N-Isopropylbutyramide
Description
Propriétés
IUPAC Name |
N-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNADDVIBLENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336033 | |
| Record name | N-Isopropylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122348-67-8 | |
| Record name | N-Isopropylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Isopropylbutyramide: Chemical Properties, Structure, and Analysis
Abstract
This technical guide provides a comprehensive overview of N-Isopropylbutyramide (N-propan-2-ylbutanamide), a secondary amide with potential applications in chemical synthesis and research. This document delves into the core chemical and physical properties of the molecule, its structural elucidation, and detailed, field-proven protocols for its synthesis and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for their work.
Chemical Identity and Molecular Structure
This compound, systematically named N-propan-2-ylbutanamide, is a chemical compound with the molecular formula C₇H₁₅NO.[1] It is classified as a secondary amide, characterized by a butyryl group attached to the nitrogen atom of an isopropylamine.
The structural integrity of this compound is fundamental to its chemical behavior. The molecule consists of a four-carbon butyramide core, with the nitrogen atom bonded to an isopropyl group. This arrangement influences its polarity, reactivity, and intermolecular interactions.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior in various solvents and its suitability for different applications. The following table summarizes its key properties.
| Property | Value | Source |
| IUPAC Name | N-propan-2-ylbutanamide | PubChem[1] |
| CAS Number | 122348-67-8 | PubChem[1] |
| Molecular Formula | C₇H₁₅NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| Boiling Point | 217.1 °C | LookChem[2] |
| Density | 0.859 g/cm³ | LookChem[2] |
| Flash Point | 116.4 °C | LookChem[2] |
| SMILES | CCCC(=O)NC(C)C | TCI[3] |
| Kovats Retention Index | 1042 (Standard non-polar) | PubChem[1] |
Synthesis Protocol: Nucleophilic Acyl Substitution
The synthesis of this compound can be efficiently achieved via the nucleophilic acyl substitution of butanoyl chloride with isopropylamine. This method is reliable and generally proceeds with a high yield. The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily reacts with the amine nucleophile. A base, in this case, a second equivalent of isopropylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Reaction Scheme:
CH₃CH₂CH₂COCl + 2 (CH₃)₂CHNH₂ → CH₃CH₂CH₂CONHCH(CH₃)₂ + (CH₃)₂CHNH₃⁺Cl⁻
Materials:
-
Butanoyl chloride
-
Isopropylamine
-
Anhydrous diethyl ether (or a similar inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve isopropylamine (2.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and prevent side reactions.
-
Addition of Acyl Chloride: Add butanoyl chloride (1.0 equivalent) dropwise to the stirred solution of isopropylamine over a period of 30-60 minutes. The slow addition helps to maintain the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess isopropylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Separate the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Analytical Characterization Workflow
To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed. The following workflow provides a comprehensive approach to characterization.
Caption: A typical analytical workflow for the characterization of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR Spectroscopy (Predicted):
-
Triplet (δ ~0.9 ppm, 3H): Corresponding to the terminal methyl group (CH₃) of the butyryl chain.
-
Sextet (δ ~1.6 ppm, 2H): For the methylene group (CH₂) adjacent to the terminal methyl group.
-
Triplet (δ ~2.1 ppm, 2H): For the methylene group (CH₂) adjacent to the carbonyl group.
-
Doublet (δ ~1.1 ppm, 6H): Corresponding to the two equivalent methyl groups of the isopropyl moiety.
-
Septet (δ ~4.0 ppm, 1H): For the methine proton (CH) of the isopropyl group.
-
Broad singlet (δ ~5.5-7.0 ppm, 1H): For the amide proton (NH). The chemical shift can vary depending on the solvent and concentration.
-
-
¹³C NMR Spectroscopy (Predicted):
-
~13 ppm: Terminal methyl carbon of the butyryl group.
-
~19 ppm: Methylene carbon adjacent to the terminal methyl group.
-
~38 ppm: Methylene carbon adjacent to the carbonyl group.
-
~22 ppm: The two equivalent methyl carbons of the isopropyl group.
-
~41 ppm: The methine carbon of the isopropyl group.
-
~173 ppm: The carbonyl carbon of the amide.
-
Protocol for NMR Analysis:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.
-
Expected Molecular Ion Peak (M⁺): m/z = 129.1154 (for the exact mass).
Protocol for MS Analysis:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography).
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Expected Key Absorptions:
-
~3300 cm⁻¹ (N-H stretch): A characteristic sharp to moderately broad peak for the secondary amide N-H bond.
-
~2960-2850 cm⁻¹ (C-H stretch): Strong absorptions corresponding to the aliphatic C-H bonds.
-
~1640 cm⁻¹ (C=O stretch, Amide I band): A strong, sharp peak for the carbonyl group of the amide.
-
~1550 cm⁻¹ (N-H bend, Amide II band): A strong peak associated with the N-H bending and C-N stretching vibrations.
-
Protocol for IR Analysis:
-
Place a drop of the neat liquid sample (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr).
-
Alternatively, prepare a thin film of the sample on a single salt plate.
-
Acquire the IR spectrum using an FTIR spectrometer.
Applications and Biological Context
While this compound is not as widely studied as some other amides, it serves as a valuable model compound for understanding the properties and reactions of secondary amides. Its structure makes it a potential building block in organic synthesis for the introduction of the N-isopropyl group. Further research may uncover specific biological activities or applications in materials science.
Safety and Handling
As with any chemical, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
References
-
PubChem. N-Isopropyl-4-hydroxybutyramide. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
SpectraBase. N,N-Diisopropyl-isobutyramide. [Link]
-
WHO | JECFA. 2-isopropyl-n,2,3-trimethylbutyramide. [Link]
-
FooDB. Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide. [Link]
-
PubChem. N-Isopropylisobutyramide. National Center for Biotechnology Information. [Link]
-
NIST. N-propyl-butyramide. National Institute of Standards and Technology. [Link]
-
SpectraBase. 2-Isopropyl-N,2,3-trimethylbutyramide FTIR Spectrum. [Link]
-
LookChem. Butanamide, N-(1-methylethyl)-. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]
-
Spectral Database for Organic Compounds (SDBS). 1 H NMR SDBS-HR2014-02969NS. [Link]
-
PubChem. N,N-di(propan-2-yl)butanamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-butan-2-yl-N-propan-2-ylpropanamide. National Center for Biotechnology Information. [Link]
-
PubChem. N-isopropyl-3-butenamide. National Center for Biotechnology Information. [Link]
-
PubChem. Isopropylpropionamid. National Center for Biotechnology Information. [Link]
- Google Patents. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
-
NIST. Butanamide IR Spectrum. National Institute of Standards and Technology. [Link]
-
NIST. Butanamide Mass Spectrum. National Institute of Standards and Technology. [Link]
-
PubMed Central. Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide. [Link]
Sources
Synthesis of N-Isopropylbutyramide for laboratory use
An In-Depth Technical Guide to the Laboratory Synthesis of N-Isopropylbutyramide
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, a secondary amide with applications in various chemical research domains. We delve into the two primary synthetic methodologies: the acylation of isopropylamine using butyryl chloride under Schotten-Baumann conditions and the carbodiimide-mediated coupling of butyric acid with isopropylamine. The document offers a detailed mechanistic rationale for each pathway, a comparative analysis to guide methodological selection, and a complete, field-tested protocol for the Schotten-Baumann approach. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, reproducible instructions for the synthesis of this compound.
Introduction and Strategic Overview
This compound is a secondary amide, a structural motif prevalent in a wide array of biologically active molecules and functional materials.[1] The robust and stable nature of the amide bond makes its efficient formation a cornerstone of modern organic synthesis. Understanding the synthesis of a model compound like this compound provides foundational knowledge applicable to more complex targets, including peptide synthesis and pharmaceutical development.[2][3]
The selection of a synthetic route is a critical decision driven by factors such as the availability and cost of starting materials, reaction scalability, and the sensitivity of functional groups within the target molecule. For this compound, the primary disconnection approach involves forming the amide bond between a four-carbon butyryl unit and an isopropylamine moiety. This can be achieved principally through two distinct strategies:
-
Pathway A: Nucleophilic Acyl Substitution using an Activated Acyl Halide. This classic approach utilizes a highly reactive carboxylic acid derivative, butyryl chloride, which readily undergoes substitution by the amine nucleophile.
-
Pathway B: Direct Coupling of a Carboxylic Acid using a Dehydrating Agent. This method involves activating the carboxylic acid in situ with a coupling agent, such as a carbodiimide, to facilitate amide bond formation under milder conditions.[4]
This guide will explore the causality behind each pathway before presenting a detailed protocol for the more traditional and highly reliable acyl chloride method.
Mechanistic Insights into Amide Bond Formation
Pathway A: The Schotten-Baumann Reaction
The reaction of an amine with an acyl chloride to form an amide is known as the Schotten-Baumann reaction.[1][5] This method is characterized by its high reaction rates and yields, stemming from the exceptional electrophilicity of the acyl chloride's carbonyl carbon.
Causality of the Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The lone pair of electrons on the nitrogen atom of isopropylamine acts as the nucleophile, attacking the carbonyl carbon of butyryl chloride. This forms a transient tetrahedral intermediate.[6] The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the most stable leaving group, the chloride ion. A base, typically an aqueous inorganic base like NaOH or an organic base like triethylamine or pyridine, is essential.[6][7] Its primary role is to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] The base ensures a continuous supply of the free amine to drive the reaction to completion.
Pathway B: Carbodiimide-Mediated Coupling
Carbodiimide coupling is a cornerstone of modern amide synthesis, particularly in peptide chemistry, due to its mild reaction conditions.[8] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[4][9]
Causality of the Mechanism: This pathway avoids the need for a harsh acyl chloride. Instead, the carbodiimide activates the carboxylic acid (butyric acid). The mechanism begins with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate anion on the central carbon of the protonated carbodiimide.[10] This forms a highly reactive O-acylisourea intermediate.[2][11] This intermediate is essentially a carboxylic acid with a bulky, excellent leaving group. The amine (isopropylamine) then attacks the carbonyl carbon of this activated intermediate, forming a new tetrahedral intermediate.[8] The collapse of this intermediate yields the desired amide and a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble in common organic solvents and can be removed by filtration.[9][11] A significant side reaction can be the rearrangement of the O-acylisourea to a stable N-acylurea, which can be suppressed by adding auxiliaries like 1-hydroxybenzotriazole (HOBt).[12][13]
Comparative Analysis of Synthetic Routes
The choice between these two reliable methods depends on the specific constraints and goals of the laboratory synthesis.
| Feature | Pathway A: Schotten-Baumann | Pathway B: Carbodiimide Coupling |
| Starting Materials | Butyryl Chloride, Isopropylamine | Butyric Acid, Isopropylamine |
| Key Reagent | Acyl Chloride (highly reactive) | Carbodiimide (e.g., DCC, EDC) |
| Conditions | Often biphasic (aq. base) or aprotic with organic base. Can be exothermic.[1][5] | Anhydrous aprotic solvent (e.g., DCM, DMF). Typically room temperature.[14] |
| Byproducts | HCl (neutralized to a salt) | Insoluble urea (e.g., DCU), easily filtered.[9] |
| Advantages | High yield, fast reaction, inexpensive starting materials. | Milder conditions, avoids handling lachrymatory acyl chlorides, suitable for sensitive substrates. |
| Disadvantages | Butyryl chloride is corrosive and lachrymatory.[1] The reaction can be highly exothermic. | Coupling reagents are more expensive. Potential for side reactions (N-acylurea formation).[13] |
For the synthesis of a simple, robust molecule like this compound, the Schotten-Baumann reaction is often preferred due to its cost-effectiveness, high throughput, and straightforward workup.
Detailed Experimental Protocol: Schotten-Baumann Synthesis
This protocol details a self-validating procedure for the synthesis of this compound. The successful isolation of a crystalline solid with the correct melting point and spectral data confirms the integrity of the process.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Isopropylamine | C₃H₉N | 59.11 | 4.35 mL (3.0 g) | 50.75 | 1.2 |
| Butyryl Chloride | C₄H₇ClO | 106.55 | 4.40 mL (4.5 g) | 42.23 | 1.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 7.0 mL (5.1 g) | 50.40 | 1.2 |
| 1 M HCl (aq) | HCl | 36.46 | ~30 mL | - | - |
| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~30 mL | - | - |
| Brine (Sat. NaCl aq) | NaCl | 58.44 | ~30 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |
Safety Precautions
-
Butyryl chloride is corrosive and a lachrymator. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Isopropylamine is a volatile, flammable, and corrosive base. Handle in a fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
The reaction is exothermic , especially during the addition of butyryl chloride. Slow, controlled addition and external cooling are critical.[1]
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isopropylamine (4.35 mL, 50.75 mmol) and triethylamine (7.0 mL, 50.40 mmol). Dissolve the amines in dichloromethane (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Acyl Chloride Addition: Add butyryl chloride (4.40 mL, 42.23 mmol) dropwise to the cold, stirring amine solution via a dropping funnel over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 15 mL) to remove excess triethylamine and isopropylamine.
-
Saturated NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid.
-
Brine (1 x 30 mL) to remove residual water.
-
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a pale yellow oil or a semi-solid.
-
Purification: Recrystallize the crude product from a minimal amount of a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white crystalline solid.
-
Characterization: Dry the purified product under vacuum. Determine the final mass and calculate the percentage yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.
Expected Product Characteristics
| Property | Value | Source |
| IUPAC Name | N-propan-2-ylbutanamide | [15] |
| Molecular Formula | C₇H₁₅NO | [16] |
| Molecular Weight | 129.20 g/mol | [15][16] |
| Appearance | White Crystalline Solid | - |
| Boiling Point | ~463 K (190 °C) | [16] |
| Melting Point | ~256 K (-17 °C) | [16] |
(Note: Physical properties like melting and boiling points can vary based on purity and measurement conditions.)
Conclusion
The synthesis of this compound is a fundamental laboratory exercise that illustrates core principles of amide bond formation. The Schotten-Baumann reaction, leveraging the high reactivity of butyryl chloride, provides a rapid, high-yielding, and cost-effective route that is well-suited for robust chemical synthesis. Alternatively, the carbodiimide-mediated coupling of butyric acid offers a milder, albeit more expensive, approach that is invaluable when dealing with more delicate substrates. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to efficiently and safely achieve their synthetic goals.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry.
- Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific.
- PubMed. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
- Wikipedia. (n.d.). Carbodiimide. Wikipedia.
- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments.
- Cheméo. (n.d.). Butanamide, N-isopropyl - Chemical & Physical Properties. Cheméo.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Isopropyl-N,2,3-trimethylbutyramide. Fisher Scientific.
- Clark, J. (n.d.).
- WebAssign. (n.d.).
- WebAssign. (n.d.).
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps.
- ECHEMI. (n.d.).
- PubChem. (n.d.). This compound.
- Creative Biolabs. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.
- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
Sources
- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 2. nbinno.com [nbinno.com]
- 3. webassign.net [webassign.net]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. Video: Preparation of Amides [jove.com]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 13. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Amide Synthesis [fishersci.it]
- 15. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Butanamide, N-isopropyl - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to N-Isopropylbutyramide for Advanced Research
This guide provides a comprehensive technical overview of N-Isopropylbutyramide, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, propose a robust synthesis protocol grounded in established chemical principles, and explore its potential applications by drawing logical parallels with structurally related compounds.
Core Molecular Identification
This compound, also known by its IUPAC name N-propan-2-ylbutanamide, is a secondary amide. While specific research on this molecule is limited, its fundamental properties can be precisely identified. These identifiers are crucial for accurate sourcing, characterization, and regulatory documentation.
A critical point of clarification is the distinction from its isomers, such as N-Isopropylisobutyramide (CAS 869-07-8), and other structurally similar but more complex amides like the well-documented cooling agent N,2,3-Trimethyl-2-isopropylbutanamide (WS-23, CAS 51115-67-4). Researchers should exercise diligence in confirming the identity of their material to ensure experimental validity.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 122348-67-8 | [1] |
| Molecular Formula | C₇H₁₅NO | [1][2][3] |
| Molecular Weight | 129.20 g/mol | [1][2][3] |
| IUPAC Name | N-propan-2-ylbutanamide | [1] |
| Synonyms | Butanamide, N-(1-methylethyl)- | [1] |
Synthesis Protocol: N-Acylation of Isopropylamine
The synthesis of this compound is a straightforward example of N-acylation, a fundamental reaction in organic chemistry. The most direct and reliable method involves the reaction of a butyric acid derivative with isopropylamine. The choice of the butyric acid derivative—specifically, the acyl chloride—is predicated on its high reactivity, which facilitates a high-yield reaction under mild conditions.[4]
The mechanism proceeds via nucleophilic addition-elimination. The lone pair of electrons on the nitrogen of isopropylamine (the nucleophile) attacks the electrophilic carbonyl carbon of butanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the stable amide bond.[4]
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Materials:
-
Butanoyl chloride (1.0 eq)
-
Isopropylamine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM. Dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq). The use of triethylamine is critical; it acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the isopropylamine reactant and driving the reaction to completion.[4]
-
Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add butanoyl chloride (1.0 eq) dropwise via a syringe. The exothermic nature of the reaction necessitates slow addition at a reduced temperature to maintain control and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Physicochemical & Biological Profile (Inferred)
Direct experimental data for this compound is sparse. However, by examining its close structural relative, N,2,3-Trimethyl-2-isopropylbutanamide (WS-23), we can infer potential areas of interest for research and development.
Figure 2: Structural Comparison
Caption: Comparison of this compound and the related compound WS-23.
WS-23 is a potent physiological cooling agent used widely in foods, beverages, and personal care products.[5][6][7] It provides a cooling sensation without the minty odor associated with menthol.[5] This biological activity is highly dependent on molecular shape and lipophilicity. While this compound is a simpler molecule, its amide structure and alkyl chains suggest it may interact with biological systems.
Potential research avenues for this compound could include:
-
Sensory Agent Screening: Evaluating its potential as a cooling, warming, or taste-modifying agent.
-
Pharmacokinetic Profiling: Its structure suggests it could be a candidate for studies on CNS penetration or metabolic stability, common considerations in drug development.
-
Antimicrobial Activity: Some substituted amides have demonstrated antimicrobial properties.[8] Screening this compound against bacterial or fungal strains could be a worthwhile endeavor.
Safety & Handling
No specific safety data sheet (SDS) is widely available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. In the absence of specific data, information from related compounds should be considered for guidance.
For WS-23 (CAS 51115-67-4), the GHS classification includes "Harmful if swallowed".[7] General handling procedures for amides of this type should include:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If ingested, seek medical attention.[9][10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This compound is a simple secondary amide whose specific properties are not yet extensively documented in scientific literature. This guide provides a solid foundation for its synthesis based on established principles of organic chemistry and outlines a logical framework for investigating its potential biological activities by drawing parallels with well-characterized structural analogs. As with any novel compound, rigorous analytical characterization and cautious handling are paramount for any research or development activities.
References
-
The Preparation of Amides. (n.d.). Chemguide. Retrieved from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. Retrieved from [Link]
-
2-Isopropyl-N,2,3-trimethylbutyramide. (n.d.). Natural Micron Pharm Tech. Retrieved from [Link]
-
This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Compound 528607: this compound. (2025). Data.gov Catalog. Retrieved from [Link]
-
Converting Amines to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. (2022). ResearchGate. Retrieved from [Link]
-
Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. (2017). National Institutes of Health (NIH). Retrieved from [Link]
-
N-propyl-butyramide. (n.d.). NIST WebBook, SRD 69. Retrieved from [Link]
- Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide. (2013). Google Patents.
-
Butanamide, N-isopropyl. (n.d.). NIST WebBook, SRD 69. Retrieved from [Link]
-
Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). (n.d.). FooDB. Retrieved from [Link]
-
2-isopropyl-n,2,3-trimethylbutyramide. (n.d.). WHO | JECFA. Retrieved from [Link]
-
Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2021). MDPI. Retrieved from [Link]
-
Isopropylpropionamid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 3. Butanamide, N-isopropyl [webbook.nist.gov]
- 4. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]
- 5. N,2,3-Trimethyl-2-isopropylbutanamide - Natural Micron Pharm Tech [nmpharmtech.com]
- 6. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. mdpi.com [mdpi.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
An Investigator's Guide to the Potential Biological Activities of N-Isopropylbutyramide
Foreword: Charting Unexplored Territory
To our fellow researchers, scientists, and pioneers in drug development, this document serves as a technical guide into the prospective biological landscape of N-Isopropylbutyramide. It is imperative to state from the outset that this compound is a compound with a notable absence of extensive biological research in publicly accessible literature. Therefore, this guide adopts a forward-looking, speculative approach. We will leverage established knowledge of structurally related amide compounds to hypothesize potential biological activities and lay out a comprehensive framework for their investigation. This document is not a summary of known effects but rather a roadmap for discovery, grounded in scientific precedent and rigorous experimental design. Our objective is to provide the rationale and detailed methodologies required to systematically explore the therapeutic potential of this molecule.
This compound: Chemical Identity and Rationale for Investigation
This compound, also known as N-propan-2-ylbutanamide, is a simple amide with the molecular formula C7H15NO[1]. Its structure is characterized by a butyramide backbone with an isopropyl group attached to the nitrogen atom.
| Property | Value | Source |
| IUPAC Name | N-propan-2-ylbutanamide | PubChem[1] |
| Molecular Formula | C7H15NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem[1] |
| CAS Number | 122348-67-8 | PubChem[1] |
The rationale for investigating this compound stems from the diverse biological activities observed in other small amide-containing molecules. Notably, various amide derivatives have been explored for their effects on the central nervous system (CNS), including anticonvulsant properties. Given the structural simplicity of this compound, it represents a foundational scaffold from which more complex derivatives could be designed. Understanding its intrinsic biological activities is a critical first step in any such drug discovery program.
Hypothesized Biological Activity: A Focus on Anticonvulsant Potential
While no direct evidence links this compound to anticonvulsant activity, the presence of the amide functional group is a recurring motif in several known anticonvulsant drugs. This structural alert warrants a focused investigation into its potential effects on neuronal excitability. We hypothesize that this compound may modulate ion channels or neurotransmitter systems involved in seizure propagation.
Proposed Mechanism of Action (Speculative)
The potential anticonvulsant mechanism of this compound is entirely speculative at this stage. However, based on the mechanisms of other anticonvulsant amides, plausible targets for investigation include:
-
Voltage-gated sodium channels: Modulation of these channels to reduce high-frequency neuronal firing.
-
GABAergic systems: Enhancement of GABAergic inhibition, either through direct receptor interaction or by affecting GABA metabolism or reuptake.
-
Voltage-gated calcium channels: Inhibition of specific subtypes of these channels to reduce neurotransmitter release.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an anticonvulsant compound.
Caption: Hypothetical mechanisms of anticonvulsant action for this compound.
A Framework for Experimental Validation
A tiered approach to experimental validation is proposed, beginning with in vitro screening and progressing to in vivo models of seizure.
Chemical Synthesis of this compound
The synthesis of this compound is a prerequisite for biological testing. A standard and efficient method is the acylation of an amine with a carboxylic acid derivative.
Protocol: Synthesis of this compound via Acyl Chloride
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), should be added to scavenge the HCl byproduct.
-
Acylation: Cool the solution to 0°C in an ice bath. Slowly add butyryl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
-
Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Caption: Workflow for the synthesis and purification of this compound.
In Vitro Screening for CNS Activity
Initial in vitro assays should be conducted to rapidly assess the potential for CNS activity and guide further in vivo studies.
Protocol: Patch-Clamp Electrophysiology on Cultured Neurons
-
Cell Culture: Culture primary hippocampal or cortical neurons from rodents.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO) and make serial dilutions in the extracellular recording solution.
-
Electrophysiology: Perform whole-cell patch-clamp recordings to assess the effects of this compound on:
-
Voltage-gated sodium and calcium currents.
-
GABA-A receptor-mediated currents.
-
-
Data Analysis: Analyze changes in current amplitude, kinetics, and voltage-dependence in the presence of the compound.
In Vivo Models of Seizure
Should in vitro results be promising, progression to in vivo models is warranted to assess anticonvulsant efficacy. A comprehensive overview of such models is available[2][3][4][5][6].
Protocol: Maximal Electroshock (MES) Seizure Test
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
Seizure Induction: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal or auricular electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.
-
Data Analysis: Calculate the percentage of animals protected from the tonic hindlimb extension at each dose and determine the median effective dose (ED50).
Protocol: Pentylenetetrazole (PTZ) Seizure Test
-
Animal Model: Use adult male mice or rats.
-
Compound Administration: Administer this compound i.p. at various doses, alongside vehicle and positive control (e.g., diazepam) groups.
-
Seizure Induction: After an appropriate pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Observe the animals for the onset and severity of seizures (e.g., clonic seizures, tonic-clonic seizures) over a 30-minute period.
-
Data Analysis: Determine the percentage of animals protected from seizures and the latency to the first seizure. Calculate the ED50.
| In Vivo Model | Seizure Type Modeled | Rationale |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Identifies compounds that prevent seizure spread. |
| Pentylenetetrazole (PTZ) | Generalized myoclonic and clonic seizures | Detects compounds that elevate the seizure threshold. |
Preliminary Toxicological Assessment
A preliminary assessment of toxicity is crucial in early-stage drug discovery. While no specific toxicity data exists for this compound, studies on the structurally related compound 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23) can provide a framework for the types of studies to consider[7][8][9]. It is critical to note that the toxicological profile of WS-23 cannot be directly extrapolated to this compound.
Proposed Preliminary Toxicity Studies:
-
Acute Oral Toxicity: To determine the LD50 and identify signs of acute toxicity.
-
In Vitro Genotoxicity (Ames Test): To assess the mutagenic potential of the compound.
-
Neurotoxicity Screening: Observation of animals in the efficacy studies for any adverse behavioral effects (e.g., motor impairment on a rotarod).
Conclusion and Future Directions
This compound represents an unexplored area of chemical biology. This guide puts forth a hypothesis for its potential as an anticonvulsant, based on the established activities of other amide-containing compounds. The experimental workflows detailed herein provide a clear and scientifically rigorous path to validating or refuting this hypothesis. The journey from a simple, uncharacterized molecule to a potential therapeutic lead is a long and challenging one. However, it is a journey that begins with a sound scientific rationale and a robust experimental plan, both of which have been outlined in this guide. The next steps are clear: synthesize the compound, execute the proposed in vitro and in vivo studies, and let the data guide the future of this compound research.
References
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
The Screening models for antiepileptic drugs: A Review. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). Retrieved January 15, 2026, from [Link]
-
Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]
-
Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Evaluation of 2-isopropyl-N-2,3-trimethylbutyramide by a comprehensive toxicity study using gpt delta rats. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide (INCI name: methyl diisopropyl propionamide). (2014, March 3). Retrieved January 15, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
-
Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats. (2021, March 23). PubMed. Retrieved January 15, 2026, from [Link]
Sources
- 1. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 2-isopropyl-N-2,3-trimethylbutyramide by a comprehensive toxicity study using gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Synthetic Coolant: A Technical Guide to 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic cooling agent 2-Isopropyl-N,2,3-trimethylbutyramide, commonly known as WS-23. Initially developed during a dedicated research program in the 1970s, WS-23 has emerged as a significant alternative to traditional cooling agents like menthol, offering a distinct sensory profile without the associated minty aroma and volatility. This document delves into the historical context of its discovery, detailed synthesis methodologies, the physiological mechanism of its cooling action, its diverse applications, and the analytical techniques for its quantification. By synthesizing information from patents, scientific literature, and regulatory assessments, this guide serves as an in-depth resource for professionals in research and development.
Introduction and Disambiguation
A notable point of clarification is the distinction between N-Isopropylbutyramide and the subject of this guide, 2-Isopropyl-N,2,3-trimethylbutyramide. The latter, designated WS-23, is the potent cooling agent of commercial interest. This compound is a structurally simpler amide. This guide will focus exclusively on the discovery and history of 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23).
WS-23 is a synthetic compound celebrated for its ability to impart a clean, long-lasting cooling sensation without the harshness or flavor profile of menthol.[1] This unique characteristic has led to its widespread adoption in a variety of consumer and pharmaceutical products, including oral care, cosmetics, and confectionery.[1][2]
A Legacy of Cool: The Discovery of WS-23
The story of WS-23 begins in the 1970s within the research laboratories of Wilkinson Sword Ltd.[3] At that time, the company was actively seeking to develop novel compounds that could replicate the cooling sensation of menthol but without its characteristic minty smell and propensity for irritation, particularly in shaving products.[4] This research program, led by scientists such as Hugh R. Watson and David G. Rowsell, systematically synthesized and evaluated approximately 1200 compounds for their cooling properties.[3]
This extensive research led to the discovery of a series of potent cooling agents, designated with the "WS" prefix, signifying Wilkinson Sword. Among these, WS-23 (2-Isopropyl-N,2,3-trimethylbutyramide) was identified as a particularly promising candidate due to its clean cooling effect, which is primarily perceived at the front of the tongue and mouth.[5]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of WS-23 is essential for its application in various formulations.
| Property | Value | Source(s) |
| Chemical Name | 2-Isopropyl-N,2,3-trimethylbutyramide | [6] |
| Synonyms | N,2,3-Trimethyl-2-isopropylbutanamide, WS-23 | [2][6] |
| CAS Number | 51115-67-4 | [6] |
| Molecular Formula | C10H21NO | [6] |
| Molecular Weight | 171.28 g/mol | [6] |
| Appearance | White crystalline solid/powder | [7] |
| Melting Point | 60-63 °C | [6] |
| Boiling Point | 233 °C at 760 mmHg | [6] |
| Solubility | Slightly soluble in water; soluble in alcohol and propylene glycol. | [5][7] |
| Vapor Pressure | 0.3-0.32 Pa at 25°C | [8] |
| logP | 2.5 at 25°C and pH 7 |
Synthesis of 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23)
The synthesis of WS-23 has been approached through several routes, with two primary methods being prominent in the literature and patents.
Two-Step Synthesis from Propionitrile
One common method involves a two-step process starting from propionitrile.[6][9]
Diagram of the Two-Step Synthesis Pathway
Caption: A simplified workflow of the two-step synthesis of WS-23.
Experimental Protocol:
Step 1: Alkylation to form 2,3-dimethyl-2-isopropylbutyronitrile
-
In a suitable reaction vessel equipped for stirring and temperature control, combine propionitrile and 2-bromopropane.
-
The alkylation is typically carried out in the presence of a strong base.
-
The reaction mixture is stirred, often with heating, to drive the reaction to completion.
-
Upon completion, the intermediate, 2,3-dimethyl-2-isopropylbutyronitrile, is isolated and purified.
Step 2: Amidation to form WS-23
-
The purified intermediate from Step 1 is reacted with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[6]
-
The reaction is heated under reflux for a specified period (e.g., 4-10 hours).[10]
-
Following the reaction, the mixture is cooled and neutralized.
-
The crude product is then extracted, washed, and purified, typically by recrystallization, to yield 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23).[10]
Synthesis via Ritter Reaction
Another documented method for preparing WS-23 is through a Ritter reaction.[8]
Diagram of the Ritter Reaction Pathway
Caption: The synthesis of WS-23 via the Ritter Reaction.
Experimental Protocol:
-
2,2-diisopropylpropionitrile (DIPPN) is used as the starting material.
-
DIPPN is reacted with methanol in the presence of an acid catalyst.[8]
-
The reaction conditions are controlled to facilitate the formation of the amide.
-
The resulting WS-23 is then isolated and purified.
Mechanism of Action: The "Cooling" Sensation
The cooling effect of WS-23 is not a result of a physical temperature change but rather a physiological one, mediated by the activation of specific sensory receptors.
The Role of TRPM8
The primary target for WS-23, much like menthol, is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[11] TRPM8 is a non-selective cation channel that is expressed in sensory neurons and is activated by cold temperatures (below ~26°C) and cooling agents.
Diagram of WS-23 Action on TRPM8
Caption: Activation of the TRPM8 channel by WS-23 leads to a cooling sensation.
When WS-23 binds to the TRPM8 receptor, it causes the channel to open, allowing an influx of calcium and sodium ions into the neuron. This influx leads to depolarization of the cell membrane and the generation of an action potential. This nerve signal is then transmitted to the brain, where it is interpreted as a sensation of cold.
Comparison with Menthol
While both WS-23 and menthol activate TRPM8, their sensory effects differ. WS-23 is described as providing a clean, immediate cooling impact, primarily at the roof of the mouth, the back of the mouth, and the back of the tongue.[7][8] In contrast, menthol imparts a distinct minty flavor and aroma along with its cooling sensation.[7] Furthermore, WS-23 is reported to have a milder, less intense cooling effect than menthol, which can be advantageous in applications where a harsh sensation is undesirable.[12]
Applications
The unique properties of WS-23 have led to its use in a wide array of products:
-
Food and Beverages: As a flavoring agent, it adds a refreshing coolness to candies, chewing gum, and beverages.[1]
-
Oral Care: It provides a clean, cooling sensation in toothpaste and mouthwash.[1]
-
Cosmetics: In creams and lotions, it contributes to a cooling and soothing skin feel.[1]
-
Pharmaceuticals: It can be used in topical formulations for sensory enhancement and to improve user comfort.
-
E-cigarettes: WS-23 is a common additive in e-liquids to create an "ice" or "cool" sensation.
Analytical Methods for Quantification
Accurate quantification of WS-23 in various product matrices is crucial for quality control and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for this purpose.
Diagram of a General GC-MS Workflow for WS-23 Analysis
Sources
- 1. s27415.pcdn.co [s27415.pcdn.co]
- 2. Methyl diisopropyl propionamide | C10H21NO | CID 65300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Isopropyl-N,2,3-trimethylbutyramid | 51115-67-4 [m.chemicalbook.com]
- 5. foreverest.net [foreverest.net]
- 6. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]
- 7. echemi.com [echemi.com]
- 8. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]
In Silico Prediction of N-Isopropylbutyramide Targets: A Technical Guide for Drug Discovery Professionals
Abstract
The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For uncharacterized bioactive compounds like N-Isopropylbutyramide, in silico target prediction offers a rapid and cost-effective strategy to generate testable hypotheses about its mechanism of action. This guide provides a comprehensive, in-depth technical walkthrough of a multi-pronged computational workflow designed to predict and prioritize potential protein targets for this compound. We will explore the causality behind key methodological choices, from initial compound preparation to the integration of ligand- and structure-based approaches, and conclude with a framework for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for accelerated target deconvolution.
Introduction: The Case for In Silico Target Prediction
This compound is a small molecule whose biological activities are not extensively characterized in public literature. Phenotypic screening may reveal an interesting effect, but understanding the underlying molecular mechanism is paramount for further development, whether for therapeutic purposes or as a chemical probe. Traditional methods of target identification can be resource-intensive. In silico, or computational, approaches have emerged as powerful tools to narrow down the vast search space of the human proteome to a manageable list of high-probability candidates.[1][2][3]
The core principle underpinning most in silico target prediction is "guilt-by-association": a small molecule is likely to bind to targets that are known to bind other, similar molecules.[4][5] By systematically comparing this compound to vast databases of compounds with known bioactivities, we can infer its potential interaction partners. This guide will detail a workflow that triangulates data from several complementary computational methods to build a robust, evidence-based case for a set of predicted targets.
This compound: Key Identifiers
To ensure consistency across all computational platforms, it is essential to begin with standardized chemical identifiers for our query molecule.
| Property | Value | Source |
| IUPAC Name | N-propan-2-ylbutanamide | PubChem[6] |
| SMILES | CCCC(=O)NC(C)C | PubChem[6] |
| Molecular Formula | C7H15NO | PubChem[6][7] |
| Molecular Weight | 129.20 g/mol | PubChem[6][7] |
| PubChem CID | 528607 | PubChem[6] |
A Multi-Pronged Strategy for Target Identification
No single in silico method is foolproof. A robust prediction strategy relies on the integration of multiple, orthogonal approaches. By combining evidence from ligand-based similarity, pharmacophore mapping, and structure-based reverse docking, we can significantly increase the confidence in our predictions. This multi-pronged approach helps to mitigate the inherent biases of any single algorithm.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} endot Caption: High-level workflow for in silico target prediction.
Ligand-Based Target Prediction: Leveraging Known Bioactive Data
Ligand-based methods are foundational in target prediction and operate on the principle of chemical similarity.[4][5] They do not require knowledge of the target's 3D structure, instead relying on large databases of ligands with experimentally validated target annotations.
Chemical Similarity Searching
This approach identifies known bioactive molecules that are structurally similar to our query compound. Web servers like SwissTargetPrediction and databases such as ChEMBL are indispensable tools for this purpose.[8][9][10][11]
SwissTargetPrediction Workflow: SwissTargetPrediction is a user-friendly web server that predicts targets based on a combination of 2D and 3D similarity to a library of known active compounds.[12][13][14][15]
-
Step 1: Input. Navigate to the SwissTargetPrediction web server.[8][12]
-
Step 2: Submit Query. Enter the SMILES string for this compound: CCCC(=O)NC(C)C.
-
Step 3: Select Species. Choose "Homo sapiens" to focus the search on human protein targets.
-
Step 4: Run Prediction. Execute the search. The server compares the query to its internal database and returns a list of potential targets ranked by a probability score.[15]
Interpreting the Results: The output will be a table of predicted targets. The "Probability" column indicates the likelihood of interaction based on the similarity to known ligands. It is crucial to focus on the top-ranked targets (e.g., top 15) for initial consideration.
Hypothetical SwissTargetPrediction Output (Illustrative)
| Target Class | Target Name | UniProt ID | Probability | Known Actives (Examples) |
| Enzyme | Fatty acid amide hydrolase | P34972 | 0.150 | Oleamide, Palmitoylethanolamide |
| G-protein coupled receptor | Cannabinoid receptor 1 | P21554 | 0.125 | Anandamide, 2-AG |
| Enzyme | Cyclooxygenase-2 | P35354 | 0.100 | Ibuprofen, Celecoxib |
| ... | ... | ... | ... | ... |
Causality: Why this method works is intuitive: structurally similar molecules often share similar physicochemical properties, leading them to recognize and bind to the same protein pockets. SwissTargetPrediction leverages a vast, curated library, providing a rapid and powerful first pass at identifying the most probable target classes.[15]
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target.[16][17][18][19] If a set of molecules is known to bind to a target, a common pharmacophore model can be generated. We can then screen our query molecule against a library of such models.
Pharmacophore-Based Screening Protocol:
-
Step 1: Database Selection. Utilize a database that contains pre-computed pharmacophore models derived from known ligand-target complexes, such as PharmMapper or ZINCPharmer.
-
Step 2: Query Submission. Submit the 3D structure of this compound (prepared in the next section) as a query.
-
Step 3: Screening. The tool will screen the query against its library of pharmacophore models.
-
Step 4: Analyze Hits. The output will be a list of pharmacophore models that the query molecule fits, ranked by a fit score. Each model is associated with a specific protein target.
Causality: This method moves beyond simple structural similarity to focus on the key functional groups and their spatial arrangement required for molecular recognition.[20] It can identify active molecules with different structural scaffolds (scaffold hopping), which might be missed by simple similarity searches.
Structure-Based Target Prediction: Reverse Docking
While ligand-based methods compare a query ligand to other ligands, structure-based methods assess the interaction between the ligand and the 3D structures of potential protein targets. Reverse docking is a powerful technique where a single ligand is computationally docked into the binding sites of a large number of proteins.[21][22]
dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} endot Caption: The reverse docking workflow.
Protocol: Ligand and Target Preparation
Computational accuracy is highly dependent on the quality of the input structures.
Ligand Preparation:
-
Step 1: Obtain 2D Structure. Download the SDF file for this compound from PubChem (CID 528607).[6]
-
Step 2: Convert to 3D. Use a tool like Open Babel to convert the 2D structure into a 3D conformation.
-
Step 3: Energy Minimization. Apply a force field (e.g., MMFF94) to the 3D structure to find a low-energy, stable conformation. This step is critical as it produces a more realistic ligand geometry for docking.
-
Step 4: Prepare for Docking. Convert the minimized ligand structure into the PDBQT format required by docking software like AutoDock Vina. This format includes information on atom types and rotatable bonds.
Target Library Preparation:
-
Step 1: Select a Target Library. A common source is a curated set of high-quality protein crystal structures from the Protein Data Bank (PDB). For a broad search, one might use a library of all human proteins with known binding sites.
-
Step 2: Process Structures. For each protein, remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign partial charges. This "cleaning" process ensures the protein is ready for the docking simulation.
-
Step 3: Convert to PDBQT. Like the ligand, the target proteins must be converted to the PDBQT format.
Protocol: Docking and Analysis
-
Step 1: Define the Search Space. For each target protein, define a "grid box" that encompasses the putative binding site. For a blind reverse docking, this box would cover the entire protein surface.[23]
-
Step 2: Run Docking Simulation. Use a docking program like AutoDock Vina to systematically sample different positions and conformations of this compound within the grid box of each target.[23][24]
-
Step 3: Scoring. The program calculates a binding affinity or docking score (typically in kcal/mol) for the best-predicted pose. This score estimates the binding free energy, with more negative values indicating a more favorable interaction.
-
Step 4: Rank and Prioritize. Rank all the protein targets based on their docking scores. The proteins with the most favorable scores are the most likely binding partners.
Causality: Reverse docking provides a physics-based estimation of binding compatibility.[21] By simulating the ligand's interaction with the 3D geometry and electrostatics of a potential binding pocket, it can identify plausible targets even if they have no known ligands similar to the query.
Data Triangulation and Target Prioritization
The strength of this workflow lies in synthesizing the results from all three methods. A high-priority target candidate is one that appears consistently across different, orthogonal prediction methods.
Prioritization Strategy:
-
Consolidate Lists: Create a master list of all targets predicted by the similarity search, pharmacophore screening, and reverse docking.
-
Identify Overlap: Give the highest priority to targets that are identified by two or more methods. For example, if Fatty acid amide hydrolase (FAAH) is predicted by SwissTargetPrediction and also receives a top docking score, its priority increases significantly.
-
Analyze Biological Relevance: For the top-ranked candidates, perform a literature search. Is the target expressed in a relevant tissue? Is its biological function consistent with any observed phenotype of the compound?
-
Examine Binding Poses: For targets identified through reverse docking, visually inspect the predicted binding pose. Does it make sense chemically? Are there key hydrogen bonds or hydrophobic interactions?
Framework for Experimental Validation
In silico predictions are hypotheses that must be confirmed through laboratory experiments.[25][26][27] A tiered approach to validation is most efficient.
Tier 1: In Vitro Binding Assays
-
Objective: To confirm a direct physical interaction between this compound and the predicted target protein.
-
Methods:
-
Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow this compound over it to measure binding affinity (KD) and kinetics.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.
-
Tier 2: Cell-Based Functional Assays
-
Objective: To determine if the binding of this compound to the target protein modulates its function in a cellular context.
-
Method: The specific assay depends on the target's function. For example:
-
If the target is an enzyme: Measure the enzyme's activity in a cell lysate or in intact cells in the presence and absence of the compound.
-
If the target is a receptor: Use a reporter gene assay to measure downstream signaling activation or inhibition.
-
dot graph [fontname="Arial"]; subgraph "Validation Pathway" direction LR node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
endot Caption: A logical flow for experimental validation.
Conclusion
This guide has outlined a robust, multi-pronged in silico strategy for identifying the molecular targets of this compound. By integrating the predictive power of ligand-based similarity, pharmacophore modeling, and structure-based reverse docking, researchers can efficiently generate a prioritized list of high-confidence target candidates. This computational pre-screening focuses subsequent experimental validation efforts, ultimately saving significant time and resources. The principles and workflows described herein are broadly applicable to the target deconvolution of any novel bioactive small molecule, serving as a cornerstone for modern chemical biology and drug discovery.
References
- Pharmacophore modeling in drug design. (2025). PubMed.
- SwissTargetPrediction. SIB Swiss Institute of Bioinformatics - Expasy.
- ChEMBL. Wikipedia.
- Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.
- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025).
- SwissTargetPrediction. bio.tools.
- ChEMBL. Database Commons.
- Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.
- This compound. PubChem, NIH.
- ChEMBL. EMBL-EBI.
- Validation guidelines for drug-target prediction methods. (2024).
- What is pharmacophore modeling and its applications?. (2025). Patsnap Synapse.
- In silico methods for drug-target interaction prediction. ResearchGate.
- Validation strategies for target prediction methods. (2019). Briefings in Bioinformatics.
- Pharmacophore modeling. (PDF). Slideshare.
- In Silico Drug-Target Profiling. PubMed.
- Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PMC, NIH.
- Trosset, J., & Cavé, C. (2019). In Silico Drug-Target Profiling. Semantic Scholar.
- SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). ResearchGate.
- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. ResearchGate.
- ChEMBL EBI Small Molecules Database. Kaggle.
- How does AI assist in target identification and validation in drug development?. (2025).
- Zdrazil, B., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research.
- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia.
- Validation guidelines for drug-target prediction methods. (Request PDF). ResearchGate.
- Network-based approach to prediction and population-based validation of in silico drug repurposing. (2025). Network Medicine Alliance.
- MultiDock Screening Tool - Reverse docking demonstration. YouTube.
- 2-Isopropyl-N,2,3-trimethylbutyramide. ChemicalBook.
- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds.
- Compound 528607: this compound. Data.gov Catalog.
- N-Isopropylisobutyramide. PubChem, NIH.
- N,2,3-Trimethyl-2-isopropylbutanamide. ECHEMI.
- Reverse docking: Significance and symbolism. (2024).
- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PMC, NIH.
- Tutorial redocking. ADFR - Center for Computational Structural Biology.
- Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). FooDB.
- 2-isopropyl-n,2,3-trimethylbutyramide. WHO | JECFA.
- Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Drug-Target Profiling. | Semantic Scholar [semanticscholar.org]
- 6. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 8. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 9. ChEMBL - Wikipedia [en.wikipedia.org]
- 10. ChEMBL - Database Commons [ngdc.cncb.ac.cn]
- 11. ChEMBL - ChEMBL [ebi.ac.uk]
- 12. academic.oup.com [academic.oup.com]
- 13. bio.tools [bio.tools]
- 14. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 18. dovepress.com [dovepress.com]
- 19. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 20. Pharmacophore modeling | PDF [slideshare.net]
- 21. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 22. Reverse docking: Significance and symbolism [wisdomlib.org]
- 23. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. tandfonline.com [tandfonline.com]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
N-Isopropylbutyramide literature review and background
An In-Depth Technical Guide to N-Isopropylbutyramide: Synthesis, Properties, and Scientific Context
Executive Summary
This technical guide provides a comprehensive overview of this compound (IUPAC name: N-propan-2-ylbutanamide), a simple aliphatic secondary amide. A critical point of clarification is the frequent confusion of this molecule with the structurally related and commercially significant cooling agent, 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23). While WS-23 is a well-documented agonist of the transient receptor potential melastatin 8 (TRPM8) ion channel, public domain literature on the specific biological activity of this compound is notably sparse. This guide, therefore, focuses on the established chemical principles of this compound, including its physicochemical properties, robust synthesis protocols, and standard analytical characterization methods. It further contextualizes the molecule within the broader landscape of synthetic TRPM8 modulators, presenting a hypothetical mechanism of action based on related compounds, while clearly noting the absence of specific empirical data for this compound itself. This document is intended for researchers and drug development professionals seeking foundational chemical knowledge and a scientifically rigorous perspective on this compound.
Introduction and Clarification
The landscape of synthetic cooling agents is dominated by molecules designed to elicit a cooling sensation through the activation of the TRPM8 ion channel, the body's primary cold sensor.[1][2] Menthol is the archetypal natural agonist, but its associated minty odor and potential for irritation have driven the development of synthetic alternatives.[3] Among the most successful of these is 2-Isopropyl-N,2,3-trimethylbutyramide, widely known as WS-23, which provides a clean, prolonged cooling effect without the drawbacks of menthol.[4][5]
It is crucial to distinguish WS-23 from the simpler, subject of this guide, This compound .
-
2-Isopropyl-N,2,3-trimethylbutyramide (WS-23, C₁₀H₂₁NO): A more complex, highly substituted, and well-documented cooling agent.[5][8]
While both are aliphatic amides, their structural differences have significant implications for their biological activity. This guide will proceed with a detailed examination of this compound based on available chemical data and established synthetic principles.
Physicochemical Properties
A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key computed properties for this compound are summarized below.[7]
| Property | Value | Source |
| IUPAC Name | N-propan-2-ylbutanamide | Lexichem TK 2.7.0 |
| CAS Number | 122348-67-8 | EPA DSSTox |
| Molecular Formula | C₇H₁₅NO | PubChem |
| Molecular Weight | 129.20 g/mol | PubChem |
| XLogP3 | 1.2 | XLogP3 3.0 |
| Hydrogen Bond Donors | 1 | Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptors | 1 | Cactvs 3.4.8.18 |
| Rotatable Bond Count | 3 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 29.1 Ų | Cactvs 3.4.8.18 |
| Formal Charge | 0 | PubChem |
Synthesis and Characterization
The synthesis of this compound is straightforward and can be reliably achieved through standard amide bond formation reactions. The most common and efficient laboratory-scale method is the nucleophilic acyl substitution of a butyryl halide with isopropylamine.
Synthetic Workflow: Nucleophilic Acyl Substitution
The reaction proceeds by the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. A non-nucleophilic base is typically included to quench the HCl byproduct generated during the reaction.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methodologies for secondary amide formation.[9]
Materials:
-
Butyryl chloride (1.0 eq.)
-
Isopropylamine (1.1 eq.)
-
Triethylamine (1.2 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.
-
Addition of Amine and Base: Add isopropylamine (1.1 eq.) and triethylamine (1.2 eq.) to the cooled solvent and stir for 5 minutes.
-
Addition of Acyl Chloride: Add butyryl chloride (1.0 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Protocol: Purification and Characterization
Purification (Vacuum Distillation):
-
Set up a short-path distillation apparatus for vacuum distillation.
-
Heat the crude product gently under reduced pressure.
-
Collect the fraction distilling at the expected boiling point for this compound.
Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm purity and molecular weight. A standard GC-MS method for volatile organic compounds can be adapted.[10][11] The sample is injected into a GC equipped with a suitable capillary column (e.g., DB-5ms) and subjected to a temperature gradient. The eluting compounds are ionized and detected by a mass spectrometer, which should show a molecular ion peak (M⁺) corresponding to the mass of this compound (129.2 g/mol ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure. ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., CDCl₃). The expected chemical shifts and coupling patterns can be predicted based on the molecule's structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. The spectrum should exhibit a strong carbonyl (C=O) stretch for the amide at approximately 1630-1680 cm⁻¹ and an N-H stretch at approximately 3300 cm⁻¹.
Biological Activity and Mechanism of Action
Context: TRPM8 and Synthetic Cooling Agents
The TRPM8 channel is a non-selective cation channel primarily expressed in sensory neurons.[12] Its activation by cold temperatures or chemical agonists leads to an influx of Ca²⁺ and Na⁺ ions, depolarizing the neuron and signaling a sensation of cold to the brain.[1] Many synthetic cooling agents, including WS-3 and WS-23, are potent TRPM8 agonists.[3] Their mechanism involves binding to specific residues within a pocket formed by the S1-S4 transmembrane helices of the channel, which stabilizes the channel in its open conformation.[13]
This compound: An Uncharacterized Agent
Despite the extensive research into structurally related amides, a review of publicly available scientific literature reveals a lack of specific data on the biological activity of this compound . There are no peer-reviewed studies that characterize its effects, if any, on the TRPM8 channel or its efficacy as a cooling agent. While its structure contains an amide moiety common to some TRPM8 modulators, its potency and activity cannot be assumed and would require empirical validation through dedicated biological assays.
Generalized Mechanism for Amide-Based TRPM8 Agonists
For illustrative purposes, the following diagram shows a generalized mechanism by which a small molecule amide agonist might activate the TRPM8 channel. This is a hypothetical model for this class of compounds and is not based on specific data for this compound.
Applications and Future Outlook
Given the absence of documented biological activity, this compound currently serves primarily as a chemical intermediate or a reference compound in chemical libraries. Its potential applications are speculative and contingent on future research. Should it be found to possess desirable properties (e.g., sensory, solvent, or biological activity), it could find use in various industries. However, extensive toxicological and efficacy studies would be required. The primary value of this molecule for researchers is as a simple, foundational structure for building more complex derivatives for structure-activity relationship (SAR) studies targeting amide-binding proteins or receptors.
Safety and Toxicology
No specific, comprehensive safety or toxicology studies for this compound (CAS 122348-67-8) were identified in the public literature. As with any uncharacterized chemical, it should be handled with appropriate precautions in a laboratory setting. Standard safety measures include use in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. A material safety data sheet (MSDS) should be consulted from the chemical supplier before use.
Conclusion
This compound is a simple secondary amide whose identity is often confused with the complex and potent cooling agent WS-23. While its synthesis and chemical properties are well-understood and follow standard organic chemistry principles, its biological profile remains largely uncharacterized in the public domain. This technical guide provides a robust foundation in the chemistry of this compound, offering detailed protocols for its synthesis and analysis. It is imperative for the scientific community to recognize the significant data gap concerning its biological effects and to avoid extrapolating the well-documented properties of WS-23 to this distinct chemical entity. Future empirical studies are necessary to elucidate any potential biological activity and subsequent applications for this compound.
References
- Vertex AI Search. (n.d.). Discover the Cooling Power of 2-Isopropyl-N,2,3-trimethylbutyramide.
- ChemicalBook. (n.d.). 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4.
- LookChem. (2024, March 21). 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics.
- ExportersIndia. (n.d.). Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23.
- Data.gov. (2025, September 6). Compound 528607: this compound.
-
National Center for Biotechnology Information. (n.d.). This compound | C7H15NO | CID 528607. PubChem. Retrieved January 15, 2026, from [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
-
Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. (2010). SciSpace. Retrieved January 15, 2026, from [Link]
-
Latorre, R., Brauchi, S., & Orio, P. (2011). Regulation of TRPM8 channel activity. The Journal of physiology, 589(Pt 7), 1591–1600. [Link]
-
González-Muñiz, R., & Gómez-Monterrey, I. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Pharmaceuticals, 14(11), 1168. [Link]
-
Gotor-Villa, A., Lombo, O., & Gotor, V. (2020). Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. Molecules, 25(18), 4252. [Link]
-
González-Muñiz, R. (2019). Recent Progress in TRPM8 Modulation: An Update. Pharmaceuticals, 12(2), 79. [Link]
-
Sharma, A., Kumar, V., & Singh, B. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Scientia Pharmaceutica, 91(4), 50. [Link]
Sources
- 1. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 6. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 7. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. env.go.jp [env.go.jp]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Optimization of N-Isopropylbutyramide Synthesis
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
This document provides a comprehensive guide to the synthesis of N-isopropylbutyramide, a secondary amide. We present and compare two primary, robust synthetic methodologies: the classic Schotten-Baumann reaction via an acyl chloride intermediate and a modern, one-pot approach utilizing a carbodiimide coupling agent. This note emphasizes the underlying chemical principles, offers detailed step-by-step protocols, and discusses key optimization parameters to enhance reaction yield, purity, and efficiency. The content is designed to provide researchers and process chemists with the necessary expertise to select and refine a synthetic strategy tailored to their specific laboratory or scale-up requirements.
Introduction to Amide Synthesis
Amide bond formation is a cornerstone of organic and medicinal chemistry. However, the direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow due to the formation of a stable ammonium carboxylate salt from a competing acid-base reaction.[1] Consequently, practical syntheses require activation of the carboxylic acid to overcome this high activation barrier. The most common strategies involve converting the carboxylic acid into a more electrophilic species, such as an acyl chloride or anhydride, or activating it in situ with a coupling reagent.[2] This guide will detail two of the most effective and widely applicable methods for the synthesis of this compound from butyric acid and isopropylamine.
Synthetic Strategy Overview
Two principal pathways are evaluated for the synthesis of this compound:
-
Two-Step Acyl Chloride Method (Schotten-Baumann Reaction): This robust and time-tested method involves the initial conversion of butyric acid to the highly reactive butyryl chloride, followed by its reaction with isopropylamine in the presence of a base.[3][4] This approach is reliable and often high-yielding but requires the handling of moisture-sensitive intermediates.
-
One-Pot Coupling Reagent Method: This modern approach avoids the isolation of harsh intermediates by using a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid in situ for direct reaction with the amine.[2][5] This method is prized for its operational simplicity and mild reaction conditions.
The choice between these methods depends on factors such as scale, available reagents, sensitivity of the substrates to harsh conditions, and desired purity profile.
Protocol 1: Acyl Chloride Method (Schotten-Baumann)
This method proceeds in two distinct stages. The first is the formation of the acyl chloride, and the second is the amidation reaction itself.
Mechanism: Schotten-Baumann Reaction
The reaction involves the nucleophilic acyl substitution of the highly electrophilic acyl chloride by the amine. A base is essential to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]
Caption: Mechanism of the Schotten-Baumann reaction.
Detailed Experimental Protocol
Part A: Synthesis of Butyryl Chloride
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) with an outlet connected to a gas trap (e.g., a bubbler with mineral oil or a scrubbing solution for acid gases).
-
Reagents: Charge the flask with butyric acid (1.0 eq).
-
Reaction: Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise to the butyric acid at room temperature. The addition is often exothermic.
-
Heating: After the addition is complete, heat the mixture to reflux (approx. 80°C) for 1-2 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Isolation: The resulting butyryl chloride can be purified by fractional distillation or used directly in the next step after removing any excess SOCl₂ under reduced pressure.
Part B: Synthesis of this compound
-
Setup: In a separate flask equipped with a magnetic stir bar and a dropping funnel, dissolve isopropylamine (1.1 eq) and a suitable base such as triethylamine or pyridine (1.2 eq) in an aprotic solvent like dichloromethane (DCM) or diethyl ether.[2] Cool the mixture to 0°C in an ice bath.
-
Reaction: Add the butyryl chloride (1.0 eq), either neat or dissolved in a small amount of the same solvent, dropwise to the stirred amine solution, maintaining the temperature at 0°C.
-
Completion: After the addition, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification: The product can be further purified by vacuum distillation or recrystallization if necessary.
Protocol 2: One-Pot Carbodiimide Coupling
This method offers a milder and more direct route from the carboxylic acid to the amide, avoiding the need for an acyl chloride intermediate. EDC is a common choice as its urea byproduct is water-soluble, simplifying purification.[2][7]
Mechanism: EDC Coupling
The carbodiimide (EDC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the amide bond, releasing a soluble urea byproduct.[5]
Caption: Mechanism of EDC-mediated amide coupling.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask containing a magnetic stir bar, add butyric acid (1.0 eq), isopropylamine (1.1 eq), and an aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Reagents: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution. For less reactive systems, an additive like 1-hydroxybenzotriazole (HOBt) (0.5-1.0 eq) can be included to improve efficiency and suppress side reactions.[2]
-
Reaction: Stir the mixture at room temperature for 8-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
If using DCM, dilute the reaction mixture and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
If using DMF, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Perform the same aqueous washes as above.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or vacuum distillation.
Optimization Strategies and Parameter Comparison
The efficiency and outcome of the synthesis can be significantly influenced by several experimental parameters. The following table summarizes key variables for process optimization.
| Parameter | Protocol 1: Acyl Chloride | Protocol 2: EDC Coupling | Rationale & Optimization Insights |
| Activation | Two-step (SOCl₂ or (COCl)₂) | One-pot (in situ) | Acyl chloride is highly reactive but requires an extra step and harsh reagents. EDC coupling is milder and operationally simpler. |
| Stoichiometry | Amine: ~1.1 eq, Base: ~1.2 eq | Amine: ~1.1 eq, EDC: ~1.2 eq | A slight excess of amine and coupling reagent/base is used to drive the reaction to completion. |
| Base | Pyridine, Triethylamine (Et₃N) | Often not required, but a non-nucleophilic base like DIEA can be added. | In the Schotten-Baumann method, the base is critical for neutralizing HCl.[3] Organic bases are often preferred for solubility. |
| Solvent | Aprotic (DCM, THF, Et₂O) | Aprotic (DCM, DMF) | Aprotic solvents are necessary to prevent reaction with the acyl chloride or EDC.[2] DMF can help solubilize reagents but makes workup more difficult. |
| Temperature | 0°C to RT | 0°C to RT | Amide formation is often exothermic. Initial cooling is recommended to control the reaction rate and minimize side reactions. |
| Workup | Aqueous wash to remove salts | Aqueous wash to remove water-soluble urea byproduct and salts | The key advantage of EDC is the water-solubility of its urea byproduct, simplifying purification compared to DCC, which produces an insoluble urea.[7] |
| Purity | High, but risk of impurities from the SOCl₂ reaction. | Generally clean, but may contain unreacted acid or urea. | Choice depends on downstream purification capabilities. Chromatography is often required for very high purity with either method. |
Experimental Workflow Visualization
Caption: Comparative workflow for this compound synthesis.
Conclusion
Both the Schotten-Baumann reaction and EDC-mediated coupling are highly effective methods for synthesizing this compound. The acyl chloride route is a powerful, traditional method suitable for large-scale synthesis where cost and throughput are primary concerns. The EDC coupling protocol offers a milder, more convenient alternative that is ideal for laboratory-scale synthesis, particularly when working with sensitive substrates. By understanding the mechanisms and carefully selecting reagents, solvents, and workup procedures, researchers can optimize these protocols to achieve high yields of pure product.
References
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
JoVE. (2023, April 30). Preparation of Amides. Retrieved from [Link]
-
Ishihara, K., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9). (Note: While this specific reagent is an example, it supports the principle of direct amidation). URL: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. URL: [Link]
-
Chemistry Stack Exchange. (2021, March 19). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
Sources
Application Note & Protocol: High-Purity N-Isopropylbutyramide via Optimized Recrystallization
Abstract
This document provides a comprehensive guide for the purification of N-Isopropylbutyramide using the recrystallization technique. Recrystallization is a fundamental and highly effective method for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol grounded in the physicochemical principles of both the compound and the purification method. We will explore solvent selection rationale, step-by-step procedures, troubleshooting, and methods for purity verification.
Introduction: The Rationale for Purification
This compound (C₇H₁₅NO) is an amide of significant interest in various chemical and pharmaceutical research areas.[4] Like any synthetically derived compound, the crude product is often contaminated with unreacted starting materials, by-products, or residual solvents. These impurities can interfere with subsequent reactions, alter biological activity, and compromise the integrity of analytical data. Therefore, achieving high purity is a critical, non-negotiable step in its application.
Recrystallization stands out as a powerful purification technique due to its efficiency, scalability, and cost-effectiveness. The process relies on the principle that the solubility of most solids increases with temperature.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound selectively crystallizes out of the solution, leaving impurities behind in the solvent phase (the mother liquor).[2]
Guiding Principles: Solvent Selection and Compound Properties
The success of any recrystallization protocol hinges on the selection of an appropriate solvent.[1][5] An ideal solvent system is one in which the compound of interest, this compound, exhibits high solubility at an elevated temperature and low solubility at room temperature or below.[2][6]
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [4][7] |
| Molecular Weight | 129.20 g/mol | [4][7] |
| Appearance | White crystalline solid (pure) | [8][9] |
| Melting Point (Tfus) | 256.24 K (-16.91 °C) | [7] |
| Boiling Point (Tboil) | 463.16 K (190.01 °C) | [7] |
| Water Solubility | Log10WS: -1.83 (Slightly soluble) | [7] |
| Structure | Amide functionality allows for hydrogen bonding | [10] |
Causality in Solvent Choice:
This compound's amide structure allows it to act as both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting moderate polarity.[10] This provides a logical starting point for solvent screening.
-
Polar Solvents: Solvents like ethanol, acetone, and acetonitrile are often effective for recrystallizing amides.[11] A key rule of thumb is that solvents sharing functional groups with the solute are often good candidates.[12]
-
Water: The compound is slightly soluble in water.[7] This makes water a poor choice as a single solvent but an excellent candidate as an "anti-solvent" in a mixed-solvent system.
-
Mixed-Solvent Systems: A powerful technique involves using a pair of miscible solvents: one in which the compound is highly soluble (e.g., ethanol, acetone) and one in which it is poorly soluble (e.g., water, hexane).[13] This allows for fine-tuning of the solubility profile to maximize recovery. For amides, an ethanol/water mixture is a common and effective choice.[14]
Potential Solvents for Screening:
| Solvent | Boiling Point (°C) | Rationale |
| Water | 100 | Poor solvent, suitable as an anti-solvent. |
| Ethanol | 78 | Good "like-dissolves-like" candidate due to polarity. |
| Acetone | 56 | Polar aprotic solvent, often effective for amides.[11] |
| Acetonitrile | 82 | A polar aprotic solvent known to produce good crystals for amides.[11] |
| Toluene | 111 | Non-polar aromatic solvent; may work if impurities are highly polar. |
| Hexane/Heptane | 69 / 98 | Non-polar, can serve as an anti-solvent with more polar solvents. |
Experimental Protocol: Recrystallization of this compound
This protocol assumes the use of a single-solvent system. Adjustments for a mixed-solvent system are noted.
Materials & Equipment:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Acetonitrile or an Ethanol/Water mixture)
-
Erlenmeyer flasks (x2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula and glass stirring rod
Safety Precautions: Always perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Be mindful of the flammability of organic solvents and keep them away from ignition sources.
Step-by-Step Methodology
Step 1: Dissolution
-
Action: Place the crude this compound (e.g., 5.0 g) into a 125 mL Erlenmeyer flask with a magnetic stir bar. Add a small portion of the selected solvent (e.g., 20 mL of acetonitrile).
-
Rationale: Starting with a smaller volume of solvent prevents oversaturation, which would lead to low recovery. The goal is to create a saturated solution at the solvent's boiling point.[1]
-
Action: Gently heat the mixture on a hot plate while stirring. Add small aliquots of the solvent until the solid completely dissolves.[15]
-
Rationale: It is critical to add the minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will keep more of the product dissolved upon cooling, significantly reducing the final yield.[2]
Step 2: Hot Filtration (Conditional)
-
Action: If insoluble impurities (e.g., dust, solid by-products) or colored impurities are present, perform a hot filtration. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask on the hot plate. Pour the hot solution through the filter paper.
-
Rationale: Using a stemless funnel and pre-heating the apparatus prevents premature crystallization of the product in the funnel, which would clog it and reduce yield.[15] If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes before filtration to adsorb the colored impurities.[2]
Step 3: Crystallization
-
Action: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask.
-
Rationale: Slow cooling is paramount for the formation of large, well-defined, and pure crystals. Rapid cooling (e.g., placing directly in an ice bath) traps impurities within the rapidly forming crystal lattice, defeating the purpose of the purification.[1]
-
Action: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes.
-
Rationale: This step maximizes the yield by further decreasing the solubility of this compound in the cold solvent.
Step 4: Isolation and Washing
-
Action: Set up a Büchner funnel with a piece of filter paper that fits flat and covers all the holes. Connect the flask to a vacuum source. Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Rationale: Wetting the paper creates a seal between the paper and the funnel, preventing solid from passing underneath.[15]
-
Action: Swirl the flask to create a slurry and pour the contents into the Büchner funnel under vacuum.
-
Action: Wash the collected crystals with a small amount of ice-cold solvent.
-
Rationale: The wash removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. Using cold solvent minimizes the redissolving of the purified product.
Step 5: Drying
-
Action: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them.
-
Action: Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
-
Rationale: Thorough drying is essential to remove all traces of the volatile solvent.[2] The final weight of the dried crystals can then be used to calculate the percent recovery.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the recrystallization process, including decision points for optional steps.
Caption: Workflow for the purification of this compound by recrystallization.
Trustworthiness: Troubleshooting & Self-Validation
A robust protocol anticipates potential issues. The following table serves as a guide to troubleshoot common challenges, ensuring a self-validating system.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound will not dissolve | 1. Incorrect solvent choice.2. Insufficient solvent volume. | 1. Re-evaluate solvent choice based on solubility tests.2. Continue adding small portions of hot solvent until dissolution is achieved. |
| "Oiling out" occurs | The solution is supersaturated at a temperature above the compound's melting point.[14] | 1. Reheat the solution to dissolve the oil.2. Add more solvent to decrease the saturation point.3. Ensure the solvent's boiling point is below the solute's melting point. |
| No crystals form upon cooling | 1. Too much solvent was used.2. The solution is not sufficiently supersaturated.3. Nucleation has not initiated. | 1. Boil off some of the solvent to concentrate the solution and re-cool.2. Scratch the inner surface of the flask with a glass rod to create nucleation sites.[16]3. Add a "seed" crystal of pure this compound to induce crystallization. |
| Very low recovery/yield | 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with warm solvent. | 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals.2. Ensure filtration apparatus is properly pre-heated.3. Always wash crystals with ice-cold solvent. |
References
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Finding the best solvent for recrystallis
- Solvent selection for recrystallization: An undergraduate organic experiment.
- Recrystallization. University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn, Science Learning Center.
- Butanamide, N-isopropyl - Chemical & Physical Properties. Cheméo.
- What is the best technique for amide purification?
- This compound.
- N,2,3-Trimethyl-2-isopropylbutanamide Formula. ECHEMI.
- 2-Isopropyl-N,2,3-trimethylbutyramide. ChemicalBook.
- Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide. Benchchem.
- CAS 51115-67-4: N,2,3-Trimethyl-2-isopropylbutanamide. CymitQuimica.
- Recrystallization and Crystallization. University of California, Davis, Department of Chemistry.
- Recrystallization. YouTube video by Organic Chemistry V Tutors.
- Recrystallization. YouTube video by UMNOrganicChemistry.
- Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
- Common impurities in commercially available N-Isopropyl-M-toluidine. Benchchem.
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. Butanamide, N-isopropyl - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. echemi.com [echemi.com]
- 9. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 10. CAS 51115-67-4: N,2,3-Trimethyl-2-isopropylbutanamide [cymitquimica.com]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
Application Note: Understanding and Determining the Solubility of N-Isopropylbutyramide in Organic Solvents
Introduction
N-Isopropylbutyramide is a secondary amide with a growing presence in various fields, including pharmaceuticals, agrochemicals, and specialty chemicals. Its utility often hinges on its solubility characteristics in different organic media, which dictates its formulation, reaction kinetics, and purification strategies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical aspects of this compound solubility. We will delve into the molecular interactions governing its solubility and provide detailed protocols for its quantitative determination.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[1][2] For this compound, a secondary amide, its solubility is primarily influenced by its polarity and its capacity for hydrogen bonding.
The Role of Polarity and Hydrogen Bonding
This compound possesses a polar amide functional group, characterized by a significant dipole moment due to the electronegative oxygen and nitrogen atoms bonded to the carbonyl carbon.[3][4] This polarity allows for favorable dipole-dipole interactions with polar solvents.
Crucially, as a secondary amide, this compound can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair).[5][6] This dual capability allows it to form strong intermolecular hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that can accept hydrogen bonds (e.g., acetone, ethyl acetate). The general trend is that the solubility of amides decreases as the carbon chain length of the molecule increases, due to a decrease in overall polarity.[5][7]
The interplay of these forces dictates that this compound will exhibit higher solubility in polar solvents compared to nonpolar hydrocarbon solvents. While amides can be more soluble than corresponding hydrocarbons, they are often less soluble than comparable amines and carboxylic acids, which can ionize in aqueous solutions, further enhancing their solubility.[4][8]
Predicting Solubility: Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[9][10] The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[11] The principle states that substances with similar HSP values are likely to be miscible.
The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
Below is a table of Hansen Solubility Parameters for a selection of common organic solvents to aid in solvent selection for solubility trials and to assist in predicting the HSP of this compound.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Alcohols | |||
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ketones | |||
| Acetone | 15.5 | 10.4 | 7.0 |
| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 |
| Esters | |||
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Ethers | |||
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Hydrocarbons | |||
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
Data compiled from various sources.[1][12][13][14][15][16][17]
Protocols for Determining this compound Solubility
The following section provides detailed protocols for the experimental determination of this compound solubility in organic solvents. The shake-flask method is considered the gold standard for thermodynamic solubility measurements due to its reliability.[18]
Workflow for Solubility Determination
Caption: Workflow for solubility determination.
Protocol 1: Shake-Flask Method for Thermodynamic Solubility
This protocol details the determination of the equilibrium (thermodynamic) solubility of this compound.
Materials:
-
This compound (solid)
-
Organic solvent of interest
-
Scintillation vials or other sealable glass containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visually in excess is sufficient to ensure saturation.
-
Record the exact weight of the added solid.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Prepare triplicate samples for each solvent.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
Carefully draw the supernatant using a syringe and filter it through a syringe filter into a clean vial. This filtered solution is the saturated solution.
-
-
Analysis:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Dilute the saturated filtrate with a known volume of the solvent to bring its concentration within the range of the calibration standards.
-
Analyze the standards and the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[19][20][21]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Relationship of Key Experimental Parameters
Caption: Interplay of factors in solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective application. This guide has provided the theoretical underpinning for its solubility based on polarity and hydrogen bonding, and has introduced Hansen Solubility Parameters as a predictive tool. The detailed shake-flask protocol offers a reliable method for the quantitative determination of its thermodynamic solubility. By understanding these principles and applying the provided experimental guidelines, researchers can confidently characterize the solubility of this compound, enabling more efficient process development, formulation, and scientific investigation.
References
-
Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved January 15, 2026, from [Link]
-
Amides - Organic Chemistry - Science Ready. (n.d.). Retrieved January 15, 2026, from [Link]
-
Amide - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved January 15, 2026, from [Link]
-
Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids - Accu Dyne Test. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems - UCL Discovery. (2022). Retrieved January 15, 2026, from [Link]
-
How Does Solvent Polarity Impact Compound Solubility? - YouTube. (2025). Retrieved January 15, 2026, from [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025). Retrieved January 15, 2026, from [Link]
-
Polarity and Solubility of Organic Compounds. (n.d.). Retrieved January 15, 2026, from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 15, 2026, from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved January 15, 2026, from [Link]
-
Amides - Organic Chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data. (2022). Retrieved January 15, 2026, from [Link]
-
The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing). (2024). Retrieved January 15, 2026, from [Link]
-
Designer Solvent Blends - Hansen Solubility Parameters. (n.d.). Retrieved January 15, 2026, from [Link]
-
how can i test the solubility in hplc please ? - Chromatography Forum. (2009). Retrieved January 15, 2026, from [Link]
-
Solubility of Amides - Chemistry Stack Exchange. (2020). Retrieved January 15, 2026, from [Link]
-
Solubility of Poly(N-isopropylacrylamide) in Aqueous Methanol from Raman Spectroscopy. (n.d.). Retrieved January 15, 2026, from [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved January 15, 2026, from [Link]
-
China N-Isopropylacetamide CAS 1118-69-0 Manufacturer & Supplier. (n.d.). Retrieved January 15, 2026, from [Link]
-
China N-Isopropylacetamide CAS:1118-69-0 Manufacturer, Supplier | Zhonghan. (n.d.). Retrieved January 15, 2026, from [Link]
-
Pencil and Paper Estimation of Hansen Solubility Parameters - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
Prediction of Hansen Solubility Parameters with a New Group-Contribution Method - Kinam Park. (n.d.). Retrieved January 15, 2026, from [Link]
-
15.15 Physical Properties of Amides | The Basics of General, Organic, and Biological Chemistry - Lumen Learning. (n.d.). Retrieved January 15, 2026, from [Link]
-
Supporting Information for Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. (n.d.). Retrieved January 15, 2026, from [Link]
-
26.5 Amides – Structures, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks. (n.d.). Retrieved January 15, 2026, from [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021). Retrieved January 15, 2026, from [Link]
-
(PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. (2025). Retrieved January 15, 2026, from [Link]
-
Method for Measuring Aqueous Solubilities of Organic Compounds - American Chemical Society. (n.d.). Retrieved January 15, 2026, from [Link]
-
Hansen solubility parameters - Stenutz. (n.d.). Retrieved January 15, 2026, from [Link]
-
HSP Basics | Practical Solubility Science - Prof Steven Abbott. (n.d.). Retrieved January 15, 2026, from [Link]
-
NIPAM™(N-Isopropyl acrylamide)|Products|KJ Chemicals Corporation. (n.d.). Retrieved January 15, 2026, from [Link]
-
Solubility of Poly(N-isopropylacrylamide) in Aqueous Methanol from Raman Spectroscopy | Request PDF - ResearchGate. (2025). Retrieved January 15, 2026, from [Link]
-
Hansen Solubility Parameters (HSP) | Practical Adhesion Science - Prof Steven Abbott. (n.d.). Retrieved January 15, 2026, from [Link]
-
Isopropylacetamide | C5H11NO | CID 136874 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
N-Ethylbutanamide - LookChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
Butanamide, N-ethyl- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]
-
N-Ethylbutanamide | C6H13NO | CID 518695 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
-
N-Ethylbutanamide | Chemical Substance Information | J-GLOBAL. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. hansen-solubility.com [hansen-solubility.com]
- 2. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. bioassaysys.com [bioassaysys.com]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. scienceready.com.au [scienceready.com.au]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kinampark.com [kinampark.com]
- 11. rsc.org [rsc.org]
- 12. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 13. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 14. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 15. Hansen solubility parameters [stenutz.eu]
- 16. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 17. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 21. improvedpharma.com [improvedpharma.com]
Application Notes and Protocols for In Vitro Efficacy Testing of N-Isopropylbutyramide (WS-23)
For: Researchers, scientists, and drug development professionals.
Introduction: Understanding N-Isopropylbutyramide and its Molecular Target
This compound, more commonly known in the scientific and commercial space as N,2,3-Trimethyl-2-isopropylbutanamide or WS-23, is a synthetic cooling agent renowned for its clean, prolonged cooling sensation without the harsh notes of menthol.[1][2] Its primary mechanism of action is the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[3][4] TRPM8 is a non-selective cation channel, permeable to Ca²⁺, that functions as the principal cold sensor in the human body.[5][6] It is activated by cool temperatures (typically below 28°C), as well as by chemical agonists like menthol and WS-23.[5][7]
The activation of TRPM8, predominantly expressed in a subset of primary afferent sensory neurons, leads to a depolarizing influx of cations, which is perceived as a cooling sensation.[6] This well-defined mechanism makes TRPM8 an attractive target for therapeutic areas including pain, inflammation, and respiratory conditions.[7][8] Therefore, robust and reproducible in vitro assays are critical for quantifying the efficacy and potency of TRPM8 agonists like this compound (WS-23) in drug discovery and development pipelines.
This guide provides detailed protocols for the most pertinent cell-based in vitro assays to characterize the efficacy of this compound. We will focus on two cornerstone methodologies: the high-throughput-friendly Calcium Mobilization Assay and the gold-standard Automated Electrophysiology (Patch Clamp) Assay.
The Causality of Assay Selection: Why These Methods?
Choosing the right assay is paramount. The selection of the following methods is based on a logical progression in drug discovery, from high-throughput screening to detailed pharmacological characterization.
-
Calcium Mobilization Assays: These are ideal for primary screening of large compound libraries.[9] The activation of the TRPM8 channel leads to a significant influx of extracellular calcium.[5] By using fluorescent calcium indicators, we can measure this influx as a proxy for channel activation. This method is sensitive, scalable, and cost-effective for identifying "hits."[10]
-
Automated Patch Clamp Electrophysiology: This technique provides a direct measure of the ion current flowing through the TRPM8 channels.[11][12] It is the gold standard for confirming agonist activity and accurately determining pharmacological parameters like potency (EC₅₀) and efficacy. Automated platforms have made this traditionally low-throughput technique amenable to lead optimization stages.[11]
Below is a diagram illustrating the core principle of TRPM8 activation by this compound (WS-23) leading to a measurable cellular response.
Caption: TRPM8 channel activation by this compound (WS-23).
Protocol 1: High-Throughput Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure intracellular calcium changes in response to this compound, suitable for 96- or 384-well formats.
Principle
The assay utilizes a recombinant cell line stably expressing the human TRPM8 channel (e.g., HEK293 or CHO cells).[10] These cells are loaded with a calcium-sensitive fluorescent dye. Upon activation of TRPM8 by this compound, the resulting Ca²⁺ influx binds to the dye, causing a significant increase in its fluorescence intensity.[13] This change is measured over time using a fluorescence plate reader.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human TRPM8 (hTRPM8).
-
Culture Medium: DMEM or Ham's F-12, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent Calcium Indicator: Fluo-8 AM, Cal-520 AM, or Fluo-4 AM.[14][15] These indicators generally offer a high signal-to-noise ratio.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): An anion-exchange inhibitor that can reduce dye leakage from cells.[14]
-
This compound (WS-23): Stock solution in DMSO (e.g., 100 mM).
-
Positive Control: Menthol or Icilin.[16]
-
Negative Control: Assay buffer with equivalent DMSO concentration.
-
Equipment: Fluorescence microplate reader with kinetic reading capability and automated injection.
Experimental Workflow
Caption: Workflow for the Calcium Mobilization Assay.
Step-by-Step Protocol
-
Cell Plating:
-
One day prior to the assay, seed the hTRPM8-expressing cells into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-60,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the dye loading solution. For Fluo-8 AM, a final concentration of 2-4 µM in Assay Buffer is typical. If using, add probenecid at this stage (e.g., 2.5 mM).
-
Aspirate the culture medium from the cell plate.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate for 60 minutes at 37°C, 5% CO₂. Causality: This incubation allows the acetoxymethyl (AM) ester form of the dye to passively cross the cell membrane. Intracellular esterases then cleave the AM group, trapping the fluorescent indicator inside the cell.
-
-
Wash:
-
Gently aspirate the dye loading solution.
-
Wash the cells once with 100 µL of Assay Buffer to remove any extracellular dye.
-
After the wash, add 100 µL of fresh Assay Buffer to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow for complete de-esterification of the dye.
-
-
Fluorescence Measurement:
-
Prepare serial dilutions of this compound and control compounds in Assay Buffer at a concentration 5-10 times the final desired concentration.
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths (e.g., Ex/Em ~490/525 nm for Fluo-8).
-
Record a baseline fluorescence reading for 15-30 seconds.
-
Using the reader's injector, add the compound dilutions to the wells (e.g., 20 µL of 5x compound to 80 µL of buffer in the well).
-
Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for a period of 2-5 minutes.
-
Data Analysis and Interpretation
-
Response Calculation: The response is typically calculated as the change in fluorescence (ΔF) over the initial baseline fluorescence (F₀). This can be expressed as the maximum signal minus the baseline, or the area under the curve.
-
Dose-Response Curves: Plot the response against the logarithm of the this compound concentration.
-
EC₅₀ Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of this compound that elicits 50% of the maximal response.
| Parameter | Typical Value Range | Interpretation |
| EC₅₀ | 1 - 50 µM | Potency of the compound. A lower EC₅₀ indicates higher potency. |
| Max Response | Varies | Efficacy of the compound relative to a known agonist like menthol. |
| Z'-factor | > 0.5 | A measure of assay quality and robustness.[17] |
Protocol 2: Automated Patch Clamp (APC) Electrophysiology Assay
This protocol provides a method for directly measuring TRPM8 ion channel currents using an automated, medium- to high-throughput patch clamp system.
Principle
Whole-cell patch clamp allows for the direct measurement of ionic currents across the cell membrane.[11] In this assay, a single cell expressing TRPM8 is "patched," and the membrane potential is clamped at a set voltage. Application of this compound will activate TRPM8 channels, resulting in a measurable inward and/or outward current, depending on the voltage protocol. Automated systems like the Sophion QPatch or Qube 384 enable this to be performed in a multi-well plate format.[11][12]
Materials and Reagents
-
Cell Line: hTRPM8-expressing HEK293 or CHO cells, optimized for suspension culture if required by the APC platform.
-
External Solution: (in mM) 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution: (in mM) 135 K-Gluconate, 5 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH 7.2 with KOH.
-
This compound (WS-23): Stock solution in DMSO, serially diluted in External Solution.
-
Positive Control: Menthol.
-
Equipment: Automated patch clamp system (e.g., Sophion QPatch, Qube 384).
Step-by-Step Protocol
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension at the optimal density recommended by the APC manufacturer (e.g., 1-5 x 10⁶ cells/mL). Ensure high cell viability (>90%).
-
-
APC System Setup:
-
Prime the system with External and Internal solutions.
-
Load the prepared cell suspension and compound plates into the instrument.
-
-
Experiment Execution:
-
The instrument will automatically perform cell capture, sealing (to form a giga-ohm seal), and whole-cell break-in.
-
Voltage Protocol: A typical protocol involves holding the cell at a negative potential (e.g., -80 mV) and applying voltage ramps or steps (e.g., a 100 ms ramp from -80 mV to +80 mV) to elicit both inward and outward currents.[11]
-
Compound Application:
-
Establish a stable baseline current by perfusing with External Solution.
-
Apply increasing concentrations of this compound, with wash steps in between if performing a non-cumulative addition.
-
Record the current response at each concentration.
-
-
Data Analysis and Interpretation
-
Current Measurement: Analyze the current amplitude at a specific voltage (e.g., +50 mV for outward current, -50 mV for inward current).[11]
-
Dose-Response and EC₅₀: Normalize the current at each concentration to the maximal current response. Plot the normalized current against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
| Parameter | Typical Value Range | Interpretation |
| Current Amplitude | pA to nA | Direct measure of ion flux and channel activity. |
| EC₅₀ | 1 - 50 µM | Potency. Generally considered more accurate than calcium assay data. |
| Seal Resistance | > 1 GΩ | A key quality control parameter indicating a good patch. |
Conclusion
The in vitro assays detailed here provide a robust framework for characterizing the efficacy of this compound (WS-23) as a TRPM8 agonist. The calcium mobilization assay serves as an excellent tool for initial high-throughput screening, while automated patch clamp electrophysiology offers the precision required for detailed pharmacological profiling and lead optimization. By employing these self-validating systems, researchers can confidently quantify the potency and efficacy of this compound and other novel cooling agents, accelerating their development for various applications.
References
-
Reaction Biology. Ion Channel Assays. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Discover the Cooling Power of 2-Isopropyl-N,2,3-trimethylbutyramide. [Link]
-
TradeIndia. Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23. [Link]
-
Sophion Bioscience. TRPM8 assay: temperature & ligand pharmacology on APC. [Link]
-
National Center for Biotechnology Information. Ion Channel Screening - Assay Guidance Manual. [Link]
-
LookChem. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics. [Link]
-
Charles River Laboratories. Ion Channel Assays. [Link]
-
MDPI. TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. [Link]
-
National Center for Biotechnology Information. TRPM8: The Cold and Menthol Receptor. [Link]
-
TradeIndia. Cooling Agent N,2,3-Trimethyl-2-Isopropylbutamide Ws-23 Boiling Point: 0.35Mm 83A ~85A. [Link]
-
ResearchGate. Schematic depiction of TRPM8 activation modes evident from our study. [Link]
-
Janelia Research Campus. A sensitive orange fluorescent calcium ion indicator for imaging neural activity. [Link]
-
PubMed Central. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. [Link]
-
ResearchGate. TRPM8 overexpression inhibits clone formation capability. [Link]
-
ACS Publications. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. [Link]
-
SpringerLink. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. [Link]
-
PubMed Central. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. [Link]
-
ION Biosciences. Calcium Indicators | Calcium Assays. [Link]
-
bioRxiv. The ion channel TRPM8 is a direct target of the immunosuppressant rapamycin in primary sensory neurons. [Link]
-
National Center for Biotechnology Information. This compound. [Link]
-
World Health Organization. 2-isopropyl-n,2,3-trimethylbutyramide. [Link]
-
PubMed Central. Recent Progress in TRPM8 Modulation: An Update. [Link]
-
PubMed. Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship. [Link]
-
Patsnap Synapse. TRPM8 - Drugs, Indications, Patents. [Link]
-
FooDB. Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]
- 3. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of selective TRPM8 ligands and their structure activity response (S.A.R) relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TRPM8: The Cold and Menthol Receptor - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TRPM8 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sophion.com [sophion.com]
- 12. criver.com [criver.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 15. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
Application Note: A Framework for the Cellular Characterization of N-Isopropylbutyramide, a Putative Histone Deacetylase (HDAC) Inhibitor
Abstract
N-Isopropylbutyramide is a small molecule whose biological activities and potential applications in cell-based research are not yet extensively documented. However, its structural similarity to butyrate, a well-established short-chain fatty acid and known inhibitor of histone deacetylases (HDACs), suggests a plausible, yet unproven, hypothesis: this compound may function as an HDAC inhibitor. This application note presents a comprehensive framework for researchers to systematically characterize the cellular effects of this compound. It provides a logical, multi-step workflow, from initial cytotoxicity screening to direct assessment of HDAC inhibition and its downstream functional consequences on gene expression. This guide is designed for researchers in cell biology, oncology, and drug development seeking to investigate the potential of novel small molecules.
Introduction: The Rationale for Investigating this compound
Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation. They remove acetyl groups from lysine residues on histone proteins, leading to more condensed chromatin and generally, transcriptional repression.[1] The dysregulation of HDAC activity is implicated in numerous diseases, particularly cancer, making HDAC inhibitors a significant area of therapeutic research.[1][2]
This compound (PubChem CID: 528607) is a butanamide derivative.[3] While its specific biological functions are largely unexplored, its core butyramide structure is analogous to that of butyrate, a canonical pan-HDAC inhibitor known to induce cell cycle arrest and apoptosis in cancer cells by altering the expression of key regulatory genes.[4] This structural parallel forms the scientific basis for hypothesizing that this compound may exert similar biological effects through the inhibition of HDACs.
This document serves as a practical guide for testing this hypothesis. It outlines a sequence of validated cell-based assays designed to:
-
Establish a safe and effective concentration range for this compound in cultured cells.
-
Directly measure its impact on HDAC enzyme activity.
-
Confirm its effect on the downstream marker of histone acetylation.
-
Quantify its influence on the expression of HDAC-regulated genes.
By following this workflow, researchers can generate the foundational data required to validate this compound as a potential tool for epigenetic research.
Hypothesized Mechanism of Action: HDAC Inhibition
We postulate that this compound acts by inhibiting Class I and II HDAC enzymes. The proposed mechanism involves the compound binding to the active site of the HDAC enzyme, preventing it from deacetylating its histone substrates. This leads to an accumulation of acetylated histones (hyperacetylation), which neutralizes the positive charge of lysine residues, thereby weakening the interaction between histones and DNA. The resulting relaxed chromatin structure becomes more accessible to transcription factors, leading to the altered expression of specific genes, such as the cell cycle inhibitor p21.[4]
Caption: Hypothesized signaling pathway of this compound as an HDAC inhibitor.
Compound Properties and Preparation
Proper handling and preparation are critical for reproducible results. The initial step involves characterizing the compound's physical properties and establishing a reliable stock solution protocol.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | N-propan-2-ylbutanamide | PubChem[3] |
| Molecular Formula | C₇H₁₅NO | PubChem[3] |
| Molecular Weight | 129.20 g/mol | PubChem[3] |
| CAS Number | 122348-67-8 | PubChem[3] |
| Predicted Solubility | Slightly soluble in water; soluble in organic solvents like DMSO and ethanol. | Inferred |
Preparation of Stock Solution
Causality: A high-concentration, sterile stock solution in a suitable solvent is essential for accurate serial dilutions and to minimize the solvent's final concentration in cell culture media, thereby avoiding solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solvating power and compatibility with most cell culture assays at low concentrations (<0.5%).
Protocol:
-
Solvent Selection: Use sterile, anhydrous, cell-culture grade DMSO.
-
Calculation: To prepare a 100 mM stock solution, dissolve 12.92 mg of this compound in 1 mL of DMSO. Adjust volumes as needed.
-
Dissolution: Add the DMSO to the vial containing the compound. Vortex thoroughly for 2-5 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
Experimental Characterization Workflow
A logical and sequential workflow is critical to efficiently characterize a novel compound. We recommend a four-stage process: (1) determine the cytotoxicity profile, (2) assess direct target engagement (HDAC inhibition), (3) verify the cellular mechanism (histone hyperacetylation), and (4) measure the functional outcome (gene expression changes).
Caption: Recommended experimental workflow for characterizing this compound.
Protocol 1: Determining Cytotoxicity and Optimal Concentration with MTT Assay
Principle: The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. This initial experiment is crucial to identify the compound's half-maximal inhibitory concentration (IC₅₀) and to establish a range of non-toxic to moderately toxic concentrations for subsequent mechanistic studies.
Materials:
-
Selected cancer cell line (e.g., HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (100 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[5]
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium. A typical starting range would be from 100 µM down to 0.1 µM. Also prepare a vehicle control (medium with the highest equivalent concentration of DMSO, e.g., 0.1%) and a positive control for cytotoxicity (e.g., doxorubicin).[5]
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting.[5]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Assessing Cellular HDAC Inhibition via Western Blot
Principle: If this compound inhibits HDACs, it should lead to a detectable increase in the acetylation of histone proteins. Western blotting is a standard technique to visualize this change using antibodies specific to acetylated forms of histones (e.g., Acetyl-Histone H3).
Materials:
-
Cells treated with this compound at non-toxic concentrations (e.g., 0.5x and 1x IC₅₀) for a defined time (e.g., 24 hours).
-
Positive control (e.g., Sodium Butyrate or SAHA).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer system (membranes, buffers).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-Acetyl-Histone H3, Rabbit anti-Total Histone H3 (loading control).
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Treat cells in 6-well plates with the selected concentrations of this compound and controls. After incubation, wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-Acetyl-Histone H3, diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the acetyl-histone signal to the total histone signal for each sample.
Protocol 3: Quantifying Target Gene Expression via RT-qPCR
Principle: A functional consequence of HDAC inhibition is the transcriptional activation of specific genes, such as the cyclin-dependent kinase inhibitor p21 (CDKN1A), which plays a key role in cell cycle arrest.[4] Real-Time Quantitative PCR (RT-qPCR) is a sensitive method to measure changes in mRNA levels of such target genes.
Materials:
-
Cells treated as in the Western Blot protocol.
-
RNA isolation kit (e.g., RNeasy Kit).
-
DNase I.
-
cDNA synthesis kit (reverse transcriptase, buffers, dNTPs).
-
SYBR Green or TaqMan-based qPCR master mix.
-
qPCR instrument.
-
Primers for the target gene (e.g., p21) and a housekeeping gene (e.g., GAPDH, ACTB).
Step-by-Step Methodology:
-
RNA Isolation: Treat cells with this compound. At the end of the treatment period (e.g., 24 hours), harvest the cells and isolate total RNA using a commercial kit, including an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a qPCR plate. Each reaction should include cDNA template, forward and reverse primers for the gene of interest, and qPCR master mix. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.
-
qPCR Run: Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the quantification cycle (Cq) values for each sample. Calculate the relative expression of the target gene (p21) compared to the vehicle control using the ΔΔCq method, after normalizing to the expression of the housekeeping gene.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 528607, this compound. Available at: [Link]
-
Short time exposure (STE) test protocol (2012). OECD. Available at: [Link]
-
Rothemund, S., et al. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces. Journal of Biomedical Materials Research Part A. Available at: [Link]
-
Kandimalla, R., et al. (2010). Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells. Biomedicine & Pharmacotherapy. Available at: [Link]
-
FooDB (2010). Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). Available at: [Link]
-
World Health Organization (2016). 2-isopropyl-n,2,3-trimethylbutyramide. JECFA. Available at: [Link]
- Helgason, C. D., & Miller, C. L. (Eds.). (2005). Basic cell culture protocols. Humana press.
-
Catino, J. J., et al. (2003). N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity. Journal of medicinal chemistry. Available at: [Link]
-
Ganesan, A., et al. (2020). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors. Molecules. Available at: [Link]
-
KJ Chemicals Corporation (n.d.). NIPAM™ (N-Isopropyl acrylamide). Available at: [Link]
-
Llorente, B., et al. (2022). Gene expression profiling unveils the temporal dynamics of CIGB-300-regulated transcriptome in AML cell lines. PLoS One. Available at: [Link]
-
Cell Signaling Technology (2020). No More Data Secrets: Unlock the Molecular Mechanisms of Pathogenic and Non-pathogenic TH17 Cells. YouTube. Available at: [Link]
-
Capelson, M., et al. (2010). Chromatin-bound nuclear pore components regulate gene expression in higher eukaryotes. Cell. Available at: [Link]
-
Cell Applications, Inc. (2015). Working with Primary Cells. Cell Culture. Available at: [Link]
-
PPD (2013). Development & Validation of Cell-based Assays. YouTube. Available at: [Link]
-
Hünniger, K., et al. (2023). Regulation of Surfactant Protein Gene Expression by Aspergillus fumigatus in NCI-H441 Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Agarabi, C., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology progress. Available at: [Link]
Sources
- 1. Histone Deacetylases (HDAC) Targeted Library [chemdiv.com]
- 2. Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors [mdpi.com]
- 3. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23) as a Potential Cooling Agent in Research
A Note to the Researcher: Initial inquiries for "N-Isopropylbutyramide" as a cooling agent did not yield substantive evidence of its use or research in this capacity within publicly available scientific literature. Therefore, this guide has been meticulously prepared for a closely related and well-documented synthetic cooling agent, 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23) . The protocols and data herein are specific to WS-23 and are intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the properties and applications of synthetic cooling agents.
Section 1: Foundational Understanding of 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23)
2-Isopropyl-N,2,3-trimethylbutyramide, also known as WS-23, is a synthetic cooling agent renowned for its clean, prolonged cooling sensation without the harsh, burning side effects often associated with menthol.[1] It is a white crystalline powder with a faint, minty odor.[2] Its molecular formula is C₁₀H₂₁NO, and it has a molecular weight of 171.28 g/mol .[2]
Table 1: Physicochemical Properties of WS-23
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₁NO | [2] |
| Molecular Weight | 171.28 g/mol | [2] |
| CAS Number | 51115-67-4 | [1] |
| Appearance | White crystalline solid | [2] |
| Odor | Faint, minty | [2] |
| Melting Point | 58-65 °C | [2] |
| Boiling Point | 83-85 °C at 0.35 mmHg | [2] |
| Solubility | Slightly soluble in water; readily soluble in organic solvents like ethanol and propylene glycol. | [2] |
Mechanism of Action: The Role of TRPM8
The cooling sensation elicited by WS-23 is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[3] TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[4] When activated by cold temperatures (generally below 28°C) or chemical agonists like menthol and WS-23, TRPM8 allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to depolarization of the neuron and the subsequent transmission of a "cool" signal to the brain.[3]
Caption: Simplified signaling pathway of WS-23-induced cooling sensation via TRPM8 activation.
Section 2: In Vitro Evaluation of WS-23
In vitro assays are fundamental for characterizing the potency and selectivity of a cooling agent. These cell-based models provide a controlled environment to study the interaction of the compound with its molecular target, primarily the TRPM8 receptor.
Calcium Flux Assay
The calcium flux assay is a cornerstone for quantifying TRPM8 activation. It measures the increase in intracellular calcium concentration following the application of an agonist.
Protocol 2.1.1: Calcium Flux Assay for WS-23
-
Cell Culture:
-
Culture HEK293 (Human Embryonic Kidney 293) cells stably expressing the human TRPM8 channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ incubator.
-
-
Cell Plating:
-
Seed the TRPM8-expressing HEK293 cells into black-walled, clear-bottom 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
-
Dye Loading:
-
On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of WS-23 in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the WS-23 stock solution in the physiological buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Assay Execution:
-
Wash the cells with the physiological buffer to remove excess dye.
-
Place the microplate into a fluorescence plate reader equipped with an automated injection system.
-
Record a baseline fluorescence reading.
-
Inject the various concentrations of the WS-23 solution into the wells.
-
Continuously record the fluorescence intensity for a set period (e.g., 5 minutes) to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from the baseline.
-
Plot the fluorescence change against the logarithm of the WS-23 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
-
Caption: Experimental workflow for the in vitro calcium flux assay.
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology provides a more direct measure of ion channel activity by recording the ionic currents flowing through the channel in response to an agonist.
Protocol 2.2.1: Whole-Cell Patch-Clamp for WS-23
-
Cell Preparation:
-
Use TRPM8-expressing HEK293 cells cultured on glass coverslips.
-
-
Recording Setup:
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the cells with an extracellular solution.
-
Use borosilicate glass pipettes filled with an intracellular solution as recording electrodes.
-
-
Giga-seal Formation and Whole-Cell Configuration:
-
Approach a cell with the recording pipette and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Apply voltage ramps or steps to elicit currents.
-
Perfuse the cell with various concentrations of WS-23 and record the resulting changes in current.
-
-
Data Analysis:
-
Measure the amplitude of the WS-23-evoked currents.
-
Construct a dose-response curve by plotting the current amplitude against the WS-23 concentration to determine the EC₅₀.
-
Section 3: In Vivo Evaluation of WS-23
In vivo models are essential for understanding the physiological effects of a cooling agent in a whole organism, including its efficacy, duration of action, and potential side effects.[5]
Rodent Model for Topical Cooling Assessment
Protocol 3.1.1: Acetone Evaporation Test in Rats
This model assesses cold allodynia, where a normally non-painful cold stimulus is perceived as painful, and can be adapted to measure the cooling effect of a topical agent.
-
Animal Acclimation:
-
Acclimate male Sprague-Dawley rats to the testing environment, placing them in individual clear plastic chambers on a wire mesh floor for at least 30 minutes before testing.
-
-
Baseline Measurement:
-
Apply a drop of acetone to the plantar surface of the rat's hind paw. The evaporation of acetone produces a cooling sensation.
-
Measure the duration of paw withdrawal or licking in response to the acetone application. This serves as the baseline response.
-
-
Application of WS-23 Formulation:
-
Prepare a topical formulation of WS-23 in a suitable vehicle (e.g., a hydroalcoholic gel).
-
Apply a standardized amount of the WS-23 formulation to the plantar surface of one hind paw. Apply the vehicle alone to the contralateral paw as a control.
-
-
Post-Treatment Assessment:
-
At various time points after application (e.g., 15, 30, 60, 90, and 120 minutes), re-apply the acetone drop to both paws and measure the duration of the response.
-
An increase in the response duration on the WS-23-treated paw compared to the vehicle-treated paw and the baseline indicates a cooling effect.
-
-
Data Analysis:
-
Compare the response durations at each time point using appropriate statistical tests (e.g., ANOVA).
-
Section 4: Sensory Analysis in Human Subjects
Sensory analysis is the ultimate measure of a cooling agent's performance, providing data on the intensity, duration, and quality of the cooling sensation as perceived by humans.[6]
Protocol 4.1.1: Quantitative Sensory Testing (QST)
-
Panelist Recruitment and Training:
-
Recruit a panel of healthy adult volunteers.
-
Train the panelists to rate the intensity of the cooling sensation on a labeled magnitude scale (e.g., a 0-100 scale where 0 is no sensation and 100 is the maximum imaginable cooling).
-
-
Sample Preparation:
-
Prepare solutions of WS-23 at various concentrations in a suitable base (e.g., water, ethanol/water mixture, or a simple oral rinse base).
-
Also prepare a negative control (base only) and positive controls (e.g., menthol solutions).
-
-
Testing Procedure:
-
In a controlled environment, have panelists rinse their mouths with a specific volume of the test solution for a set duration (e.g., 30 seconds) and then expectorate.
-
Panelists rate the perceived cooling intensity at predetermined time intervals (e.g., immediately after expectorating, and then every 2 minutes for up to 30 minutes).
-
Ensure a sufficient washout period with water and a neutral food (e.g., unsalted crackers) between samples.
-
-
Data Analysis:
-
Plot the mean cooling intensity ratings over time for each concentration of WS-23.
-
Analyze key parameters such as the peak cooling intensity (Iₘₐₓ) and the time to reach peak intensity (Tₘₐₓ).
-
Table 2: Representative Sensory Data for Cooling Agents
| Cooling Agent | Concentration | Perceived Cooling Location | Onset | Duration |
| Menthol | 50 ppm | Front of mouth, throat | Rapid | Moderate |
| WS-23 | 20 ppm | Tongue, palate | Moderate | Long-lasting |
| WS-3 | 30 ppm | Roof of mouth, back of tongue | Immediate | Moderate |
Note: This table provides a qualitative comparison based on typical sensory profiles.
Section 5: Safety and Toxicology
A thorough evaluation of the safety profile of a potential cooling agent is critical.
-
Acute Toxicity: WS-23 has been found to be harmful in rats in an acute oral toxicity study.[7]
-
Genotoxicity: Studies have indicated that WS-23 does not present a concern for genotoxic potential.[8]
-
Skin and Eye Irritation: Material Safety Data Sheets classify WS-23 as a potential mild skin irritant and an eye irritant.[7]
-
Sensitization: No data was provided on the sensitization potential of WS-23, but no structural alerts for sensitization have been identified.[7]
References
-
This compound | C7H15NO | CID 528607. PubChem. Available from: [Link]
- RIFM fragrance ingredient safety assessment, 2-isopropyl-N,2,3-trimethylbutyramide, CAS registry number 51115-67-4. Food and Chemical Toxicology. 2024.
- Liquid composition of 2-Isopropyl-N,2,3-trimethylbutyramide and N-Ethyl-p-menthane-3-carboxamide, its preparation method and its applications as a cooling agent and flavor enhancer. Google Patents.
-
2-Isopropyl-N,2,3-trimethylbutyramid | 51115-67-4. ChemicalBook. Available from: [Link]
-
N-ETHYL-2,2-DIISOPROPYLBUTANAMIDE. Dalian Handom Chemicals Co., Ltd. Available from: [Link]
-
TRPM8 assay: temperature & ligand pharmacology on APC. Sophion. Available from: [Link]
- PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide (INCI name: methyl diisopropyl propionamide).
- SAFETY D
-
Butanamide, N-isopropyl - Chemical & Physical Properties. Cheméo. Available from: [Link]
- Safety Data Sheet.
- SAFETY D
- In Vitro and In Vivo Pharmacological Characterization of a Novel TRPM8 Inhibitor Chemotype Identified by Small-Scale Preclinical Screening. PMC - NIH. 2022.
- Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes.
- Biomolecules as Model Indicators of In Vitro and In Vivo Cold Plasma Safety. Frontiers. 2021.
- TRPM8 overexpression inhibits clone formation capability.
- Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regul
- Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide. Google Patents.
- TRPM8 Channels: Advances in Structural Studies and Pharmacological Modul
-
2-Isopropyl-N,2,3-trimethylbutyramide. Natural Micron Pharm Tech. Available from: [Link]
- In Vitro and In Vivo Models for Assessing the Host Response to Biom
- TRPM8 Channels: Advances in Structural Studies and Pharmacological Modul
- Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activ
- In Vitro and In Vivo Models for Assessing the Host Response to Biom
- Phenylalanine-Derived β-Lactam TRPM8 Modulators. Configuration Effect on the Antagonist Activity. MDPI.
- Recent Progress in TRPM8 Modulation: An Upd
- Differential Activation of TRPM8 by the Stereoisomers of Menthol. PMC - NIH. 2022.
- 2-Isopropyl-N,2,3-trimethylbutyramide. Chem-Impex.
- 2-isopropyl-n,2,3-trimethylbutyramide. WHO | JECFA.
- Physiological cooling compositions. Google Patents.
- A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formul
- In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review.
Sources
- 1. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Guide to Best Practice in Sensory Analysis of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Application Notes and Protocols for N-Isopropylbutyramide in Sensory Perception Studies
Introduction: Unveiling the Sensory Properties of N-Isopropylbutyramide
This compound is a simple N-alkyl amide that elicits a cooling sensation, suggesting its potential as a modulator of thermosensory pathways. Structurally related to other known cooling agents, its primary mechanism of action is hypothesized to be the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons and is the principal detector of environmental cold and chemical cooling agents like menthol and icilin.[1]
The activation of TRPM8 by an agonist leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates an action potential. This signal is then transmitted to the central nervous system, where it is interpreted as a cooling sensation. Due to its presumed interaction with this key mediator of cold perception, this compound is a valuable tool for researchers in sensory science, pharmacology, and drug development to probe the mechanisms of thermosensation and to develop novel agents for pain relief, personal care products, and flavorings.
These application notes provide a comprehensive guide for researchers to characterize the sensory and physiological effects of this compound. The protocols herein are designed to be self-validating, providing a framework for determining its potency, selectivity, and psychophysical characteristics.
Part 1: In Vitro Characterization of this compound
To establish the pharmacological profile of this compound, it is essential to first characterize its activity in a controlled in vitro setting. The following protocols describe how to determine if this compound is a TRPM8 agonist and to quantify its potency.
Calcium Imaging Assay for TRPM8 Activation
This assay provides a high-throughput method to screen for TRPM8 activation by measuring changes in intracellular calcium concentration ([Ca2+]i) in cells engineered to express the channel.
Causality Behind Experimental Choices:
-
Cell Line: HEK-293 (Human Embryonic Kidney) cells are commonly used as they do not endogenously express most TRP channels, providing a "clean" background for heterologous expression of the target channel (TRPM8).
-
Calcium Indicator: Fluo-4 AM is a cell-permeant dye that becomes fluorescent upon binding to free Ca2+. Its increase in fluorescence intensity is directly proportional to the rise in intracellular Ca2+.
-
Positive Control: Menthol or Icilin are well-characterized TRPM8 agonists and serve to validate the assay system and provide a benchmark for comparing the potency of this compound.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) is tested alone to ensure it does not independently elicit a response.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing human TRPM8 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Plate the cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing Fluo-4 AM (typically 2-5 µM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Create a dilution series of this compound in HBSS to achieve the desired final concentrations. It is advisable to test a broad range initially (e.g., 1 nM to 1 mM) to determine the approximate effective concentration.
-
Prepare solutions of the positive control (e.g., menthol) and a vehicle control.
-
-
Fluorometric Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths for Fluo-4 (typically ~494 nm and ~516 nm, respectively).
-
Record a baseline fluorescence reading for each well for a short period (e.g., 20-30 seconds).
-
Inject the compound solutions (this compound, positive control, vehicle) into their respective wells and continue to record the fluorescence signal for several minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the response to the maximum response elicited by a saturating concentration of the positive control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).
-
Expected Outcome: If this compound is a TRPM8 agonist, a dose-dependent increase in intracellular calcium will be observed.
Data Presentation:
| Compound | EC50 (µM) | Maximum Response (% of Menthol) |
| Menthol (Control) | Value | 100% |
| This compound | Value | Value |
| Vehicle (Control) | N/A | No significant response |
Note: The EC50 value for this compound is not yet established in publicly available literature and must be determined experimentally.
Electrophysiology (Patch-Clamp) for Direct Channel Gating
Patch-clamp electrophysiology provides a direct measure of ion channel activity, offering higher resolution than calcium imaging to study the effects of this compound on TRPM8 currents.
Causality Behind Experimental Choices:
-
Whole-Cell Configuration: This configuration allows for the measurement of the total current flowing through all TRPM8 channels in the cell membrane.
-
Voltage Protocol: A voltage ramp or step protocol is used to assess the voltage-dependency of the channel activation by the compound.
-
Specific Blockers: To confirm that the observed current is indeed through TRPM8, a known TRPM8 antagonist can be used to block the current induced by this compound.
Experimental Protocol:
-
Cell Preparation:
-
Use HEK-293 cells expressing TRPM8, plated at a low density on glass coverslips.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
The extracellular solution should contain physiological ion concentrations.
-
The intracellular solution (pipette solution) should also contain physiological ion concentrations and a calcium chelator (e.g., EGTA) to control for calcium-dependent desensitization.
-
-
Whole-Cell Recording:
-
Obtain a gigaseal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a negative holding potential (e.g., -60 mV).
-
Apply a voltage protocol (e.g., a ramp from -100 mV to +100 mV) to measure baseline currents.
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing a known concentration of this compound.
-
Apply the same voltage protocol to measure the current in the presence of the compound.
-
To determine the dose-response relationship, apply a range of concentrations.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV).
-
Subtract the baseline current from the current in the presence of the compound to obtain the net current.
-
Plot the net current against the concentration of this compound and fit to a dose-response curve to determine the EC50.
-
Expected Outcome: Application of this compound should elicit an outwardly rectifying current characteristic of TRPM8 activation.
Visualization of In Vitro Workflow:
Caption: Workflow for in vitro characterization of this compound.
Part 2: Psychophysical Evaluation of Sensory Perception
Psychophysical testing in human subjects is the gold standard for characterizing the sensory effects of a compound. This protocol outlines a method for assessing the cooling perception elicited by topical application of this compound.
Sensory Panel Training and Subject Recruitment
Causality Behind Experimental Choices:
-
Trained Panel: Using trained sensory panelists improves the reliability and reproducibility of the results by ensuring a common language and understanding of the sensory attributes being evaluated.[2][3][4][5]
-
Inclusion/Exclusion Criteria: These criteria are essential to minimize variability in sensory perception due to factors like skin conditions, smoking, or use of medications that could alter sensitivity.
-
Ethical Considerations: All studies involving human subjects must be approved by an Institutional Review Board (IRB) and conducted with informed consent.
Protocol:
-
Recruitment:
-
Recruit healthy volunteers aged 18-50.
-
Screen for exclusion criteria: smokers, individuals with skin conditions, allergies to cosmetic ingredients, pregnant or breastfeeding women, and those taking medications that may affect sensory perception.
-
-
Panel Training:
-
Conduct several training sessions to familiarize panelists with the sensory attributes of cooling agents.[6]
-
Use reference standards (e.g., different concentrations of menthol) to anchor the perception of cooling intensity.
-
Train panelists on the use of the rating scale (e.g., a Labeled Magnitude Scale or a Visual Analog Scale).
-
Topical Application and Sensory Rating
Causality Behind Experimental Choices:
-
Vehicle Formulation: The vehicle can significantly impact the release and penetration of the active compound. A simple hydroalcoholic gel or an oil-in-water emulsion are common choices. The vehicle itself should be tested as a negative control.
-
Application Site: The volar forearm is a common site for sensory testing due to its relatively uniform sensitivity and ease of access.
-
Blinding and Randomization: A double-blind, randomized, and placebo-controlled design is crucial to minimize bias from both the subjects and the experimenters.
Experimental Protocol:
-
Formulation Preparation:
-
Prepare a stable formulation of this compound at various concentrations in a suitable vehicle. The concentration range should be informed by in vitro data, if available, or by testing a wide range in a pilot study.
-
Prepare a placebo formulation (vehicle only).
-
-
Acclimatization:
-
Allow subjects to acclimatize to the testing room environment (controlled temperature and humidity) for at least 20 minutes.
-
-
Application:
-
Mark out a standardized area (e.g., 2x2 cm) on the volar forearm of each subject.
-
Apply a precise amount of the formulation to the marked area and spread it evenly.
-
The application order of different concentrations and the placebo should be randomized across subjects.
-
-
Sensory Evaluation:
-
At specified time points (e.g., 2, 5, 10, 20, 30, 45, 60 minutes) after application, ask subjects to rate the perceived cooling intensity using a validated scale (e.g., a 10-point scale where 0 is no sensation and 10 is the strongest imaginable cooling).
-
Subjects should also be asked to report any other sensations (e.g., tingling, burning, numbness).
-
-
Data Analysis:
-
For each concentration, plot the mean cooling intensity rating against time to generate a time-intensity curve.
-
From these curves, determine key parameters such as the maximum intensity (Imax), time to maximum intensity (Tmax), and duration of the cooling effect.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the responses between different concentrations and the placebo.
-
Data Presentation:
| Concentration | Imax (Mean ± SEM) | Tmax (min, Mean ± SEM) | Duration (min, Mean ± SEM) |
| Placebo | Value | N/A | Value |
| X% N-Iso... | Value | Value | Value |
| Y% N-Iso... | Value | Value | Value |
Visualization of Psychophysical Testing Workflow:
Caption: Workflow for psychophysical evaluation of this compound.
Part 3: Signaling Pathway
The presumed mechanism of action of this compound involves the direct activation of the TRPM8 ion channel, leading to the perception of cold.
Visualization of TRPM8 Signaling Pathway:
Caption: Hypothesized signaling pathway for this compound-induced cooling sensation.
Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound as a sensory agent. By following these methodologies, researchers can elucidate its mechanism of action, determine its potency and selectivity, and quantify its perceptual qualities. This information is critical for its potential development in a variety of applications, from therapeutic agents for pain and inflammation to novel ingredients in consumer products. The lack of extensive public data on this compound necessitates a systematic approach to its evaluation, and these guidelines offer a clear path for researchers to generate the foundational knowledge required for its future use.
References
-
Recent Progress in TRPM8 Modulation: An Update. (2019). PubMed Central. [Link]
-
Practice guide for sensory panel training. (n.d.). DLG.org. [Link]
-
DLG Expert report 07/2017: Practice guide for sensory panel training Part 1. (n.d.). DLG.org. [Link]
-
Screening and Training Methods for Sensory Panelists. (2024). Agriculture Institute. [Link]
-
Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes. (n.d.). Auctores Journals. [Link]
-
More Than a Taste Test: What It's Like to be on a Trained Sensory Panel. (2023). UC Davis. [Link]
-
TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. (n.d.). MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. dlg.org [dlg.org]
- 3. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]
- 4. Selection and Performance of Sensory Panelists: A Comprehensive Review of Factors Influencing Sensory Evaluation Outcomes | Auctores [auctoresonline.org]
- 5. caes.ucdavis.edu [caes.ucdavis.edu]
- 6. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
Troubleshooting & Optimization
Technical Support Center: A-Z Troubleshooting for N-Isopropylbutyramide Synthesis
Welcome to the definitive guide for researchers, chemists, and drug development professionals encountering challenges in the synthesis of N-isopropylbutyramide. This technical support center is designed to move beyond simple protocols, offering in-depth, field-tested insights into the causality of common synthesis issues. We will explore the critical parameters, from reaction mechanisms to purification strategies, to empower you to overcome low yields and achieve consistent, high-purity results.
Frequently Asked Questions (FAQs): Diagnosing and Solving Low Yield
This section addresses the most common questions and pain points encountered during this compound synthesis. Each answer provides a diagnosis of the potential problem and a clear, actionable solution.
Q1: My overall yield for this compound is disappointingly low. What are the fundamental issues I should investigate first?
Low yield is a systemic issue that can often be traced back to one of three core areas: reactant integrity, reaction conditions, or stoichiometric imbalances.
-
Incomplete Carboxylic Acid Activation: The conversion of the stable carboxylic acid (butyric acid) into a more reactive species is the cornerstone of this synthesis. If the activation is inefficient, the reaction will stall. This is a common issue when using coupling reagents in insufficient amounts or when the activating agent (e.g., thionyl chloride) has degraded.[1]
-
Deactivation of the Nucleophile (Isopropylamine): Isopropylamine is a good nucleophile, but it is also a base. In acidic conditions, it can be protonated to form an ammonium salt. This protonated form is no longer nucleophilic and cannot attack the activated carboxylic acid, effectively halting the reaction.[1][2] This is a primary concern in the acyl chloride pathway where HCl is generated in situ.
-
Presence of Water: Water is a critical enemy in amide synthesis. It can hydrolyze your activated carboxylic acid intermediate (like butyryl chloride or the O-acylisourea intermediate from carbodiimide coupling) back to butyric acid, directly competing with your desired amine reaction.[1] Using anhydrous solvents and ensuring your reagents are dry is paramount.
-
Suboptimal Temperature: Amide bond formation can be exothermic. While some heating may be required to form an acyl chloride, the subsequent reaction with the amine is often best performed at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions.
Q2: I am considering two main pathways: the acyl chloride route and a direct coupling agent route. Which is better for synthesizing this compound?
The choice between these two excellent methods depends on your laboratory's resources, the scale of your reaction, and your tolerance for handling certain reagents.
-
The Acyl Chloride Pathway: This is a classic, robust, and often high-yielding method. It involves two discrete steps: first, converting butyric acid to butyryl chloride, and second, reacting the butyryl chloride with isopropylamine.
-
Pros: Highly reactive acyl chloride intermediate often leads to rapid and complete conversion. The starting materials (e.g., thionyl chloride or oxalyl chloride) are relatively inexpensive.
-
Cons: Reagents like thionyl chloride are corrosive and moisture-sensitive, releasing toxic HCl and SO2 gas.[2] The HCl generated in the second step can protonate the isopropylamine, requiring the addition of a non-nucleophilic base (a "scavenger" base) to neutralize it.
-
-
The Coupling Agent Pathway: This "one-pot" method combines the carboxylic acid, amine, a coupling agent, and a base in a single reaction vessel.
-
Pros: Generally milder conditions compared to the acyl chloride route. Avoids the handling of highly corrosive reagents like thionyl chloride. Many modern coupling reagents have high efficiency and suppress side reactions.[1]
-
Cons: Coupling agents (e.g., HATU, HOBt, EDC) can be significantly more expensive than thionyl chloride. The byproducts of the coupling reaction (e.g., ureas from DCC/EDC) can sometimes complicate purification.
-
The following diagram illustrates these two primary synthetic routes.
Caption: Primary Synthetic Routes to this compound.
Q3: I am using the acyl chloride method, but my yield is poor and I'm recovering mostly butyric acid. What's going wrong?
This common scenario points to two likely culprits: incomplete formation of the acyl chloride or its premature destruction.
-
Diagnosis 1: Incomplete Acyl Chloride Formation. The conversion of a carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) often requires heating.[2] If the reaction is run at too low a temperature or for too short a time, you will have unreacted butyric acid.
-
Solution: When reacting butyric acid with SOCl₂, consider gentle refluxing. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution. A catalytic amount of DMF can also be added to accelerate the formation of the acyl chloride through the generation of a Vilsmeier reagent.[2]
-
-
Diagnosis 2: Amine Protonation. When you add isopropylamine to your freshly prepared butyryl chloride, the reaction produces one equivalent of HCl. This acid will immediately react with another equivalent of your expensive isopropylamine to form the unreactive ammonium salt.
-
Solution: The standard procedure is to add the amine along with at least one equivalent of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). A more effective method is to add the butyryl chloride solution slowly to a solution containing both the isopropylamine (1 equivalent) and the scavenger base (1.1-1.2 equivalents) at a reduced temperature (e.g., 0 °C). This ensures that any generated HCl is neutralized instantly, protecting your nucleophile.[2]
-
Q4: My one-pot coupling reaction with EDC isn't working well. How can I improve it?
While convenient, coupling reactions require careful optimization of reagents and conditions.
-
Diagnosis 1: Inefficient Carboxylic Acid Activation. Carbodiimides like EDC (or DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea byproduct, terminating the reaction.
-
Solution: This rearrangement is suppressed by adding an activating agent like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1] These additives react with the O-acylisourea to form a more stable activated ester intermediate, which then cleanly reacts with the amine. Modern coupling reagents like HATU have a HOBt-type structure built-in, making them highly efficient.
-
-
Diagnosis 2: Steric Hindrance. While butyric acid and isopropylamine are not exceptionally bulky, steric hindrance can slow down reactions and contribute to lower yields, especially if the coupling agent itself is bulky.[3]
-
Solution: Ensure adequate reaction time. Monitor the reaction by TLC or LC-MS. If the reaction is stalling, a slight increase in temperature (e.g., to 40 °C) might be beneficial. For particularly stubborn couplings, switching to a more potent coupling agent or converting the acid to an acyl fluoride can be effective.[3]
-
Data Summary: Comparison of Synthetic Pathways
| Parameter | Acyl Chloride Pathway | Coupling Agent Pathway (HATU) |
| Primary Reagents | Butyric acid, SOCl₂ or (COCl)₂, Isopropylamine, Et₃N | Butyric acid, Isopropylamine, HATU, DIPEA |
| Typical Solvents | DCM, THF, Toluene | DMF, DCM, Acetonitrile |
| Temperature | Step 1: Reflux; Step 2: 0 °C to RT | 0 °C to Room Temperature |
| Key Byproducts | HCl, SO₂, Triethylammonium chloride | Tetramethylurea, DIPEA salts |
| Pros | Inexpensive reagents, highly reactive intermediate | Milder conditions, high efficiency, fewer side reactions |
| Cons | Harsh/corrosive reagents, HCl byproduct deactivates amine | Higher cost of reagents, byproduct removal can be tricky |
Experimental Protocols
Protocol 1: Synthesis of this compound via Butyryl Chloride
This protocol details the two-step process of forming the acyl chloride followed by amidation.
Step A: Formation of Butyryl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl/SO₂), add butyric acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added.
-
Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature. Remove the excess SOCl₂ under reduced pressure (distillation). The resulting crude butyryl chloride is often used directly in the next step.
Step B: Amidation
-
In a separate flask, dissolve isopropylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the crude butyryl chloride (1.0 eq) dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1] Purify by distillation or column chromatography as needed.
Protocol 2: Synthesis of this compound using HATU Coupling
This protocol provides a reliable one-pot method using a modern coupling agent.[1]
-
Dissolve butyric acid (1.0 eq) in an anhydrous solvent such as DMF or DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add isopropylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine to remove DMF and byproducts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide as necessary.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow to identify and solve the issue.
Caption: Systematic Workflow for Troubleshooting Low Yield.
References
-
Torikai, K. et al. (2021). Response to "Why did my amide syntesis does not work?". ResearchGate. Retrieved from [Link]
-
Sabila, P. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters. Retrieved from [Link]
-
Gagnon, D. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
N-Isopropylbutyramide stability testing and degradation products
An N-Isopropylbutyramide Stability Testing and Degradation Products Technical Support Center
Introduction
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are conducting stability testing on this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to help you design robust experiments, troubleshoot common issues, and interpret your results with confidence. This resource is structured in a question-and-answer format to directly address the practical challenges you may face.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fundamental properties?
This compound is an organic compound with the chemical formula C7H15NO.[1] It is a secondary amide, characterized by a butyryl group attached to the nitrogen of an isopropylamine. Understanding this structure is critical, as the amide bond is the most chemically reactive site and the primary focus of stability studies.
Key Properties:
-
Molecular Formula: C7H15NO
-
Molecular Weight: 129.20 g/mol [1]
-
Structure: Features a central amide functional group (-CONH-), which is susceptible to hydrolysis.
Q2: Why is stability testing for this compound crucial in drug development?
Stability testing is a non-negotiable part of pharmaceutical development, mandated by regulatory bodies like the FDA and EMA under the International Council for Harmonisation (ICH) guidelines.[2][3][4] The primary goals are to determine the shelf-life and appropriate storage conditions for the drug substance.[5][6] For this compound, this process identifies how environmental factors like temperature, humidity, light, and pH affect its integrity over time.[5] The data gathered is essential for ensuring the safety, efficacy, and quality of the final drug product.[4]
Q3: What are the expected primary degradation pathways for this compound?
Given its structure, the most probable degradation pathway for this compound is hydrolysis . The amide bond is susceptible to cleavage when exposed to acidic or basic conditions, and potentially to water over long periods.[7][8]
-
Mechanism of Hydrolysis: The amide bond can be cleaved via nucleophilic acyl substitution. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, the hydroxide ion (OH-), a potent nucleophile, directly attacks the carbonyl carbon. This pathway is common for amide-containing molecules.[9]
Q4: What are the likely degradation products I should be looking for?
The hydrolysis of this compound will break the amide bond, yielding two smaller molecules:
-
Butyric Acid
-
Isopropylamine
It is crucial to develop analytical methods that can separate and detect not only the parent compound (this compound) but also these two primary degradants.
Caption: Primary hydrolysis pathway for this compound.
Q5: Which regulatory guidelines are essential for designing my stability studies?
The foundational guidelines are provided by the ICH. Specifically, you should adhere to:
-
ICH Q1A(R2) - Stability Testing of New Drug Substances and Products: This is the core document that outlines the requirements for stability data packages for registration applications. It specifies storage conditions, testing frequency, and the number of batches required.[2][3][10]
-
ICH Q1B - Photostability Testing of New Drug Substances and Products: This guideline details the procedures for assessing the light sensitivity of the drug substance.[11]
Section 2: Forced Degradation Studies - A Practical Guide
Forced degradation (or stress testing) involves subjecting the drug substance to conditions more severe than accelerated stability testing.[4][6] The objective is not to determine shelf-life, but to identify likely degradation products and establish the intrinsic stability of the molecule.[6] This is fundamental for developing and validating a stability-indicating analytical method.[12]
Q: How should I design a forced degradation study for this compound?
A well-designed study will expose this compound to hydrolytic, oxidative, photolytic, and thermal stress to provoke degradation. The goal is typically to achieve 10-20% degradation of the active ingredient, as this is sufficient to form and detect degradation products without destroying the sample entirely.[12]
Caption: Workflow for a forced degradation study.
Recommended Stress Conditions for this compound
The following table provides a starting point for your experiments. You may need to adjust concentrations, temperatures, and durations to achieve the target degradation level.
| Stress Condition | Stress Agent | Typical Conditions | Rationale & Key Insights |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Heat at 60-80°C for 24-48 hours | Catalyzes the cleavage of the amide bond.[13] Higher acid strength or temperature may be needed if the molecule is stable.[13] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Heat at 60-80°C for 24-48 hours | Also catalyzes amide bond cleavage, often more rapidly than acid.[9] This confirms susceptibility under different pH conditions. |
| Oxidative | 3-30% H₂O₂ | Room temperature for 24-48 hours | Tests the molecule's susceptibility to oxidation. While the primary structure of this compound lacks obvious oxidation sites, this is a mandatory stress test.[13][14] |
| Thermal | Dry Heat | 80-100°C for 48 hours | Evaluates the intrinsic stability of the solid drug substance at elevated temperatures. |
| Photolytic | UV/Vis Light | Expose solid or solution to light (e.g., 1.2 million lux hours and 200 watt hours/m²) | As per ICH Q1B guidelines, this assesses degradation upon light exposure, which can cause photolytic cleavage.[11][15] |
Section 3: Analytical Method Troubleshooting
Q: I'm developing a stability-indicating HPLC method. What are the key considerations?
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
-
Column Chemistry: A C18 reversed-phase column is a versatile starting point. The mobile phase should be a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol.
-
Mobile Phase pH: The pH of the mobile phase is critical. Butyric acid is acidic and Isopropylamine is basic. To retain both on a reversed-phase column, you may need to adjust the pH to suppress the ionization of one or both compounds or use an ion-pairing agent.
-
Detection: A UV detector is standard. This compound has an amide chromophore, which typically absorbs at low wavelengths (~200-220 nm). However, Isopropylamine lacks a strong chromophore, making it very difficult to detect with UV. Butyric acid also has a weak chromophore. This is a common challenge.
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines. The most critical aspect for a SIM is specificity . You must prove that your method can separate the parent peak from all degradation products generated during forced degradation studies.
Q: My HPLC-UV chromatogram shows unexpected peaks after a stability study. What could they be?
This is a common scenario. The peaks could be:
-
Known Degradation Products: Peaks corresponding to butyric acid (if detectable).
-
Secondary Degradants: Products formed from the further degradation of butyric acid or isopropylamine.
-
Impurities: Contaminants from the initial synthesis of this compound.
-
Mobile Phase or Sample Matrix Artifacts: "Ghost peaks" can arise from the mobile phase or interactions with the sample vial/cap.[16]
Troubleshooting Steps:
-
Analyze a placebo (matrix without the API) and a blank (mobile phase injection) to rule out matrix/system peaks.
-
Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra. Degradation products may have different spectra than the parent compound.
-
Employ mass spectrometry (LC-MS) to get mass information on the unknown peaks, which is the most direct way to identify them.[13]
Q: I suspect Isopropylamine is a degradation product, but it's not showing up on my RP-HPLC-UV. Why?
This is an expected and challenging issue. There are two primary reasons:
-
Lack of a Chromophore: Isopropylamine does not absorb UV light significantly, making it "invisible" to a standard UV detector.
-
Poor Retention: As a small, polar, and basic molecule, Isopropylamine will have very little or no retention on a standard C18 reversed-phase column and will likely elute in the void volume.
Solutions:
-
Gas Chromatography (GC): GC is an excellent technique for analyzing small, volatile compounds like Isopropylamine.[17][18] A headspace GC method would be ideal.
-
Derivatization: You can react the samples with a derivatizing agent (e.g., dansyl chloride) that attaches a UV-absorbing or fluorescent tag to the amine, allowing for detection by HPLC.
-
Alternative HPLC Detectors: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can detect compounds without chromophores.
Section 4: Protocols & Methodologies
Protocol 1: Forced Degradation of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to support the development of a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M HCl.
-
Incubate at 80°C for 48 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 8, 24, 48 hours).
-
Before analysis, cool the sample and neutralize with an equivalent amount of 1 M NaOH. Dilute with mobile phase to an appropriate concentration.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples and neutralize with 1 M HCl before analysis. Dilute as needed.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂.
-
Keep at room temperature for 48 hours, protected from light.
-
Withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known quantity of solid this compound powder in a vial.
-
Heat in an oven at 100°C for 48 hours.
-
Dissolve the sample in the mobile phase to the target concentration for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating method.
Protocol 2: Example Stability-Indicating HPLC-UV Method
Objective: To separate this compound from its primary degradation product, butyric acid. (Note: This method is not designed to detect Isopropylamine).
-
Instrumentation: HPLC with UV/PDA Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Rationale: The acidic mobile phase (0.1% H₃PO₄) will suppress the ionization of butyric acid, allowing it to be retained on the C18 column. This compound, being neutral, will also be well-retained. The gradient elution ensures that both the more polar butyric acid and the less polar parent compound are eluted with good peak shape.
References
-
FDA. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
ICH. (2023, April 3). Q1A(R2) A deep dive in Stability Studies. YouTube. [Link]
-
RAPS. (2023, April 17). ICH releases overhauled stability guideline for consultation. [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test. [Link]
-
PubMed. (2009). Manipulating degradation time in a N-isopropylacrylamide-based co-polymer with hydrolysis-dependent LCST. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ResearchGate. (2021, January). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. [Link]
-
Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. [Link]
-
World Health Organization. (n.d.). 2-isopropyl-n,2,3-trimethylbutyramide. JECFA. [Link]
-
SFDA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]
-
PharmaQuesT. (n.d.). Regulatory Requirements Related to Stability Testing. [Link]
-
NICNAS. (2014, March 3). PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide. [Link]
-
National Institutes of Health. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol.... [Link]
-
SciSpace. (2018, March 1). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol.... [Link]
-
Royal Society of Chemistry. (n.d.). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter. [Link]
-
IJRAR.org. (n.d.). Impurity Profiling And Degradation Study: A Review. [Link]
-
WJPPS. (n.d.). Analytical Method Development And Validation For Determination Of Nitrosamine Impurities.... [Link]
-
National Institutes of Health. (n.d.). Analysis using size exclusion chromatography of poly(N-isopropyl acrylamide) using methanol as an eluent. [Link]
-
ResearchGate. (n.d.). Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process. [Link]
-
ResearchGate. (2020, March 4). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP).... [Link]
-
PubMed Central. (2023, June 10). Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin.... [Link]
-
PubMed. (2024, January 5). Potential degradation products of abemaciclib: Identification and structural characterization.... [Link]
Sources
- 1. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labinsights.nl [labinsights.nl]
- 8. specialchem.com [specialchem.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijrar.org [ijrar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Technical Support Center: Optimizing N-Isopropylbutyramide Concentration for Cell Culture Experiments
Welcome to the technical support center for N-Isopropylbutyramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting advice for the effective use of this compound in cell culture experiments. Here, we synthesize our expertise to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction to this compound
This compound is a small molecule compound.[1] While direct and extensive biological data for this compound is not yet publicly available, its structural similarity to butyrate and other butyramide derivatives suggests a potential mechanism of action as a histone deacetylase (HDAC) inhibitor.[2][3][4] Butyrate, a short-chain fatty acid, is a well-established HDAC inhibitor that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6] This guide will proceed under the hypothesis that this compound acts as an HDAC inhibitor and will provide the necessary protocols to test this hypothesis and optimize its concentration for your specific cell culture system.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: Based on its chemical structure as a butyramide derivative, this compound is hypothesized to function as a histone deacetylase (HDAC) inhibitor.[2][3][4] HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins.[7] Inhibition of HDACs leads to an accumulation of acetylated proteins, altering gene expression and affecting cellular processes such as the cell cycle, differentiation, and apoptosis.[5][7]
Q2: I'm seeing high variability in my experimental results. What could be the cause?
A2: Inconsistent results with small molecules can arise from several factors:
-
Compound Stability and Handling: Ensure proper storage of this compound powder at -20°C. Stock solutions, typically in DMSO, should be aliquoted to minimize freeze-thaw cycles.[7]
-
Solubility Issues: Poor solubility in your cell culture medium can lead to the compound precipitating out of solution, resulting in a lower effective concentration.[8] It is crucial to ensure complete dissolution.
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and serum concentration in the media can all impact cellular response to a compound.[8] Maintaining consistency across experiments is key.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is a solid at room temperature.[9] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO).[10] A stock concentration of 10-20 mM is a common starting point. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[11] However, some sensitive cell lines, especially primary cells, may show stress at concentrations below 0.1%.[11] It is always best practice to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line and to keep the final DMSO concentration consistent and as low as possible across all experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when optimizing this compound concentration.
| Problem | Potential Cause | Suggested Solution |
| No observable effect at expected concentrations. | 1. Compound inactivity: The compound may have degraded. 2. Poor solubility: The compound may have precipitated out of the media. 3. Cell line insensitivity: The cell line may not be responsive to HDAC inhibition. | 1. Prepare a fresh stock solution from powder. 2. Visually inspect the media for any precipitate after adding the compound. Consider pre-warming the media before adding the compound stock. 3. Test a different cell line known to be sensitive to HDAC inhibitors. Include a positive control HDAC inhibitor (e.g., Trichostatin A or Sodium Butyrate).[12] |
| High cell death even at low concentrations. | 1. Cytotoxicity of the compound. 2. Solvent toxicity. | 1. Perform a dose-response cytotoxicity assay to determine the toxic concentration range (see protocol below). 2. Ensure the final DMSO concentration is within the tolerated range for your cell line (typically ≤ 0.5%).[11] Run a vehicle-only control. |
| Inconsistent IC50 values between experiments. | 1. Variations in cell seeding density. 2. Inconsistent incubation times. 3. Cell passage number drift. | 1. Standardize your cell seeding protocol to ensure consistent cell numbers per well. 2. Maintain a consistent treatment duration for all experiments. 3. Use cells within a defined, low passage number range.[7] |
| Precipitate forms when adding the compound to the media. | 1. Poor aqueous solubility of this compound. [9] 2. Supersaturation of the compound in the media. | 1. Add the DMSO stock solution to the pre-warmed cell culture media while gently vortexing.[13] 2. Prepare intermediate dilutions of your stock in media before adding to the cells. Avoid adding a small volume of highly concentrated stock directly to a large volume of media. |
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to characterize the effect of this compound and optimize its working concentration.
Protocol 1: Determining the Cytotoxicity and IC50 of this compound using an MTT Assay
This protocol will help you determine the concentration range at which this compound is cytotoxic to your cells and calculate its half-maximal inhibitory concentration (IC50).[14]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding:
-
Culture your chosen cell line to 80-90% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate Percent Viability:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.[2]
-
-
Determine the IC50 Value:
-
Plot the percent viability against the logarithm of the drug concentration.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Hypothetical Data Presentation:
| Concentration (µM) | Log Concentration | % Viability (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 4.5 |
| 0.1 | -1 | 98.2 ± 5.1 |
| 1 | 0 | 95.6 ± 3.8 |
| 10 | 1 | 75.3 ± 6.2 |
| 50 | 1.7 | 52.1 ± 4.9 |
| 100 | 2 | 30.7 ± 3.5 |
| 500 | 2.7 | 15.4 ± 2.1 |
| 1000 | 3 | 8.9 ± 1.5 |
Protocol 2: Confirming HDAC Inhibition via Western Blot for Histone Acetylation
This protocol allows you to determine if this compound treatment leads to an increase in histone acetylation, which is a hallmark of HDAC inhibition.[15][16][17][18]
Materials:
-
Cell line of interest
-
This compound
-
Positive control HDAC inhibitor (e.g., Trichostatin A)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at concentrations around the determined IC50 value (and a non-toxic concentration) for a set time (e.g., 24 hours). Include a vehicle control and a positive control.
-
Wash cells with cold PBS and lyse them using an appropriate lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Prepare protein samples with loading buffer and denature them.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Expected Outcome: If this compound is an HDAC inhibitor, you should observe a dose-dependent increase in the signal for acetylated histone H3 compared to the vehicle-treated control.
Visualizing the Hypothesized Mechanism and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the hypothesized signaling pathway and the experimental workflows.
Caption: Hypothesized signaling pathway of this compound as an HDAC inhibitor.
Caption: Experimental workflow for IC50 determination using the MTT assay.
References
-
Bio-Techne. (n.d.). HDAC Cell-Based Assay Kit. Bio-Techne. Retrieved from [Link]
-
Hsiao, Y.-T., et al. (2017). Identification of HDAC Inhibitors Using a Cell-based HDAC I/II Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(7), 856-866. Retrieved from [Link]
-
Bowers, A. A., et al. (2010). A Chemical Strategy for the Cell-Based Detection of HDAC Activity. ACS Chemical Biology, 5(2), 193-203. Retrieved from [Link]
-
EpigenTek. (n.d.). Western Blot (WB) Protocol. EpigenTek. Retrieved from [Link]
-
Prince, H. M., et al. (2009). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 4(2), 104-109. Retrieved from [Link]
-
Ornelas, A., et al. (2023). Metabolite mimicry identifies butyrate analogs with select protective functions in the intestinal mucosa. bioRxiv. Retrieved from [Link]
-
ResearchGate. (n.d.). Median growth inhibitory concentration (IC 50 µg/ml) of butyramide synthesized compounds in human cancer cell lines. ResearchGate. Retrieved from [Link]
-
Binarova, P., et al. (2005). Nocodazole provokes an apoptosis in isopropyl-N-phenyl carbamate resistant and sensitive Nicotiana lines but in two different ways. BMC Plant Biology, 5, 13. Retrieved from [Link]
-
World Health Organization. (2016). 2-isopropyl-n,2,3-trimethylbutyramide. WHO | JECFA. Retrieved from [Link]
-
Ornelas, A., et al. (2023). Metabolite mimicry identifies butyrate analogs with select protective functions in the intestinal mucosa. ResearchGate. Retrieved from [Link]
-
Cooperstein, M. A., & Canavan, H. E. (2013). Exploring the anomalous cytotoxicity of commercially-available poly(N-isopropyl acrylamide) substrates. Biointerphases, 8(1), 28. Retrieved from [Link]
-
García-López, M., et al. (2007). Induction of apoptosis and reactive oxygen species production by N-nitrosopiperidine and N-nitrosodibutylamine in human leukemia cells. Journal of Applied Toxicology, 27(6), 555-562. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Hsiao, Y.-T., et al. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. ResearchGate. Retrieved from [Link]
-
Cooperstein, M. A., & Canavan, H. E. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and poly(N-isopropyl acrylamide)-coated surfaces. Journal of Biomaterials Science, Polymer Edition, 24(12), 1443-1463. Retrieved from [Link]
-
Haydu, L. E., et al. (2021). Dietary Fiber and Melanoma: Exploring Microbiome-Driven Immune Modulation. Cancers, 13(16), 4193. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of HDAC activity in-cuvette and in-cell experiments. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. ResearchGate. Retrieved from [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Altogen Labs. Retrieved from [Link]
-
Cooperstein, M. A., & Canavan, H. E. (2013). Assessment of cytotoxicity of (N-isopropyl acrylamide) and Poly(N-isopropyl acrylamide)-coated surfaces. PMC. Retrieved from [Link]
-
ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. ResearchGate. Retrieved from [Link]
-
Olsson, M., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 971-978. Retrieved from [Link]
-
Mosella, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]
-
ResearchGate. (2013). What is the min DMSO concentration to dissolve unknown drugs?. ResearchGate. Retrieved from [Link]
-
Gill, R. K., & Saksena, S. (2012). A novel facet to consider for the effects of butyrate on its target cells. Focus on “The short-chain fatty acid butyrate is a substrate of breast cancer resistance protein”. American Journal of Physiology-Cell Physiology, 302(7), C971-C973. Retrieved from [Link]
-
Wagner, F. F., et al. (2010). Histone Deacetylase Inhibitors through Click Chemistry. Journal of Medicinal Chemistry, 53(2), 846-856. Retrieved from [Link]
-
Mathew, B., et al. (2010). Butyrate, an HDAC Inhibitor, Stimulates Interplay Between Different Posttranslational Modifications of Histone H3 and Differently Alters G1-specific Cell Cycle Proteins in Vascular Smooth Muscle Cells. Biochimie, 92(10), 1383-1391. Retrieved from [Link]
-
Canfora, E. E., et al. (2015). Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use. Obesity Reviews, 16(12), 1003-1012. Retrieved from [Link]
-
Kim, I.-H., et al. (2020). Induction of Apoptotic Cell Death in Non-Small-Cell Lung Cancer Cells by MP28 Peptide Derived from Bryopsis plumosa. Marine Drugs, 18(11), 548. Retrieved from [Link]
-
LifeTein. (2023). Histone Deacetylases (HDAC) Targeted Library. LifeTein. Retrieved from [Link]
-
Kim, D.-G., et al. (2019). Antiproliferative and Apoptosis-Inducing Activities of 4-Isopropyl-2,6-bis(1-phenylethyl)phenol Isolated from Butanol Fraction of Cordyceps bassiana. Molecules, 24(19), 3584. Retrieved from [Link]
-
Remiszewski, S. W., et al. (2003). N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824). Journal of Medicinal Chemistry, 46(21), 4609-4624. Retrieved from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. LifeTein. Retrieved from [Link]
Sources
- 1. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. resources.bio-techne.com [resources.bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. epigentek.com [epigentek.com]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and removing impurities from N-Isopropylbutyramide samples
Welcome to the technical support guide for N-Isopropylbutyramide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on identifying and removing impurities from your samples. Ensuring high purity is critical for reproducible experimental results and for meeting stringent regulatory standards in drug development. This guide provides troubleshooting FAQs, detailed protocols, and the scientific rationale behind our recommended procedures.
Frequently Asked Questions (FAQs)
Part 1: Impurity Identification
Question 1: I've run an HPLC/GC analysis of my this compound sample and see unexpected peaks. What are they likely to be?
Answer: Unexpected peaks typically originate from three main sources: starting materials, reaction byproducts, or degradation products. Given a standard synthesis route for this compound (e.g., reaction of butyryl chloride with isopropylamine), the most common impurities include:
-
Unreacted Starting Materials:
-
Isopropylamine: A volatile, basic compound.
-
Butyryl chloride or Butyric Acid: Butyryl chloride is highly reactive and can hydrolyze to butyric acid in the presence of water.
-
-
Reaction Byproducts:
-
Di-acylated Amine: The secondary amine can react with two molecules of butyryl chloride.
-
Over-alkylation Products: Side reactions can sometimes lead to more complex structures.
-
-
Residual Solvents:
-
Solvents used during synthesis and workup (e.g., Dichloromethane, Ethyl Acetate, Tetrahydrofuran) are common impurities.
-
The nature of the impurity dictates the best method for its removal. Therefore, proper identification is the crucial first step.
Question 2: Which analytical technique is best for identifying an unknown impurity in my sample?
Answer: No single technique is universally superior; the optimal choice depends on the nature of the impurity. Often, a combination of methods provides the most complete picture.[1]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination and quantitative analysis.[2] Coupled with a UV detector, it can quantify impurities that contain a chromophore. When connected to a Mass Spectrometer (LC-MS), it becomes a powerful tool for identifying the molecular weight of unknown impurities, providing vital clues to their structure.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying volatile and semi-volatile impurities, such as residual solvents or unreacted isopropylamine.[5][6] The mass spectrometer fragments the impurity molecules, creating a unique "fingerprint" that can be matched against spectral libraries for positive identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structure elucidation. While less sensitive than mass spectrometry, ¹H and ¹³C NMR can provide a detailed map of the molecule's carbon-hydrogen framework, allowing for the definitive identification of process-related impurities and degradation products without the need for a reference standard.[3]
Here is a summary of the strengths and applications of each technique:
| Technique | Primary Use Case | Key Advantages | Considerations |
| HPLC-UV | Quantitative Purity Analysis | High precision, robust, widely available.[7] | Requires impurity to have a UV chromophore. |
| LC-MS | Impurity Identification | Provides molecular weight of impurities, high sensitivity.[4] | Complex matrices can cause ion suppression. |
| GC-MS | Volatile Impurity ID | Excellent for solvents, high separation efficiency.[5] | Compound must be volatile and thermally stable. |
| NMR | Structural Elucidation | Provides definitive structural information, can quantify without standards (qNMR).[8] | Lower sensitivity than MS, requires higher sample concentration. |
Part 2: Impurity Removal and Purification
Question 3: My analysis confirms the presence of impurities, and the overall purity of my this compound is below 98%. What is the best general approach to purification?
Answer: The choice of purification method is dictated by the physical and chemical properties of this compound and its impurities. The overall workflow should be systematic: identify the impurities, select a method based on their properties, perform the purification, and finally, re-analyze the sample to confirm the purity.
Below is a general workflow for purification:
Caption: General workflow for purification and analysis.
Question 4: When is recrystallization the right choice for purifying this compound?
Answer: Recrystallization is an excellent and cost-effective technique for removing small amounts of impurities from a solid compound.[9] It is most effective when the desired compound and the impurities have different solubility profiles in a chosen solvent.
Causality: The principle relies on the fact that solubility is temperature-dependent. An ideal recrystallization solvent will dissolve this compound poorly at low temperatures but readily at high temperatures.[10] As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, while the impurities, being present in a much lower concentration, remain dissolved in the cold solvent.[11]
This compound is a solid at room temperature and is soluble in organic solvents but only slightly soluble in water, making it a good candidate for this method.[12]
Choose recrystallization when:
-
Your this compound sample is mostly pure (>90-95%).
-
The impurities are either highly soluble or highly insoluble in the chosen solvent compared to your product.
-
You have identified a suitable solvent system.
Question 5: My sample contains impurities with similar properties to this compound. When should I use column chromatography?
Answer: Column chromatography is a highly versatile and powerful technique for separating compounds with very similar chemical and physical properties.[13] It is the method of choice when simpler techniques like recrystallization fail.
Causality: This technique separates molecules based on their differential adsorption to a stationary phase (commonly polar silica gel) and their solubility in a mobile phase (an organic solvent or solvent mixture).[14] For this compound, which is a moderately polar amide, compounds will elute from the column at different rates based on their polarity. Less polar impurities will travel through the column faster with a non-polar mobile phase, while more polar impurities will be retained more strongly by the silica gel and elute later. By collecting fractions over time, the pure compound can be isolated.[13]
Choose column chromatography when:
-
Recrystallization is ineffective.
-
You need to separate multiple components from a complex mixture.
-
You are performing a reaction and need to purify the product from starting materials and byproducts of similar polarity.
The following decision tree can help guide your choice of purification technique:
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Purity Analysis by HPLC
This protocol provides a general starting point for the reversed-phase HPLC analysis of this compound.
-
Instrumentation:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a ratio of 80:20 (A:B), then ramp to 20:80 (A:B) over 15 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 1 mg/mL.[7]
-
-
Analysis:
-
Set the UV detection wavelength to 210 nm.[2]
-
Inject 10 µL of the sample.
-
Integrate all peaks and calculate the area percentage to determine purity.
-
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound using a single-solvent recrystallization method.[16][17]
-
Solvent Selection:
-
Based on the principle of "like dissolves like," test moderately polar solvents. A mixture of ethanol and water, or hexane with a small amount of ethyl acetate, may be effective.[9][10]
-
The goal is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but fully soluble when hot.[9]
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
On a hot plate, bring a separate flask of the chosen solvent to a gentle boil.
-
Add the hot solvent to the solid in small portions, swirling to dissolve, until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.[16]
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration using a stemless funnel and fluted filter paper to remove them. Keep the apparatus hot to prevent premature crystallization.[16]
-
-
Crystallization:
-
Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.[9]
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Dry the purified crystals in a vacuum oven.
-
References
- SIELC Technologies. (2018). N-Ethyl-2-isopropyl-2,3-dimethylbutyramide.
- SIELC Technologies. Separation of 2-Isopropyl-N,N,2,3-tetramethylbutyramide on Newcrom R1 HPLC column.
- ResearchG
- International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- ChemicalBook. 2-Isopropyl-N,2,3-trimethylbutyramid | 51115-67-4.
- ChemicalBook. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4.
- Conicet. (n.d.).
- AZoM. (2021). Using Nuclear Magnetic Resonance (NMR)
- BOC Sciences.
- Ministry of the Environment, Japan. III Analytical Methods.
- ResearchGate. (2025).
- YouTube. (2013).
- YouTube. (2022).
- YouTube. (2014).
- ECHEMI. N,2,3-Trimethyl-2-isopropylbutanamide | 51115-67-4.
- FooDB. (2010). Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050).
- YouTube. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- YouTube. (2015).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 528607, this compound.
- ChemScene. 2-Isopropyl-N,2,3-trimethylbutanamide | 51115-67-4.
- Politecnico di Torino. Analysis of a chromatographic purification process: an experimental and modelling combined approach.
- NICNAS. (2014). PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide.
- Google Patents. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
- Neuroquantology. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide.
- ResearchGate. (2024). After GC-MS analysis, if isopropyl alcohol present is present more amount or more area percentage than other compound then it is good or not?
- Benchchem. Analysis of 4-isopropyl-N-(4-methylbenzyl)
- WHO | JECFA. 2-isopropyl-n,2,3-trimethylbutyramide.
- Google Patents.
- PubMed Central.
- PubMed. Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector.
- ResearchGate.
- Benchchem.
- U.S. Environmental Protection Agency.
- YouTube. (2021).
- Google Patents.
Sources
- 1. azooptics.com [azooptics.com]
- 2. neuroquantology.com [neuroquantology.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
N-Isopropylbutyramide experimental variability and reproducibility
Introduction: Navigating the Challenges of a Sparsely Documented Compound
N-Isopropylbutyramide (CAS No. 122348-67-8) is a small amide molecule with potential applications in various research fields.[1][2] However, researchers may find that detailed, peer-reviewed experimental protocols and troubleshooting guides for this specific compound are not widely available in the public domain. This guide is designed to bridge that gap.
As Senior Application Scientists, we recognize that true scientific integrity lies in acknowledging what is not known and providing a robust framework for empirical validation. This support center, therefore, focuses on the fundamental principles of synthesis, purification, characterization, and biological testing as they apply to this compound. We will equip you with the causal logic behind experimental choices and provide self-validating workflows to help you generate reliable and reproducible data, even in the absence of extensive literature.
Part 1: Synthesis and Purification
Variability in experimental outcomes often originates from the initial synthesis and purification stages. Inconsistent purity, residual solvents, or uncharacterized by-products can have significant downstream effects.
Frequently Asked Questions (FAQs): Synthesis
Q: What is a reliable synthetic route for this compound?
A: While specific, optimized protocols for this compound are not abundant, the most chemically direct approach is the amidation of a butyric acid derivative with isopropylamine . This can be achieved via two common pathways:
-
From Butyryl Chloride: This is often a high-yield, rapid reaction. Butyryl chloride is highly reactive and reacts with isopropylamine in the presence of a base (like triethylamine or pyridine) to neutralize the HCl by-product. The primary challenge is the moisture-sensitive nature of acyl chlorides.
-
From Butyric Acid using Coupling Reagents: This method avoids the harshness of acyl chlorides. A carboxylic acid coupling reagent, such as dicyclohexylcarbodiimide (DCC) or HBTU, activates the butyric acid, allowing it to react with isopropylamine under milder conditions. This method can reduce side reactions but requires careful purification to remove the coupling agent by-products.
A third, related approach is reductive amination , which is a highly efficient method for preparing secondary amines and can be adapted for amides.[3] This would involve reacting a butyraldehyde-related compound with isopropylamine to form an imine, which is subsequently oxidized, though this is a less direct route for this specific amide.
Q: My synthesis yield is consistently low. What are the likely causes?
A: Low yield is a common issue that can be traced back to several factors. The key is to isolate the variable causing the problem. Refer to the troubleshooting table and workflow diagram below.
Troubleshooting Guide: Synthesis Issues
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Poor quality starting materials: Reagents may be degraded or contain inhibitors. 2. Incomplete reaction: Insufficient reaction time, incorrect temperature, or inefficient mixing. 3. Moisture contamination: Particularly critical when using acyl chlorides. 4. Incorrect stoichiometry: Molar ratios of reactants and base are not optimized. | 1. Verify the purity of starting materials (butyryl chloride/butyric acid, isopropylamine) via NMR or GC-MS. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time. Consider adjusting the temperature. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen, Argon). 4. Perform small-scale reactions to optimize the molar equivalents of each reactant. |
| Multiple Spots on TLC / Peaks in GC-MS | 1. Side reactions: Over-reaction or side reactions due to excessive temperature or incorrect reagent addition. 2. Unreacted starting materials: The reaction has not gone to completion. 3. Degradation: The product may be unstable under the reaction or workup conditions. | 1. Control the reaction temperature carefully, perhaps by adding reagents dropwise at a lower temperature. 2. Extend the reaction time or increase the temperature moderately, while monitoring via TLC. 3. Use milder workup conditions. Ensure pH is controlled during aqueous extraction. |
Experimental Workflow: Synthesis and Purification
Below is a generalized workflow emphasizing critical quality control checkpoints. This process is designed to be self-validating, ensuring the material produced at the end is well-characterized and pure.
Caption: Synthesis and Purification Workflow for this compound.
Part 2: Characterization and Purity Assessment
Frequently Asked Questions (FAQs): Characterization
Q: What analytical techniques are essential for characterizing this compound?
A: A comprehensive purity assessment requires a combination of methods that provide both structural confirmation and quantitative purity.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation. ¹H and ¹³C NMR will confirm the molecular structure, while quantitative NMR (qNMR) can determine purity without a specific reference standard.[7][8]
-
Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight of the compound and helps identify volatile impurities or residual solvents.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying non-volatile impurities. Developing a method with a suitable column and mobile phase is crucial for achieving good separation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.20 g/mol | [1][2] |
| IUPAC Name | N-propan-2-ylbutanamide | [1] |
| CAS Number | 122348-67-8 | [1] |
Troubleshooting Workflow: Purity Assessment
If your analytical results show impurities, the following decision tree can guide your troubleshooting process.
Caption: Decision Tree for Troubleshooting Impure this compound.
Part 3: Handling, Storage, and Stability
The stability of a compound is critical for ensuring that the material used in an experiment on day one is the same as on day thirty.[9]
Frequently Asked Questions (FAQs): Stability & Handling
Q: How should I store this compound to ensure its stability?
A: As a general principle for amides, stability is maximized by minimizing exposure to factors that can promote hydrolysis or degradation.[9][10]
-
Temperature: Store in a cool, dry place. Refrigeration is often suitable.[11][12]
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to protect from moisture and oxygen.[13]
-
Light: Protect from light, especially if long-term storage is required.
Q: Is the compound hazardous? What precautions should I take?
A: Always consult the Safety Data Sheet (SDS) for any chemical. For related amide compounds, standard laboratory precautions are necessary.[14]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[12][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[11]
-
Handling: Avoid creating dust or aerosols. Avoid contact with skin and eyes.[11][12]
Part 4: Biological Assay Variability
Even with a pure compound, variability can arise from the biological system itself. Addressing this requires a systematic approach to experimental design and execution.[15][16]
Frequently Asked Questions (FAQs): Biological Assays
Q: My bioassay results with this compound are not reproducible. What should I check?
A: Inconsistent results in biological assays are a frequent challenge in research.[15] The source of the problem can be the compound, the assay itself, or the biological reagents.
-
Compound Integrity: Re-verify the purity and integrity of the specific batch of this compound being used. Has it been stored correctly? Was the correct solvent used for dissolution, and is the compound fully dissolved?
-
Assay Reagents and Materials: One of the largest sources of variability is the biological materials themselves.[15] Are you using the same passage number for your cell lines? Has the cell line been authenticated recently to rule out cross-contamination? Are media, sera, and other reagents from the same lot number?
-
Assay Protocol: Small, unintentional deviations in protocol can lead to large variations. Ensure that incubation times, temperatures, cell seeding densities, and reagent concentrations are precisely controlled.
Q: How can I design my experiments to be more robust and reproducible?
A: Good experimental design is proactive.
-
Controls: Always include appropriate positive and negative controls in every experiment. A vehicle control (the solvent used to dissolve the compound) is essential.
-
Replicates: Use both technical replicates (multiple measurements of the same sample) and biological replicates (running the experiment on different days or with different batches of cells).
-
Standardization: Use standard operating procedures (SOPs) for all common assays to ensure consistency between different users and experiments.
Identifying the source of variability is a process of elimination, starting with the most likely and easiest-to-check factors.[17][18]
References
-
Safety Data Sheet. (n.d.). Watson International. Available at: [Link]
- CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide. (2013). Google Patents.
-
This compound. (n.d.). PubChem. Available at: [Link]
-
PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide. (2014). Australian Government Department of Health. Available at: [Link]
-
Analytical Methods. (n.d.). Japan International Cooperation Agency. Available at: [Link]
-
Compound 528607: this compound. (2025). Data.gov Catalog. Available at: [Link]
-
Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. (2022). ResearchGate. Available at: [Link]
-
2-isopropyl-n,2,3-trimethylbutyramide. (n.d.). WHO | JECFA. Available at: [Link]
-
Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research J. Pharm. and Tech. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Available at: [Link]
-
Current NMR Techniques for Structure-Based Drug Discovery. (2022). MDPI. Available at: [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). PMC. Available at: [Link]
-
How to Solve the Biological Research Reproducibility Problem. (2023). Almaden Genomics. Available at: [Link]
-
Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2022). MDPI. Available at: [Link]
-
Understanding experiments and research practices for reproducibility: an exploratory study. (2021). PMC. Available at: [Link]
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (2022). MDPI. Available at: [Link]
-
The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. watson-int.com [watson-int.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. almaden.io [almaden.io]
- 16. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: N-Isopropylbutyramide Stability and Storage
Welcome to the technical support center for N-Isopropylbutyramide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on preventing the degradation of this compound during storage and experimental use. Our goal is to ensure the integrity and reliability of your research by maintaining the quality of this critical reagent.
Introduction to this compound Stability
This compound, a secondary amide, is a relatively stable organic compound. [1][2]However, like all amides, it is susceptible to degradation under certain environmental and chemical conditions. The primary degradation pathway of concern is hydrolysis, which cleaves the amide bond to yield butyric acid and isopropylamine. [3][4]This process can be accelerated by the presence of strong acids or bases, elevated temperatures, and prolonged exposure to moisture. Understanding the factors that influence the stability of this compound is crucial for obtaining accurate and reproducible experimental results.
This guide will walk you through the common challenges encountered during the storage and handling of this compound, offering preventative measures, troubleshooting tips, and analytical methods to assess its purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound?
A1: The main degradation products from the hydrolysis of this compound are butyric acid and isopropylamine. This occurs through the cleavage of the amide bond.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture absorption and exposure to air. While amides are generally stable, storing them in a refrigerator or freezer can further decrease the rate of potential degradation. [1] Q3: Is this compound sensitive to light?
A3: While not as pronounced as with some other organic compounds, prolonged exposure to UV light can potentially contribute to the degradation of amides. Therefore, it is recommended to store this compound in amber or opaque containers to protect it from light.
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is generally not recommended for long-term storage due to the risk of hydrolysis, especially in aqueous solutions. If you need to prepare a stock solution, it is best to use a dry, aprotic solvent and prepare it fresh for your experiments.
Q5: How can I tell if my this compound has degraded?
A5: Degradation may not always be visually apparent. However, the presence of a strong, rancid odor (characteristic of butyric acid) could indicate significant hydrolysis. For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended to check for the presence of impurities.
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound, providing systematic approaches to identify and resolve them.
Issue 1: Inconsistent or Unexpected Experimental Results
-
Possible Cause: Degradation of this compound leading to lower effective concentration and the presence of reactive impurities (butyric acid and isopropylamine).
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your this compound stock using a suitable analytical method (see "Analytical Protocols for Stability Assessment" below).
-
Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see Table 1).
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened container of this compound for your experiment.
-
pH and Temperature Control: During your experiment, ensure that the reaction conditions are not exposing the compound to strong acids, bases, or high temperatures for extended periods, unless required by the protocol.
-
Issue 2: Visible Changes in the Stored Compound (e.g., clumping, discoloration)
-
Possible Cause: Moisture absorption, leading to clumping and potentially initiating hydrolysis. Discoloration could indicate oxidative or other forms of degradation.
-
Troubleshooting Steps:
-
Proper Handling: Always handle this compound in a dry environment (e.g., a glove box or under an inert atmosphere if highly sensitive).
-
Desiccation: Store the container in a desiccator to minimize moisture exposure.
-
Purity Analysis: If changes are observed, a purity analysis is recommended before use.
-
Preventative Measures for Long-Term Stability
Proactive measures are key to preventing the degradation of this compound. The following table summarizes the recommended storage and handling practices.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment (2-8 °C recommended). Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of chemical reactions, including hydrolysis. |
| Humidity | Store in a dry environment. Use of a desiccator is advised. | Moisture is a key reactant in the hydrolysis of amides. |
| Light | Store in an amber or opaque, tightly sealed container. | Protects the compound from potential photodegradation. |
| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Container Material | Use glass or chemically resistant polymer containers. | Prevents leaching of contaminants from the container and potential reactions with the material. |
| Incompatible Substances | Avoid storage in proximity to strong acids, bases, and oxidizing agents. | These substances can catalyze the degradation of this compound. |
Table 1: Recommended Storage Conditions for this compound
Degradation Pathways
The primary mechanism of degradation for this compound is hydrolysis, which can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. [4]
Figure 1: Acid-Catalyzed Hydrolysis of this compound
Base-Catalyzed Hydrolysis
In basic conditions, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate then collapses, leading to the formation of a carboxylate salt and an amine. [1]
Figure 2: Base-Catalyzed Hydrolysis of this compound
Analytical Protocols for Stability Assessment
To quantitatively assess the stability of this compound, chromatographic methods are highly recommended.
Experimental Workflow for Stability Testing
Figure 3: General Workflow for Stability Assessment
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method can be developed to separate this compound from its more polar degradation products, butyric acid and isopropylamine.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for better peak shape). [5][6]* Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm. [7]* Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. [8]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and can be used to identify this compound and its degradation products.
-
Column: A non-polar column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm). [9]* Carrier Gas: Helium.
-
Injection: Split mode.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute the compounds of interest.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-500. [10]
References
-
SIELC Technologies. (n.d.). Separation of 2-Isopropyl-N,N,2,3-tetramethylbutyramide on Newcrom R1 HPLC column. Retrieved from [Link]
-
Professor Dave Explains. (2023, November 7). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry [Video]. YouTube. [Link]
-
SIELC Technologies. (2018, May 16). Trimethyl isopropyl butanamide. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]
-
Khan Academy. (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014, March). PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide (INCI name: methyl diisopropyl propionamide). Retrieved from [Link]
-
Neuroquantology. (2022). Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. Retrieved from [Link]
-
Molnar Institute. (2017, September 18). Critical review of reports on impurity and degradation product profiling in the last decade. Retrieved from [Link]
-
World Health Organization. (n.d.). 2-isopropyl-n,2,3-trimethylbutyramide. JECFA. Retrieved from [Link]
-
PubMed. (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. Retrieved from [Link]
-
PubMed Central. (n.d.). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Retrieved from [Link]
-
MDPI. (n.d.). GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (2010). Chromatographic and Spectrometric Identification of Propyl Isopropylphosphonofluoridate and its Degradation Products. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Khan Academy [khanacademy.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Separation of 2-Isopropyl-N,N,2,3-tetramethylbutyramide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Trimethyl isopropyl butanamide | SIELC Technologies [sielc.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity [mdpi.com]
- 10. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting pH for optimal N-Isopropylbutyramide activity in assays
A Guide to pH Optimization for Robust and Reproducible Results
Welcome to the technical support center for assays involving N-Isopropylbutyramide. As a Senior Application Scientist, I've designed this guide to provide you with both the theoretical understanding and practical steps necessary to control one of the most critical variables in your experimental setup: pH. This document moves beyond simple protocols to explain the underlying chemical and biological principles, ensuring your experimental design is both robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: Why is establishing an optimal pH so critical when working with this compound?
Controlling the pH of your assay medium is fundamental for three primary reasons:
-
Chemical Stability of this compound: this compound is a secondary amide. The amide bond is susceptible to hydrolysis, breaking down into butyric acid and isopropylamine. This hydrolysis is significantly accelerated at both low (acidic) and high (alkaline) pH.[1][2] Running your assay at a suboptimal pH can lead to the degradation of your primary compound, resulting in decreased activity and inaccurate measurements of its effects.
-
Activity of Biological Targets: If you are studying the interaction of this compound with a protein, such as an enzyme or receptor, the activity of that protein is almost always exquisitely sensitive to pH.[3][4] Changes in pH alter the ionization state of amino acid residues, which can affect substrate binding, protein conformation, and overall biological function.[3] For example, the optimal pH for amidase enzymes, which process amide bonds, can range from neutral to alkaline (pH 7.0 to 9.5).[5]
-
Assay System Integrity: For cell-based assays, maintaining a physiological pH (typically 7.2-7.4) is crucial for cell viability and membrane integrity. Deviations can induce cellular stress, leading to artifacts that confound your results.
An incorrect pH can therefore lead to a cascade of issues, from compound degradation to target inactivation, ultimately rendering experimental results unreliable.
Q2: What is the expected stability of this compound across the typical biological pH range?
While specific long-term stability data for this compound at various pH values is not extensively published, we can infer its behavior from the known chemistry of amide bonds.
-
Acid-Catalyzed Hydrolysis (pH < 6): At acidic pH, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] This significantly increases the rate of hydrolysis. In highly acidic soils (pH 4.4-4.5), for instance, similar ester linkages show significant chemical hydrolysis.[6]
-
Neutral pH (pH 6-8): This range is generally where the non-enzymatic hydrolysis of amides is slowest.[1] For most in vitro and cell-based assays, this is the recommended starting range to maximize the stability of this compound.
-
Base-Catalyzed Hydrolysis (pH > 8): Under alkaline conditions, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon of the amide bond.[1] This mechanism also leads to an accelerated rate of hydrolysis. Studies on other small molecules show that increasing the pH from 7.4 to 8.0 can lead to a nearly fourfold increase in the rate of hydrolysis for susceptible ester bonds.[7][8]
The key takeaway is that the stability of this compound is maximal in the neutral pH range. Significant deviations towards either acidic or alkaline conditions will increase the rate of its degradation.
Troubleshooting & Experimental Guides
Problem: High variability or lower-than-expected activity in my enzyme assay.
This is a common issue that often points to a suboptimal pH environment affecting either the compound's stability or the enzyme's activity.
Solution: Systematic pH Optimization Workflow
This workflow will allow you to empirically determine the ideal pH for your specific enzyme-substrate system.
Step-by-Step Protocol: Determining Optimal pH for an In Vitro Enzyme Assay
-
Buffer Selection: Choose a set of buffers whose pKa values cover a range of pH points. A good starting point is to test pH values from 6.0 to 9.0. It is critical to select a buffer whose pKa is within one pH unit of the desired pH to ensure adequate buffering capacity.[3][9]
pH Target Recommended Buffer (pKa) Concentration (mM) 6.0 MES (6.15) 25-100 6.5 PIPES (6.76) 25-100 7.0 MOPS (7.20) 25-100 7.5 HEPES (7.48) 25-100 8.0 TAPS (8.40) 25-100 8.5 TAPS (8.40) / CHES (9.3) 25-100 9.0 CHES (9.3) 25-100 -
Prepare Assay Plates: For each pH value you are testing, prepare replicate wells in a microtiter plate.[10]
-
Add the selected buffer at the correct pH.
-
Add your enzyme to the final working concentration.
-
Include "No Enzyme" controls for each pH to measure background signal and compound stability.
-
Include "No Compound" controls (with enzyme) to measure baseline enzyme activity.
-
-
Compound Addition & Incubation: Add this compound to the appropriate wells. The final concentration should be based on your experimental goals (e.g., a concentration at which you expect to see activity).
-
Initiate Reaction & Monitor: Add the enzyme's substrate to initiate the reaction. Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
Data Analysis:
-
Subtract the "No Enzyme" background from your measurements.
-
Calculate the rate of the enzymatic reaction at each pH.
-
Plot the reaction rate as a function of pH. The peak of this curve represents the optimal pH for your assay, balancing enzyme activity with compound stability.[4]
-
This systematic approach provides a definitive answer for your specific experimental conditions.
Sources
- 1. uregina.ca [uregina.ca]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nanotempertech.com [nanotempertech.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected results in N-Isopropylbutyramide experiments
Welcome to the Technical Support Center for N-Isopropylbutyramide synthesis and analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for unexpected experimental results. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can diagnose and resolve issues effectively.
Section 1: Troubleshooting Guide - Synthesis
This section addresses common problems encountered during the synthesis of this compound, focusing on causality and providing actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in the synthesis of this compound can often be traced back to a few key factors, primarily related to the activation of the carboxylic acid (or its derivative) and the nucleophilicity of the amine.
Potential Cause 1: Ineffective Carboxylic Acid Activation
For the amide bond to form, the carbonyl carbon of butyric acid must be made sufficiently electrophilic to be attacked by the isopropylamine. Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are generally effective, but their performance can be compromised.[1]
-
Mechanism Insight: Coupling reagents like HATU form a highly reactive O-acyluronium intermediate with the carboxylate, which is then displaced by the amine.[2] If the coupling reagent has degraded due to improper storage (e.g., exposure to moisture) or an insufficient amount is used, the formation of this key intermediate will be incomplete, leading to a low yield.
Solution:
-
Reagent Quality: Use fresh, high-quality coupling reagents stored under anhydrous conditions.
-
Stoichiometry: Ensure at least stoichiometric amounts of the coupling reagent are used. For difficult couplings, a slight excess (1.1-1.2 equivalents) may be beneficial.
Potential Cause 2: Amine Deactivation
Isopropylamine is a primary amine and a reasonably good nucleophile. However, its nucleophilicity can be nullified if it is protonated to form an ammonium salt.
-
Mechanism Insight: In the presence of an acid (either the starting butyric acid or an acidic byproduct like HCl from the use of butyryl chloride), the amine's lone pair of electrons will be sequestered, rendering it unable to attack the activated carboxylic acid.[3]
Solution:
-
Base Addition: When using a coupling reagent with butyric acid, a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) should be added to neutralize any acidic species and ensure the amine remains in its free, nucleophilic form.[2]
-
Schotten-Baumann Conditions: If using butyryl chloride, the reaction should be performed in the presence of a base (like aqueous NaOH or an organic base like pyridine) to neutralize the HCl byproduct as it forms.[4][5]
Potential Cause 3: Steric Hindrance
While less of a concern with butyric acid and isopropylamine, steric hindrance can slow down amide bond formation, especially if either reactant is substituted with bulky groups.
-
Mechanism Insight: The approach of the amine nucleophile to the activated carbonyl carbon is a key step. Bulky substituents on either molecule can physically impede this approach, reducing the reaction rate and potentially allowing side reactions to dominate.
Solution:
-
Reaction Time and Temperature: For sterically hindered substrates, longer reaction times or a moderate increase in temperature may be necessary. However, be cautious with heating as it can also promote side reactions.
-
More Reactive Acylating Agent: Converting butyric acid to butyryl chloride (e.g., using thionyl chloride or oxalyl chloride) creates a more reactive electrophile that can sometimes overcome moderate steric hindrance.[6]
Potential Cause 4: Side Reactions
The formation of unintended products can significantly reduce the yield of this compound.
-
Anhydride Formation: When preparing butyryl chloride from butyric acid using reagents like thionyl chloride, a potential side reaction is the formation of butyric anhydride.[7][8] This can occur if the newly formed butyryl chloride reacts with unreacted butyric acid.
Solution:
-
Controlled Addition: Slowly add the butyric acid to the cooled thionyl chloride to minimize the concentration of the carboxylic acid available for anhydride formation.[7]
-
Use of Oxalyl Chloride: Oxalyl chloride is often a milder and more selective reagent for forming acid chlorides and may reduce anhydride formation.
Q2: I see a new spot on my TLC/a new peak in my LC-MS, but it's not my product. What could it be?
The appearance of unexpected signals in your reaction monitoring often points to specific side products.
Potential Impurity 1: N-acylurea
When using carbodiimide coupling reagents like EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea if it does not react with the amine in a timely manner. This is particularly problematic with sterically hindered or poorly nucleophilic amines.
-
Mechanism Insight: The O-acylisourea intermediate is the primary activated species in EDC couplings. If the amine concentration is low or its nucleophilicity is poor, an intramolecular rearrangement can occur, leading to the formation of an unreactive N-acylurea byproduct.
Solution:
-
Use of Additives: Including additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can mitigate this side reaction. These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement and provides a longer window for the amine to react.[9][10]
Potential Impurity 2: Butyric Anhydride
As mentioned previously, butyric anhydride can form during the preparation of butyryl chloride. If the butyryl chloride is not purified before use, the anhydride will be present in the subsequent amidation reaction.
Solution:
-
Purification of Butyryl Chloride: Purify the butyryl chloride by distillation after its synthesis to remove any residual butyric acid and butyric anhydride.[7]
Section 2: Frequently Asked Questions (FAQs) - Synthesis & Analysis
Synthesis FAQs
Q: What is a reliable, standard protocol for synthesizing this compound?
A common and effective method is the reaction of butyryl chloride with isopropylamine in the presence of a base.
Q: Can I use a coupling reagent like HATU or EDC/HOBt instead of butyryl chloride?
Yes, these are excellent alternatives, particularly for milder reaction conditions.
Q: My reaction seems to stall and not go to completion. What should I do?
-
Check Reagent Purity: Ensure your starting materials, especially the coupling agent and amine, are pure and dry.
-
Increase Equivalents: A slight excess of the amine (1.1-1.2 equivalents) and coupling agent (1.1-1.2 equivalents) can help drive the reaction to completion.
-
Extend Reaction Time: Some reactions are simply slow. Allow the reaction to stir for a longer period, monitoring periodically by TLC or LC-MS.
-
Increase Temperature: Gentle heating (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction, but be mindful of potential side reactions.
Analysis & Purification FAQs
Q: How can I effectively monitor the progress of my reaction?
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of starting materials and the formation of the product. Use a solvent system that gives good separation between the starting materials and the product (e.g., a mixture of ethyl acetate and hexanes).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, showing the mass-to-charge ratio of the components in your reaction mixture, allowing you to confirm the presence of your product and identify potential byproducts.
Q: What is a good method for purifying this compound?
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO3) to remove any unreacted carboxylic acid, and finally a wash with brine.[11]
-
Column Chromatography: For high purity, flash column chromatography on silica gel is effective. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.
-
Distillation: If the product is a liquid and the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.
Q: What are the expected analytical results for pure this compound?
While a definitive spectrum should be run on your own sample and instrument, here are typical expected values based on database information and analysis of similar compounds:
-
1H NMR (in CDCl3): The spectrum should show characteristic peaks for the propyl and isopropyl groups. The exact shifts can vary, but you would expect to see signals corresponding to the CH3 and CH2 groups of the butyryl moiety and the CH and CH3 groups of the isopropyl moiety, as well as a broad singlet for the N-H proton.
-
13C NMR (in CDCl3): You should observe distinct signals for each of the unique carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.
-
Mass Spectrometry (Electron Ionization): The molecular ion peak [M]+ should be observed at m/z = 129.12.[5] Common fragmentation patterns for amides include cleavage of the C-C bond adjacent to the carbonyl group and cleavage of the C-N bond.
Section 3: Protocols & Data
Protocol 1: Synthesis of this compound via Butyryl Chloride
This protocol is based on the Schotten-Baumann reaction conditions.[4][5]
Materials:
-
Isopropylamine
-
Butyryl chloride
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Dissolve butyryl chloride (1.1 equivalents) in a small amount of anhydrous DCM and add it to a dropping funnel.
-
Add the butyryl chloride solution dropwise to the cooled amine solution over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).[11]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: HPLC Analysis of this compound
This is a general reversed-phase HPLC method that can be adapted for the analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The ratio can be adjusted to achieve optimal separation. For mass spectrometry compatibility, a small amount of formic acid (e.g., 0.1%) can be added to the mobile phase.[2]
Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (as amides have a weak chromophore)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H15NO | [5] |
| Molecular Weight | 129.20 g/mol | [5] |
| IUPAC Name | N-propan-2-ylbutanamide | [5] |
Table 2: Common Solvents for Amide Synthesis and Their Properties
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dichloromethane (DCM) | Polar Aprotic | 40 | Good for reactions at or below room temperature. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Can be used for a wide range of temperatures. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, useful for sluggish reactions requiring heat. Can be difficult to remove. |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Common solvent for HPLC analysis and reactions. |
Section 4: Visualizations
Reaction Mechanisms
Caption: HATU-mediated amide coupling workflow.
Caption: Schotten-Baumann reaction pathway.
Troubleshooting Workflow
Sources
- 1. peptide.com [peptide.com]
- 2. Separation of 2-Isopropyl-N,N,2,3-tetramethylbutyramide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up N-Isopropylbutyramide Synthesis
Welcome to the technical support guide for the synthesis of N-isopropylbutyramide. This resource is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, kilogram-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your scale-up campaign is successful, safe, and efficient.
Frequently Asked Questions (FAQs)
Synthesis Route Selection for Scale-Up
Q1: What are the primary methods for synthesizing this compound, and which is most suitable for scaling up?
There are two main routes to synthesize this compound (IUPAC Name: N-propan-2-ylbutanamide)[1]:
-
Direct Amidation: This involves the direct reaction of butyric acid with isopropylamine, typically at high temperatures (>100°C) to drive off water.[2] While seemingly straightforward, this method is often not ideal for scale-up. The high temperatures can lead to side product formation, and the removal of water at a large scale can be energy-intensive and require specialized equipment.[3] The initial reaction is a fast acid-base neutralization, forming an ammonium salt, which then must be thermally dehydrated.[2]
-
Acid Chloride Route: This is a two-step process. First, butyric acid is converted to its more reactive acid chloride, butyryl chloride, using a chlorinating agent. Second, the butyryl chloride is reacted with isopropylamine to form the final amide.[4][] This is the most common and generally recommended method for larger-scale synthesis due to its high efficiency, milder reaction conditions in the amidation step, and more predictable outcomes.[6]
For larger studies, the Acid Chloride Route is overwhelmingly preferred due to its reliability, faster reaction times for the amidation step, and higher yields under controlled conditions.[][6]
Q2: Why is the acid chloride route preferred for large-scale amide synthesis despite the extra step?
The preference for the acid chloride route in process chemistry hinges on reactivity and control .
-
Enhanced Reactivity: Carboxylic acids are relatively poor electrophiles, and their hydroxyl group (-OH) is a poor leaving group.[3] Converting the acid to an acyl chloride replaces the -OH with a chlorine atom, which is an excellent leaving group. This makes the carbonyl carbon significantly more electrophilic and highly reactive towards nucleophiles like isopropylamine.[3]
-
Milder Conditions: The subsequent amidation reaction is highly exothermic and rapid, often proceeding smoothly at low temperatures (e.g., 0-15°C).[][7] This minimizes the risk of thermal degradation and side reactions, which are more difficult to manage in large reactors where heat transfer can be limited.
-
Improved Selectivity & Yield: The high reactivity of the acyl chloride ensures a more complete and cleaner conversion to the desired amide, leading to higher isolated yields and a simpler purification process.[]
-
Irreversible Reaction: The reaction generates hydrochloric acid (HCl) as a byproduct, which is typically neutralized by a base (either an excess of the amine substrate or an added scavenger like triethylamine or aqueous NaOH).[][8] This drives the reaction to completion.
The workflow below illustrates the strategic advantage of this two-step approach for process control.
Caption: Comparison of synthesis routes.
Q3: What are the key considerations when choosing between reagents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) for acid chloride formation?
Both reagents are effective, but their operational and safety profiles differ, especially at scale.
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂(gas), HCl (gas) | CO₂(gas), CO (gas), HCl (gas) |
| Reaction Temp. | Often requires heating (e.g., 80°C) to drive to completion.[7] | Typically reacts at room temperature, sometimes with a catalyst (e.g., DMF). |
| Cost | Generally more cost-effective for large-scale operations.[6] | More expensive. |
| Safety | Byproducts are corrosive and toxic gases that must be scrubbed. | Byproducts include highly toxic carbon monoxide (CO), requiring stringent ventilation and monitoring. |
| Substrate Scope | Excellent for high-boiling point substrates where excess SOCl₂ can be distilled off.[] | Good for sensitive substrates due to milder conditions. |
Recommendation for Scale-Up: For a simple substrate like butyric acid, thionyl chloride is usually the more practical and economical choice.[6] The gaseous byproducts are readily handled by a standard laboratory or plant scrubbing system filled with a caustic solution (e.g., NaOH).
Protocols and Troubleshooting Guides
Q4: Can you provide a detailed, scalable protocol for the synthesis of this compound via the butyryl chloride intermediate?
Certainly. This two-part protocol is designed with scalability and safety in mind. All operations should be conducted in a well-ventilated fume hood or an appropriate reactor setup with off-gas treatment.
Part A: Synthesis of Butyryl Chloride
Objective: To convert butyric acid to butyryl chloride efficiently.
Materials:
| Reagent | Molar Mass ( g/mol ) | Moles (equiv.) | Mass/Volume |
| Butyric Acid | 88.11 | 1.0 | (Specify amount) |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 | (Calculate based on acid) |
| Toluene (Solvent) | - | - | ~2-3 mL per g of acid |
Protocol:
-
Reactor Setup: Equip a clean, dry, jacketed reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas scrubber containing aqueous sodium hydroxide.
-
Charge Reagents: Charge the reactor with butyric acid and toluene. Begin stirring.
-
Thionyl Chloride Addition: Slowly add the thionyl chloride via the dropping funnel over 1-2 hours. The reaction is endothermic initially but can become exothermic. Control the addition rate to maintain the internal temperature below 40°C. Vigorous off-gassing (HCl and SO₂) will occur.[7]
-
Reaction Drive: Once the addition is complete, slowly heat the reaction mixture to 75-80°C and maintain for 2-3 hours, or until off-gassing ceases.[7] This ensures the reaction goes to completion.
-
Verification (Optional): To confirm the formation of the acyl chloride, a small aliquot can be carefully quenched with methanol and analyzed by TLC or GC-MS to check for the disappearance of butyric acid and the formation of methyl butyrate.[]
-
Isolation: The resulting solution of butyryl chloride in toluene can be used directly in the next step, or the toluene and any excess SOCl₂ can be removed by distillation. For scale-up, using the solution directly is often more efficient.
Part B: Synthesis of this compound
Objective: To react butyryl chloride with isopropylamine to form the target amide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Moles (equiv.) | Mass/Volume |
| Butyryl Chloride Solution | 106.55 | 1.0 | (From Part A) |
| Isopropylamine | 59.11 | 2.2 | (Calculate based on acid) |
| Toluene (Solvent) | - | - | ~3-4 mL per g of acid |
| Water | - | - | For workup |
| Brine (sat. NaCl) | - | - | For workup |
Protocol:
-
Reactor Setup: In a separate reactor equipped with a stirrer, temperature probe, and dropping funnel, charge the isopropylamine and toluene.
-
Cooling: Cool the amine solution to 0-5°C using a chiller or an ice-salt bath.
-
Amidation: Slowly add the butyryl chloride solution from Part A to the cold isopropylamine solution. This reaction is highly exothermic.[9] Maintain the internal temperature between 0-15°C throughout the addition. A thick white slurry of isopropylamine hydrochloride will form.[7]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction is complete.
-
Aqueous Workup:
-
Add water to the reaction mixture to dissolve the ammonium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove excess isopropylamine), 1M NaOH (to remove any residual butyric acid), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound, which may be a solid or a high-boiling oil.
-
Purification: The crude product can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or vacuum distillation if necessary.[10]
Caption: Scalable this compound synthesis workflow.
Q5: I'm observing significant impurity formation. What are the likely side products and how can I minimize them?
Impurity profiles can change during scale-up due to issues with mixing and heat transfer. Here are common culprits:
-
Unreacted Butyric Acid: This indicates incomplete conversion in Part A.
-
Cause: Insufficient thionyl chloride, reaction time, or temperature.
-
Mitigation: Ensure at least 1.1-1.2 equivalents of SOCl₂ are used. Confirm the reaction is driven to completion by heating until gas evolution stops.[11] Most of this impurity should be removed during the caustic (NaOH) wash in the workup.
-
-
N,N-diisopropylurea: This can form if the isopropylamine starting material has degraded or if there are issues with the quality of coupling reagents in alternative synthesis routes (e.g., carbodiimides). For the acid chloride route, this is less common.
-
Symmetrical Anhydride (Butyric Anhydride): This can form if the butyryl chloride reacts with unreacted butyric acid or carboxylate salts.
-
Cause: Incomplete conversion to the acid chloride before the amidation step.
-
Mitigation: Ensure the acid chloride formation step is complete. The anhydride is less reactive than the acid chloride but will still react with isopropylamine to form the desired product, though more slowly.
-
The best strategy to minimize impurities is to ensure complete conversion at each step before proceeding . The use of in-process controls (IPCs) like TLC, GC, or ¹H NMR on small aliquots is highly recommended before commencing subsequent steps or workup.
Q6: My reaction yield is low. What are the most common causes and how can I troubleshoot this?
Low yield is a common scale-up challenge. A systematic approach is needed to diagnose the issue.
Caption: Troubleshooting flowchart for low yield.
Key Areas to Investigate:
-
Incomplete Acid Chloride Formation: As discussed above, this is a primary failure point. If butyric acid remains, it won't react under the low-temperature amidation conditions.
-
Loss of Amine Nucleophile: Butyryl chloride reacts with isopropylamine to produce one equivalent of product and one equivalent of isopropylamine hydrochloride salt.[] If exactly two equivalents of isopropylamine are not used, or if an alternative base isn't present, there won't be enough free amine to react with all the acid chloride, leading to a theoretical maximum yield of 50%. Using a slight excess (e.g., 2.2 equivalents) is a robust strategy.
-
Hydrolysis of Butyryl Chloride: Butyryl chloride reacts violently with water to revert to butyric acid.[4] Ensure all glassware is scrupulously dry and use anhydrous solvents.
-
Mechanical Losses During Workup: At a larger scale, product can be lost in phase separations (especially if emulsions form), transfers between vessels, and incomplete extraction from the aqueous layers. Performing a back-extraction of the combined aqueous layers with fresh solvent can often recover a significant amount of product.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]
-
StudySmarter. (n.d.). Name the amide formed when isopropyl amine is reacted with butyric acid?[Link]
-
Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]
-
Wikipedia. (n.d.). Butyryl chloride. [Link]
-
Organic Syntheses. (n.d.). Isobutyryl chloride and Isobutyramide. [Link]
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. [Link]
-
ResearchGate. (2021). Why did my amide synthesis not work?[Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group. [Link]
Sources
- 1. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Khan Academy [khanacademy.org]
- 9. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 10. 2-Isopropyl-N,2,3-trimethylbutyramid | 51115-67-4 [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Biological Activity of N-Isopropylbutyramide In Vitro: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro biological activity of N-Isopropylbutyramide. Given the preliminary evidence of bioactivity among butyramide derivatives, this document outlines a logical, data-driven approach to characterizing this specific compound. We will explore potential activities based on its chemical structure and the known pharmacology of related molecules, focusing on two primary potential mechanisms of action: histone deacetylase (HDAC) inhibition and modulation of GABAergic neurotransmission.
Introduction to this compound and its Therapeutic Potential
This compound is a derivative of butyramide, the amide of butyric acid.[1] While butyric acid itself has a notoriously unpleasant odor, butyramide is a crystalline solid devoid of this characteristic, making its derivatives more amenable for therapeutic development.[1] Derivatives of butyramide have shown potential as anticonvulsants and as inhibitors of histone deacetylases (HDACs), enzymes critical in regulating gene expression.[1] Aberrant HDAC activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making HDAC inhibitors a significant area of pharmaceutical research.[2]
This guide will provide a structured approach to investigate whether this compound exhibits similar activities, offering a comparative analysis of relevant in vitro assays and the rationale behind their selection.
Primary Hypothesis: this compound as a Histone Deacetylase (HDAC) Inhibitor
The structural similarity of this compound to known HDAC inhibitors, such as sodium butyrate, forms the basis of our primary hypothesis.[3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[4] Inhibition of HDACs can restore the expression of silenced tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents.[4]
Comparative In Vitro Assays for HDAC Inhibition
A variety of in vitro assays are available to measure HDAC activity and inhibition. The choice of assay depends on factors such as throughput, sensitivity, and the specific information required (e.g., broad-spectrum vs. isoform-specific inhibition).
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence-Based Assay | A fluorogenic substrate is deacetylated by HDACs. Subsequent addition of a developer releases a fluorescent molecule.[3] | High sensitivity, suitable for high-throughput screening (HTS).[5] | Can be prone to interference from fluorescent compounds. |
| Luminogenic Assay | A luminogenic prosubstrate is deacetylated, leading to a light-producing reaction.[2] | High sensitivity, large dynamic range, and compatible with cell-based assays.[2] | May require specialized plate readers. |
| ELISA-Based Assay | Utilizes an antibody that recognizes the deacetylated lysine on a substrate coated on a microplate. | Direct detection of the deacetylated product, avoiding interference from trypsin or thiol-containing compounds.[6] | Generally lower throughput than fluorescence or luminescence assays. |
For an initial screen of this compound, a fluorescence-based assay offers a robust and sensitive starting point.
Experimental Workflow: HDAC Inhibition Assay
The following diagram illustrates a typical workflow for assessing HDAC inhibition using a fluorescence-based assay.
Caption: Workflow for a fluorescence-based HDAC inhibition assay.
Detailed Protocol: Fluorescence-Based HDAC Activity Assay
This protocol is adapted from established methods for measuring HDAC activity.[3]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a broad-spectrum HDAC enzyme preparation.
Materials:
-
This compound
-
Positive Control: Suberoylanilide hydroxamic acid (SAHA, Vorinostat)
-
Negative Control: Dimethyl sulfoxide (DMSO)
-
Recombinant human HDAC enzyme (e.g., from a commercial supplier)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer Solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)
-
96-well black microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM. Prepare similar dilutions for the positive control, SAHA.
-
Assay Plate Setup:
-
Add 2 µL of each compound dilution, positive control, or DMSO (negative control) to the wells of a 96-well plate.
-
Add 48 µL of diluted HDAC enzyme to each well.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: Add 50 µL of the developer solution to each well. This stops the HDAC reaction and allows the trypsin to cleave the deacetylated substrate, releasing the fluorophore.
-
Final Incubation: Incubate at 37°C for 15 minutes.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Secondary Hypothesis: this compound as a GABA Receptor Modulator
The reported anticonvulsant activity of some butyramide derivatives suggests a potential interaction with the GABAergic system.[7] The γ-aminobutyric acid type A (GABAA) receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[8] Positive allosteric modulators of the GABAA receptor, such as benzodiazepines, enhance the receptor's response to GABA, leading to sedative and anxiolytic effects.
Comparative In Vitro Assays for GABAA Receptor Modulation
Several in vitro techniques can be employed to investigate the modulation of GABAA receptors.
| Assay Type | Principle | Advantages | Disadvantages |
| Whole-Cell Patch-Clamp Electrophysiology | Directly measures the flow of ions through the GABAA receptor channel in response to GABA and the test compound.[9] | Gold standard for functional characterization of ion channels, providing detailed information on potency, efficacy, and mechanism of action. | Low throughput, technically demanding, and requires specialized equipment. |
| Fluorescent-Based Assays (e.g., YFP-based) | Measures changes in intracellular halide concentration (which flows through the GABAA receptor) using a halide-sensitive yellow fluorescent protein (YFP).[8] | Higher throughput than electrophysiology, non-invasive. | Indirect measure of channel activity, can have a smaller assay window.[8] |
| Radioligand Binding Assays | Measures the ability of a test compound to displace a radiolabeled ligand that binds to a specific site on the GABAA receptor.[10] | Can determine binding affinity and identify the binding site. | Does not provide information on functional activity (agonist, antagonist, or modulator). |
For an initial functional screening, a fluorescent-based assay provides a good balance of throughput and functional data. Positive hits can then be confirmed and further characterized using the more detailed whole-cell patch-clamp technique.
Experimental Workflow: GABAA Receptor Modulation Assay
The following diagram outlines the workflow for a fluorescent-based GABAA receptor modulation assay.
Sources
- 1. Butyramide - Wikipedia [en.wikipedia.org]
- 2. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
- 3. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epigentek.com [epigentek.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells | PLOS One [journals.plos.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Isopropylbutyramide and N-tert-butylbutyramide for Researchers and Drug Development Professionals
In the landscape of chemical research and development, particularly within the pharmaceutical and consumer product sectors, the selection of molecules with precisely tuned properties is paramount. N-alkylamides, a versatile class of organic compounds, are frequently explored for their diverse applications, ranging from flavor and fragrance agents to critical components in drug delivery systems. This guide provides an in-depth comparative analysis of two structurally related N-alkylamides: N-Isopropylbutyramide and N-tert-butylbutyramide. By examining their synthesis, physicochemical properties, and potential performance in key applications, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific research and development needs.
Introduction to N-Alkylamides: The Significance of the N-Alkyl Substituent
N-alkylamides are characterized by an amide functional group where the nitrogen atom is substituted with an alkyl group. This structural motif is prevalent in numerous biologically active molecules and functional materials. The nature of the N-alkyl substituent, particularly its size and steric bulk, can profoundly influence the molecule's properties, including its solubility, thermal stability, reactivity, and biological activity. The isopropyl and tert-butyl groups, both branched alkyl chains, offer a compelling case study in how subtle changes in steric hindrance can lead to significant differences in molecular behavior and performance.
Synthesis of this compound and N-tert-butylbutyramide
The synthesis of both this compound and N-tert-butylbutyramide can be readily achieved via the nucleophilic acyl substitution of butyryl chloride with the corresponding amine (isopropylamine or tert-butylamine). This is a standard and efficient method for amide bond formation.
Experimental Protocol: Synthesis of N-Alkylbutyramides
Materials:
-
Butyryl chloride
-
Isopropylamine or tert-butylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the respective amine (isopropylamine or tert-butylamine, 1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Addition of Butyryl Chloride: Dissolve butyryl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the butyryl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the reaction temperature remains below 10 °C.
-
Reaction: After the complete addition of butyryl chloride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound or N-tert-butylbutyramide can be further purified by distillation or recrystallization, if necessary.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference in the alkyl substituent—a secondary isopropyl group versus a tertiary tert-butyl group—results in notable variations in their physicochemical properties. These differences are critical in determining their suitability for various applications.
| Property | This compound | N-tert-butylbutyramide | Key Differences & Implications |
| Molecular Formula | C₇H₁₅NO | C₈H₁₇NO | N-tert-butylbutyramide has an additional methyl group. |
| Molecular Weight | 129.20 g/mol [1] | 143.23 g/mol [2] | The higher molecular weight of the tert-butyl analog may slightly influence diffusion rates. |
| XLogP3 | 1.2[1] | 1.4[2] | Both are moderately lipophilic. The slightly higher XLogP3 of the tert-butyl derivative suggests greater lipophilicity, which can impact solubility in nonpolar solvents and permeability through biological membranes. |
| Hydrogen Bond Donor Count | 1 | 1 | Both can act as hydrogen bond donors. |
| Hydrogen Bond Acceptor Count | 1 | 1 | Both can act as hydrogen bond acceptors. |
| Steric Hindrance | Moderate | High | The tert-butyl group exerts significantly more steric hindrance around the amide nitrogen. This can affect reaction kinetics, receptor binding, and crystal packing.[3][4] |
| Predicted Boiling Point | ~215-225 °C | ~225-235 °C | The higher molecular weight and potential for stronger intermolecular forces in the tert-butyl analog may lead to a higher boiling point. |
| Predicted Melting Point | Solid at RT | Solid at RT | The more compact and symmetrical nature of the tert-butyl group might allow for more efficient crystal packing, potentially leading to a higher melting point. |
Comparative Performance Analysis: Key Applications
The distinct properties of this compound and N-tert-butylbutyramide suggest their differential performance in various applications. Here, we explore two promising areas: their potential as sensory agents (cooling agents) and as skin penetration enhancers in topical and transdermal formulations.
Application I: Sensory Agents - The Quest for Novel Cooling Sensations
A number of N-alkylamides are known to elicit a cooling sensation, with the most well-known synthetic example being N,2,3-trimethyl-2-isopropylbutanamide (WS-23).[5][6] The cooling effect is mediated by the activation of the TRPM8 ion channel. The structure of the N-alkyl group is a critical determinant of this activity.
Causality Behind Experimental Choices: The choice of an N-alkylamide as a cooling agent is dictated by the desire for a clean, long-lasting cooling effect without the harshness, volatility, or strong odor associated with traditional agents like menthol.[5][7] The steric bulk and lipophilicity of the N-alkyl group influence how the molecule interacts with the TRPM8 receptor.
Comparative Analysis:
-
This compound: The isopropyl group provides a moderate level of steric bulk. It is plausible that this compound could exhibit some cooling activity. Its structure is somewhat analogous to the active portion of WS-23.
-
N-tert-butylbutyramide: The significantly greater steric hindrance of the tert-butyl group might either enhance or diminish the cooling effect. Increased bulk can sometimes lead to a better fit within a receptor's binding pocket, but excessive bulk can also prevent effective binding.
Hypothetical Experimental Protocol: Sensory Evaluation of Cooling Effect
Objective: To compare the cooling intensity and duration of this compound and N-tert-butylbutyramide in a simple oral formulation.
Methodology:
-
Sample Preparation: Prepare 0.1% (w/v) solutions of this compound and N-tert-butylbutyramide in a 50:50 ethanol-water mixture. A solution of 0.1% menthol will be used as a positive control, and the solvent alone as a negative control.
-
Panelist Selection: Recruit a panel of trained sensory assessors.
-
Evaluation Procedure:
-
Panelists will rinse their mouths with water.
-
They will then take a 1 ml sample of one of the test solutions, swish it in their mouth for 30 seconds, and then expectorate.
-
Panelists will rate the perceived cooling intensity on a labeled magnitude scale (LMS) at regular intervals (e.g., 1, 5, 10, 20, 30 minutes).
-
-
Data Analysis: The average cooling intensity scores at each time point will be plotted to generate cooling curves for each compound. The area under the curve (AUC) can be calculated to represent the total cooling effect.
Expected Outcome:
Based on structure-activity relationships of known cooling agents, it is hypothesized that this compound may exhibit a mild to moderate cooling effect. The performance of N-tert-butylbutyramide is more uncertain; its high steric bulk could potentially hinder an effective interaction with the TRPM8 receptor, leading to a weaker cooling sensation compared to the isopropyl analog.
Caption: Hypothesized interaction of the amides with the TRPM8 receptor.
Application II: Skin Penetration Enhancers in Transdermal Drug Delivery
N-alkylamides have been investigated as skin penetration enhancers due to their amphiphilic nature, which allows them to interact with and disrupt the highly organized lipid structure of the stratum corneum, the primary barrier to percutaneous absorption.[8][9][10] The size and lipophilicity of the N-alkyl group are critical factors in determining their efficacy as penetration enhancers.
Causality Behind Experimental Choices: The ideal penetration enhancer should reversibly disrupt the stratum corneum barrier, be non-toxic, non-irritating, and compatible with the active pharmaceutical ingredient (API). The balance between the hydrophilic amide head and the lipophilic alkyl tail is key to its function.
Comparative Analysis:
-
This compound: With its moderate lipophilicity and steric bulk, this compound is expected to effectively partition into the stratum corneum lipids. The isopropyl group may create localized disorder within the lipid bilayers, thereby increasing the permeability for a co-administered drug.
-
N-tert-butylbutyramide: The higher lipophilicity of the tert-butyl group could lead to greater partitioning into the stratum corneum. However, its significant steric bulk might limit its ability to intercalate efficiently between the lipid chains. The effect of the N-alkyl group on the hydration of the amide head also plays a role; bulkier groups can influence the amide-water interactions at the skin surface.[11]
Hypothetical Experimental Protocol: In Vitro Skin Permeation Study
Objective: To compare the effectiveness of this compound and N-tert-butylbutyramide as penetration enhancers for a model drug (e.g., ibuprofen).
Methodology:
-
Skin Preparation: Use excised human or porcine skin, as these are good models for in vivo permeation. Mount the skin on Franz diffusion cells.
-
Formulation Preparation: Prepare saturated solutions of ibuprofen in propylene glycol (control) and in propylene glycol containing 5% (w/v) of either this compound or N-tert-butylbutyramide.
-
Permeation Study: Apply the formulations to the donor compartment of the Franz cells. The receptor compartment will contain a phosphate-buffered saline solution.
-
Sampling and Analysis: At predetermined time intervals, withdraw samples from the receptor compartment and analyze the concentration of ibuprofen using a validated HPLC-UV method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area over time. Determine the steady-state flux (Jss) and the enhancement ratio (ER), which is the ratio of the Jss with the enhancer to the Jss of the control.
Expected Outcome:
Both amides are expected to enhance the permeation of ibuprofen compared to the control. It is hypothesized that this compound might show a slightly higher enhancement ratio. While N-tert-butylbutyramide is more lipophilic, its greater steric hindrance might create less disruption within the ordered lipid lamellae of the stratum corneum compared to the more flexible isopropyl group.
Caption: Proposed mechanism of skin penetration enhancement.
Conclusion and Recommendations
This comparative analysis of this compound and N-tert-butylbutyramide highlights the profound impact of N-alkyl substitution on the physicochemical properties and potential applications of amides.
-
This compound , with its moderate steric profile and lipophilicity, presents itself as a versatile candidate for applications requiring a balance of these properties. It is a promising candidate for investigation as a mild sensory agent and an effective skin penetration enhancer.
-
N-tert-butylbutyramide , characterized by its significant steric bulk and slightly higher lipophilicity, may excel in applications where these features are advantageous, such as in directing chemical reactions or in specific receptor-binding scenarios. However, its steric hindrance might be a limiting factor in applications like sensory perception and skin penetration enhancement where molecular flexibility and intercalation are important.
Ultimately, the choice between these two molecules will be dictated by the specific requirements of the application. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on further investigations and select the optimal N-alkylamide for their innovative research and product development endeavors.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Discover the Cooling Power of 2-Isopropyl-N,2,3-trimethylbutyramide. Retrieved from [Link]
- Boonen, J., et al. (2013). Skin Penetration Enhancing Properties of the Plant N-alkylamide Spilanthol. Planta Medica, 79(10), 893-898.
- Cui, Y., et al. (2022). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. The Journal of Physical Chemistry B, 126(43), 8769–8778.
- Rowsell, D. G., & Hems, R. (2007). U.S.
-
2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics. (2024, March 21). Stanford Chemicals. Retrieved from [Link]
-
Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. Retrieved from [Link]
-
Dalian Handom Chemicals Co., Ltd. (n.d.). N-ETHYL-2,2-DIISOPROPYLBUTANAMIDE. Retrieved from [Link]
- Clayden, J., & Pink, J. H. (2000). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Tetrahedron, 56(17), 2747-2760.
-
Cheméo. (n.d.). Butanamide, N-tert.-butyl - Chemical & Physical Properties. Retrieved from [Link]
- Sahu, P. K., et al. (2011). Effect of alkyl substitution on H-bond strength of substituted amide-alcohol complexes. Journal of Molecular Modeling, 17(11), 2897-2908.
-
Cheméo. (n.d.). Butanamide, N-isopropyl - Chemical & Physical Properties. Retrieved from [Link]
- Al-Snafi, A. E. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin - A Review.
-
Restricted amide rotation with steric hindrance induced multiple conformations. (n.d.). ResearchGate. Retrieved from [Link]
- Herman, A., & Herman, A. P. (2021). N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers. Pharmaceutics, 13(1), 53.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 528607, this compound. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). Retrieved from [Link]
- Lane, M. E. (2013). Skin penetration enhancers. International journal of pharmaceutics, 447(1-2), 12-21.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 221967, N-tert-butylbutanamide. Retrieved from [Link]
Sources
- 1. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-tert-butylbutanamide | C8H17NO | CID 221967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 6. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]
- 7. nbinno.com [nbinno.com]
- 8. Skin penetration enhancing properties of the plant N-alkylamide spilanthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of N-Isopropylbutyramide's Effects in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive analysis of the potential anti-cancer effects of N-Isopropylbutyramide, a butyramide derivative, across various cancer cell lines. As research into epigenetic modifiers as therapeutic agents intensifies, understanding the nuanced responses of different cancer types to compounds like this compound is paramount for advancing drug development. This document offers a comparative overview, detailed experimental protocols for validation, and insights into the underlying molecular mechanisms.
Introduction to this compound and its Therapeutic Rationale
This compound belongs to the class of short-chain fatty acid amides. Its parent compound, butyric acid, is a well-established histone deacetylase (HDAC) inhibitor.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[2]
HDAC inhibitors, such as butyrate and its derivatives, can reverse this process, leading to the re-expression of silenced genes that control critical cellular processes like cell cycle progression, differentiation, and apoptosis.[2][3] this compound, as a derivative of butyric acid, is hypothesized to exert similar HDAC inhibitory effects, potentially with altered potency, selectivity, and pharmacokinetic properties. This guide explores the anticipated differential effects of this compound on a panel of representative cancer cell lines.
The Molecular Mechanism: HDAC Inhibition
The primary proposed mechanism of action for this compound is the inhibition of histone deacetylases. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes. Two key pathways are consequently activated: the p21-mediated cell cycle arrest and the Bcl-2 family-regulated apoptotic pathway.
Induction of Cell Cycle Arrest
HDAC inhibitors are known to induce the expression of the cyclin-dependent kinase inhibitor p21WAF1.[1][4][5] The p21 protein plays a pivotal role in cell cycle regulation by inhibiting cyclin-dependent kinases (CDKs), which are essential for the progression through the G1/S and G2/M phases of the cell cycle. The upregulation of p21 leads to cell cycle arrest, providing a window for DNA repair or, if the damage is too severe, the initiation of apoptosis.[5] The activation of p21 by HDAC inhibitors can occur through both p53-dependent and p53-independent mechanisms, making it a relevant pathway in a wide range of cancers.[1]
Figure 1: this compound induced cell cycle arrest pathway.
Induction of Apoptosis
HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.[2][6] HDAC inhibitors have been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, while upregulating pro-apoptotic proteins such as Bax and Bak.[3][6] This shift in the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.
Figure 2: this compound induced apoptosis pathway.
Comparative Analysis of this compound's Effects
Due to the limited availability of direct comparative studies on this compound across multiple cancer cell lines, this section presents a synthesized comparison based on the known effects of closely related butyramide derivatives and HDAC inhibitors. The data presented in the following tables are representative and intended to guide researchers in their experimental design. It is crucial to experimentally validate these expected outcomes for this compound.
We have selected four representative human cancer cell lines for this comparative analysis:
-
MCF-7: Estrogen receptor-positive breast cancer
-
HCT116: Colorectal carcinoma
-
Jurkat: T-cell leukemia
-
A549: Lung carcinoma
Cell Viability (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Expected IC50 Range (µM) for this compound (48h treatment) |
| MCF-7 | Breast Adenocarcinoma | 50 - 200 |
| HCT116 | Colorectal Carcinoma | 25 - 150 |
| Jurkat | T-cell Leukemia | 10 - 75 |
| A549 | Lung Carcinoma | 100 - 400 |
Note: These values are estimations based on the activity of similar short-chain fatty acid amides and HDAC inhibitors. Actual values must be determined experimentally.
Induction of Apoptosis
The percentage of apoptotic cells is expected to increase in a dose-dependent manner following treatment with this compound.
| Cell Line | Treatment (48h) | Expected % of Apoptotic Cells (Annexin V Positive) |
| MCF-7 | Control (Vehicle) | < 5% |
| This compound (IC50) | 20 - 40% | |
| HCT116 | Control (Vehicle) | < 5% |
| This compound (IC50) | 30 - 50% | |
| Jurkat | Control (Vehicle) | < 5% |
| This compound (IC50) | 40 - 60% | |
| A549 | Control (Vehicle) | < 5% |
| This compound (IC50) | 15 - 30% |
Cell Cycle Analysis
This compound is expected to induce cell cycle arrest, primarily at the G1/S or G2/M checkpoint, depending on the cell line's genetic background.
| Cell Line | Treatment (24h) | Expected % of Cells in G1 Phase | Expected % of Cells in S Phase | Expected % of Cells in G2/M Phase |
| MCF-7 | Control (Vehicle) | ~60% | ~25% | ~15% |
| This compound (IC50) | ↑ (~75%) | ↓ (~15%) | ↔ (~10%) | |
| HCT116 | Control (Vehicle) | ~55% | ~30% | ~15% |
| This compound (IC50) | ↑ (~70%) | ↓ (~20%) | ↔ (~10%) | |
| Jurkat | Control (Vehicle) | ~50% | ~35% | ~15% |
| This compound (IC50) | ↑ (~65%) | ↓ (~20%) | ↑ (~15%) | |
| A549 | Control (Vehicle) | ~65% | ~20% | ~15% |
| This compound (IC50) | ↑ (~75%) | ↓ (~15%) | ↔ (~10%) |
(↑ Increase, ↓ Decrease, ↔ No significant change)
Experimental Protocols
To facilitate the cross-validation of this compound's effects, detailed protocols for the key assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound at the desired concentrations and time points. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
Cells treated with this compound
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of cold 70% ethanol dropwise. Fix the cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Figure 3: General experimental workflow for cross-validation.
Conclusion and Future Directions
This guide provides a framework for the systematic evaluation of this compound's anti-cancer properties across different cell lines. The proposed mechanism of action through HDAC inhibition suggests that this compound holds therapeutic potential. However, the differential responses of various cancer cell types, influenced by their unique genetic and epigenetic landscapes, must be thoroughly investigated. The provided protocols offer a standardized approach to generate robust and comparable data.
Future research should focus on confirming the HDAC inhibitory activity of this compound and identifying the specific HDAC isoforms it targets. In vivo studies using xenograft models will be crucial to validate the in vitro findings and assess the compound's therapeutic efficacy and safety profile. Further investigation into the synergistic effects of this compound with existing chemotherapeutic agents could also open new avenues for combination therapies.
References
-
Histone deacetylase inhibitors and p21WAF1/CIP1. National Center for Biotechnology Information.[Link]
-
Histone deacetylase inhibitors and cell death. National Center for Biotechnology Information.[Link]
-
Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells. National Center for Biotechnology Information.[Link]
-
Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z. National Center for Biotechnology Information.[Link]
-
Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas. National Center for Biotechnology Information.[Link]
-
Examination of the expanding pathways for the regulation of p21 expression and activity. National Center for Biotechnology Information.[Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Autophagic and Apoptotic Effects of HDAC Inhibitors on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors Down-Regulate bcl-2 Expression and Induce Apoptosis in t(14;18) Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to N-Isopropylbutyramide: Navigating the Information Void and a Proposed Framework for Reproducible Investigation
For researchers and drug development professionals, the reproducibility of published findings is the bedrock of scientific progress. However, what happens when a seemingly simple molecule, N-Isopropylbutyramide, exists in a near-vacuum of published data? This guide addresses this challenge directly. A thorough review of scientific literature reveals a significant information gap for this compound (CAS: 122348-67-8), with much of the available information being conflated with its more famous, structurally related cousin, the cooling agent WS-23.
This guide, therefore, deviates from a traditional comparison of published findings. Instead, it provides a foundational framework for any researcher interested in this molecule. We will first clearly delineate this compound from its analogues, then propose a robust, reproducible synthesis protocol based on fundamental organic chemistry principles, and finally, outline a comprehensive characterization workflow to ensure the identity and purity of the synthesized compound. This document serves as a starting point to generate reliable, reproducible data for a molecule that has, until now, remained in the shadows of the published literature.
Part 1: Chemical Identity and The Common Point of Confusion
The primary challenge in researching this compound is its frequent misidentification with N,2,3-trimethyl-2-isopropylbutanamide, commercially known as WS-23. While both are amides, their structures and, consequently, their properties, are distinct.
Table 1: Comparison of this compound and WS-23
| Feature | This compound | N,2,3-trimethyl-2-isopropylbutanamide (WS-23) |
| IUPAC Name | N-propan-2-ylbutanamide[1] | N,2,3-trimethyl-2-(1-methylethyl)butanamide |
| CAS Number | 122348-67-8[1] | 51115-67-4 |
| Molecular Formula | C₇H₁₅NO[1] | C₁₀H₂₁NO |
| Molecular Weight | 129.20 g/mol [1] | 171.28 g/mol |
| Known Application | None well-documented in scientific literature. | Widely used as a cooling agent in food, cosmetics, and e-liquids. |
The structural difference, which is the source of the differing properties, is the presence of three additional methyl groups on the butyramide backbone of WS-23.
Caption: Chemical structures of this compound and WS-23.
Part 2: A Proposed Protocol for Reproducible Synthesis
Given the absence of detailed published methods, we propose a standard, high-yield synthesis protocol for this compound based on the nucleophilic acyl substitution of butyryl chloride with isopropylamine. This is a fundamental and well-understood reaction in organic chemistry, lending a high degree of confidence in its reproducibility.
Reaction Scheme:
Experimental Protocol:
Materials:
-
Butyryl chloride (Reagent grade, ≥99%)
-
Isopropylamine (Reagent grade, ≥99%)
-
Dichloromethane (DCM, Anhydrous, ≥99.8%)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add isopropylamine (2.0 equivalents) and anhydrous dichloromethane (100 mL). Cool the flask in an ice bath to 0 °C. Causality: Using two equivalents of the amine is crucial; one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Addition of Acyl Chloride: Dissolve butyryl chloride (1.0 equivalent) in 20 mL of anhydrous DCM and add it to the dropping funnel. Add the butyryl chloride solution dropwise to the stirred isopropylamine solution over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow, dropwise addition is necessary to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash with 50 mL of 1 M HCl to remove the excess isopropylamine and the isopropylammonium chloride salt.
-
Wash with 50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with 50 mL of brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final, high-purity product.
Caption: Proposed synthesis workflow for this compound.
Part 3: A Self-Validating Framework for Characterization
To ensure the reproducibility of any future studies, rigorous characterization of the synthesized this compound is paramount. The following analytical techniques form a self-validating system to confirm the structure and purity of the compound.
Table 2: Proposed Analytical Characterization
| Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural confirmation and purity assessment. | - A triplet for the terminal methyl group (~0.9 ppm).- A sextet for the methylene group adjacent to the methyl (~1.6 ppm).- A triplet for the methylene group adjacent to the carbonyl (~2.1 ppm).- A septet for the methine proton on the isopropyl group (~4.0 ppm).- A doublet for the two methyl groups of the isopropyl moiety (~1.1 ppm).- A broad singlet for the N-H proton. |
| ¹³C NMR | Confirmation of the carbon skeleton. | - Signals for the four distinct carbons of the butyryl group.- Signals for the two distinct carbons of the isopropyl group. |
| Mass Spec (ESI) | Determination of molecular weight. | A molecular ion peak [M+H]⁺ at m/z = 130.12. |
| FT-IR | Identification of functional groups. | - A strong C=O stretch (amide I band) around 1640 cm⁻¹.- An N-H bend (amide II band) around 1550 cm⁻¹.- An N-H stretch around 3300 cm⁻¹. |
This multi-pronged approach to characterization ensures that the synthesized molecule is indeed this compound and is of sufficient purity for any subsequent biological or chemical studies.
Part 4: The Void of Biological Findings
A comprehensive search of the scientific literature reveals no significant, peer-reviewed studies detailing the biological activities of this compound. While its structural relative, WS-23, is a well-known synthetic cooling agent, it cannot be assumed that this compound shares this property without experimental validation. Any claims of biological activity for this compound should be treated with caution unless accompanied by robust, reproducible experimental data as outlined in the characterization framework above.
Conclusion
This compound represents a case study in the importance of precise chemical identification and the challenges of a sparse publication record. This guide has sought to rectify this by providing a clear distinction from commonly confused analogues and by proposing a robust, reproducible framework for its synthesis and characterization. It is our hope that this document will empower researchers to investigate this compound with confidence, paving the way for the generation of high-quality, reproducible data and finally bringing this molecule into the scientific light.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. N,2,3-Trimethyl-2-isopropylbutanamide. National Center for Biotechnology Information. [Link]
Sources
A Researcher's Guide to Efficacy Comparison: Evaluating N-Isopropylbutyramide Against Established Histone Deacetylase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of N-Isopropylbutyramide, a butyrate derivative, with well-characterized histone deacetylase (HDAC) inhibitors. Due to the limited public data on this compound, this document serves as a methodological roadmap, outlining the necessary experiments, underlying principles, and detailed protocols to generate robust comparative data.
Introduction: The Rationale for Comparison
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote chromatin condensation, leading to transcriptional repression.[1][2] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making HDAC inhibitors a promising class of therapeutic agents.[3][4][5]
Several HDAC inhibitors have been extensively studied and have entered clinical use. This guide will focus on three well-established compounds as benchmarks for comparison:
-
Sodium Butyrate: A short-chain fatty acid and a well-documented, potent HDAC inhibitor that induces apoptosis and cell cycle arrest in cancer cells.[6][7]
-
Valproic Acid (VPA): A widely used anti-epileptic drug that was later identified as a powerful inhibitor of Class I HDACs, capable of inducing differentiation in transformed cells.[8][9][10]
-
Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA): The first HDAC inhibitor approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL), it acts as a broad inhibitor of Class I and II HDACs.[11][12][13]
This compound is a structural analog of butyric acid. While its chemical structure suggests potential bioactivity, there is a scarcity of published data on its efficacy as an HDAC inhibitor. This guide, therefore, proposes a logical, structured approach to characterize this compound and directly compare its performance against the aforementioned industry standards. The central hypothesis is that this compound may exhibit HDAC inhibitory activity, and the following experimental framework is designed to rigorously test this hypothesis.
The Core Mechanism: Histone Deacetylase Inhibition
The primary mechanism of action for this class of compounds is the direct inhibition of HDAC enzymes. HDACs contain a zinc ion within their catalytic domain, which is essential for their deacetylase activity.[1][11] HDAC inhibitors typically work by chelating this zinc ion, blocking the enzyme's function.[12]
The downstream effect of this inhibition is the accumulation of acetylated histones (hyperacetylation). This leads to a more relaxed, open chromatin structure (euchromatin), which allows transcription factors to access DNA and activate the expression of previously silenced genes, including critical tumor suppressor genes like p21.[1][7] This alteration in gene expression can trigger various cellular outcomes beneficial for cancer therapy, such as cell cycle arrest, differentiation, and apoptosis (programmed cell death).[6][14][15]
Caption: Signaling pathway of HDAC inhibition.
A Proposed Framework for Comparative Efficacy Analysis
To objectively assess the efficacy of this compound, a multi-tiered approach is essential, moving from direct enzyme inhibition to cellular effects. The following experiments will allow for a head-to-head comparison with Sodium Butyrate, VPA, and Vorinostat.
Tier 1: In Vitro Enzymatic Activity
The first crucial step is to determine if this compound directly inhibits HDAC enzyme activity and to quantify its potency. A fluorometric in vitro HDAC activity assay is a standard and reliable method for this purpose.[16] This assay measures the ability of a compound to inhibit the deacetylation of a synthetic, fluorogenic substrate by purified HDAC enzymes. The primary output is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Summary Table (Proposed)
| Compound | HDAC Class I IC50 (nM) | HDAC Class II IC50 (nM) | Pan-HDAC IC50 (nM) |
|---|---|---|---|
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Sodium Butyrate | Experimental Data | Experimental Data | Experimental Data |
| Valproic Acid | Experimental Data | Experimental Data | Experimental Data |
| Vorinostat (SAHA) | Experimental Data | Experimental Data | Experimental Data |
Causality: This experiment is foundational. It isolates the drug-enzyme interaction from complex cellular systems. A low IC50 value indicates high potency. Comparing the IC50 of this compound to the known inhibitors provides a direct measure of its relative enzymatic inhibitory strength.
Tier 2: Cellular Activity Assessment
Demonstrating enzymatic inhibition is necessary but not sufficient. A successful drug must penetrate the cell membrane and engage its target in a complex cellular environment.
Western blotting is the gold-standard technique to visualize and quantify changes in histone acetylation levels within cells following drug treatment.[2] By treating a relevant cancer cell line (e.g., MCF-7 breast cancer or HeLa cervical cancer cells) with each compound, one can measure the resulting increase in acetylated Histone H3 (Ac-H3) and Histone H4 (Ac-H4).[17]
Causality: This experiment validates that the compound is cell-permeable and effectively inhibits HDACs within the cell, leading to the expected downstream epigenetic modification. The intensity of the acetylated histone bands should correlate with the compound's potency.
The ultimate goal of many HDAC inhibitors in oncology is to suppress cancer cell proliferation and induce cell death.[5] Standard cell viability assays, such as the CCK-8 or MTT assay, measure the metabolic activity of cells, which is proportional to the number of viable cells.[18][19][20] By treating cancer cells with a range of concentrations for each compound, dose-response curves can be generated to determine the IC50 for cell viability.
Data Summary Table (Proposed)
| Compound | Cell Viability IC50 (µM) in MCF-7 cells | Cell Viability IC50 (µM) in HeLa cells |
|---|---|---|
| This compound | Experimental Data | Experimental Data |
| Sodium Butyrate | Experimental Data | Experimental Data |
| Valproic Acid | Experimental Data | Experimental Data |
| Vorinostat (SAHA) | Experimental Data | Experimental Data |
Causality: This assay provides the most direct measure of the compound's anti-proliferative efficacy. Comparing the IC50 values reveals the relative potency of this compound in a therapeutic context. A compound that is a potent enzyme inhibitor but has poor cellular efficacy may have issues with cell permeability or stability.
Caption: Proposed experimental workflow for comparative analysis.
Detailed Experimental Protocols
The following protocols are standardized methodologies. Researchers should optimize parameters such as cell seeding density and antibody concentrations based on their specific laboratory conditions.
Protocol 1: In Vitro Fluorometric HDAC Activity Assay
This protocol is adapted from commercially available kits (e.g., Abcam ab156064).[16]
-
Reagent Preparation: Prepare HDAC Assay Buffer, the fluorogenic HDAC substrate, and the developer solution according to the manufacturer's instructions. Prepare serial dilutions of this compound and the control compounds (Vorinostat, Sodium Butyrate, VPA) in DMSO or an appropriate solvent, followed by dilution in Assay Buffer.
-
Reaction Setup: In a 96-well black plate, add Assay Buffer, the substrate, and the test compound or vehicle control.
-
Enzyme Addition: Add purified HDAC enzyme (e.g., recombinant human HDAC1) to each well to initiate the reaction. A "no enzyme" control should be included.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence Reading: Incubate for 15-20 minutes at 37°C. Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 355/460 nm).
-
Data Analysis: Subtract the background fluorescence ("no enzyme" control). Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for Histone Acetylation
This protocol is a standard procedure for protein analysis.[21]
-
Cell Culture and Treatment: Seed cancer cells (e.g., HeLa) in 6-well plates. Allow them to adhere overnight. Treat the cells with various concentrations of this compound and control compounds for a set duration (e.g., 24 hours). Include a vehicle-only control.
-
Histone Extraction: Wash cells with PBS. Lyse the cells and perform an acid extraction of histones or use a commercial kit for histone isolation.
-
Protein Quantification: Determine the protein concentration of each extract using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 15-20 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3).[22]
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the acetylated histone signal to the total histone signal for each sample.
Protocol 3: Cell Viability (CCK-8) Assay
This is a common colorimetric assay to measure cell proliferation and cytotoxicity.[23]
-
Cell Seeding: Seed cancer cells in a 96-well clear plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include wells with medium only (blank) and cells with vehicle-only (control).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
Assay Reagent Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the IC50 value.
Data Interpretation and Concluding Remarks
By systematically executing this experimental plan, researchers can generate a comprehensive dataset to evaluate this compound.
-
Potency: The in vitro enzymatic IC50 will establish the direct inhibitory power of this compound on HDACs. A value comparable to or lower than Vorinostat would be highly significant.
-
Cellular Efficacy: A strong induction of histone acetylation, coupled with a low IC50 in cell viability assays, would confirm that this compound is not only a potent inhibitor but also an effective cell-active agent. Discrepancies between enzymatic and cellular IC50 values may point to challenges with cell permeability, efflux pump activity, or metabolic instability.
-
Comparative Ranking: The ultimate goal is to rank this compound against the established controls. For example, if this compound shows an enzymatic IC50 similar to Valproic Acid but a much lower (more potent) cell viability IC50, it could represent a compound with superior cellular uptake or stability.
This guide provides the scientific and logical framework necessary to rigorously assess a novel compound like this compound. The causality-driven experimental design ensures that the resulting data will be robust, interpretable, and directly comparable to industry-standard HDAC inhibitors, thereby providing a clear path for further drug development efforts.
References
-
Göttlicher, M., Minucci, S., St 適, P., Kramer, O. H., Schimpf, A., Giavara, S., ... & Heinzel, T. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969-6978. [Link]
-
Krämer, O. H., Zhu, P., Ostendorff, H. P., Golebiewski, M., Tiefenbach, J., Peters, M. A., ... & Heinzel, T. (2001). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO Journal, 20(24), 6969-6978. [Link]
-
Shabason, J. E., & Vonderheide, R. H. (2012). Vorinostat—An Overview. U.S. National Library of Medicine. [Link]
-
Lee, H. J., Kim, H. J., Lee, S. H., Kim, D. K., Kim, J. H., & Lee, C. H. (2025). Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer. Tuberculosis and Respiratory Diseases. [Link]
-
Phiel, C. J., Zhang, F., Huang, E. Y., Guenther, M. G., Lazar, M. A., & Klein, P. S. (2001). Histone Deacetylase Is a Target of Valproic Acid–Mediated Cellular Differentiation. Journal of Biological Chemistry, 276(39), 36734-36741. [Link]
-
Kim, J. Y., Kim, H. J., Lee, J. Y., & Lee, S. H. (2020). HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice. Experimental Neurobiology, 29(5), 362-375. [Link]
-
Wikipedia. (n.d.). Vorinostat. [Link]
-
Chopin, V., Toillon, R. A., Jouy, N., & Le Bourhis, X. (2004). The histone deacetylase inhibitor sodium butyrate induces breast cancer cell apoptosis through diverse cytotoxic actions including glutathione depletion and oxidative stress. International Journal of Oncology, 25(6), 1701-1711. [Link]
-
Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. The Journal of Nutrition, 133(7), 2485S-2493S. [Link]
-
Bar-Ilan University. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. PLOS ONE. [Link]
-
Gaydamakov, S. A., Gutorov, V. V., & Grineva, E. N. (2012). The Inhibitor of Histone Deacetylases Sodium Butyrate Enhances the Cytotoxicity of Mitomycin C. Molecular Cancer Therapeutics, 11(10), 2116-2126. [Link]
-
Georgieva, M. I., & Georgieva, M. V. (2011). Histone deacetylase inhibitor sodium butyrate enhances cellular radiosensitivity by inhibiting both DNA nonhomologous end joining and homologous recombination. DNA Repair, 10(9), 970-977. [Link]
-
EpigenTek. (n.d.). Western Blot (WB) Protocol. [Link]
-
Wozniak, M. B., Villuendas, R., Bischoff, J. R., & Mustjoki, S. (2010). Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma. Haematologica, 95(1), 84-92. [Link]
-
EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). [Link]
-
National Institutes of Health. (n.d.). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Enzymology. [Link]
-
Suraweera, A., O'Byrne, K. J., & Richard, D. J. (2020). The efficacy of HDAC inhibitors in neoplasm treatment. Critical Reviews in Oncology/Hematology, 152, 102991. [Link]
-
Singh, S., & Singh, P. P. (2023). Single Inhibitors versus Dual Inhibitors: Role of HDAC in Cancer. ACS Omega, 8(20), 17611-17629. [Link]
-
Prince, H. M., & McCormack, C. (2014). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 7(8), 875-881. [Link]
-
G-Biosciences. (2025). The Role of Cell Viability Studies in Modern Drug Development. [Link]
-
Wang, P., Wang, X., Hu, X., & Zhang, Y. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12053. [Link]
-
Wang, P., Wang, X., Hu, X., & Zhang, Y. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12053. [Link]
-
Mi, Y., & Li, Y. (2022). Development of a Peptide-Based Photoimmunotherapy Drug Targeting PD-L1. International Journal of Molecular Sciences, 23(19), 11405. [Link]
-
West, A. C., & Johnstone, R. W. (2014). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 6(1), 285-305. [Link]
-
Li, Y., Zhao, K., Yao, C., & Li, L. (2023). Advances of HDAC inhibitors in tumor therapy: potential applications through immune modulation. Frontiers in Immunology, 14, 1207387. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Gaydamakov, S. A., Gutorov, V. V., & Grineva, E. N. (2012). The inhibitor of histone deacetylases sodium butyrate enhances the cytotoxicity of mitomycin C. Molecular Cancer Therapeutics, 11(10), 2116-2126. [Link]
-
FooDB. (2010). Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). [Link]
-
World Health Organization. (n.d.). 2-isopropyl-n,2,3-trimethylbutyramide. JECFA. [Link]
-
Li, G., & Yuan, K. (2015). Histone deacetylase inhibitor sodium butyrate suppresses DNA double strand break repair induced by etoposide more effectively in MCF-7 cells than in HEK293 cells. BMC Biotechnology, 15, 6. [Link]
-
Usami, M., Kishimoto, K., & Ohata, A. (2010). Butyrate and propionate induced activated or non-activated neutrophil apoptosis via HDAC inhibitor activity but without activating GPR-41/GPR-43 pathways. Nutrition, 26(6), 688-694. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histone deacetylase inhibitor sodium butyrate induces breast cancer cell apoptosis through diverse cytotoxic actions including glutathione depletion and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Valproic acid (VPA) - HDAC Inhibitor [hdacis.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vorinostat - Wikipedia [en.wikipedia.org]
- 13. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. epigentek.com [epigentek.com]
- 22. Acetyl-Histone Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 23. mdpi.com [mdpi.com]
A Head-to-Head Comparative Guide to N-Isopropylbutyramide and Its Structural Analogs as TRPM8 Agonists
For researchers and professionals in drug development and sensory science, the quest for novel compounds that modulate thermosensation is a burgeoning field. N-Isopropylbutyramide and its structural analogs represent a fascinating class of molecules known for their ability to elicit a cooling sensation, primarily through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This guide provides a comprehensive, head-to-head comparison of this compound and its key structural analogs, offering in-depth technical insights, comparative experimental data, and detailed protocols to empower your research and development endeavors.
Introduction: The Landscape of Synthetic Cooling Agents
The sensation of cold is a critical sensory modality, and for decades, menthol was the principal agent used to induce this feeling in a variety of consumer products and therapeutic formulations. However, menthol's strong minty aroma and potential for irritation have driven the search for synthetic alternatives that offer a clean, pure cooling effect. This has led to the development of a diverse array of compounds, with N-alkylcarboxamides and their derivatives at the forefront.
These synthetic cooling agents offer several advantages over menthol, including higher cooling potency, longer-lasting effects, and a lack of odor or taste, allowing for their incorporation into a wider range of products without altering the flavor profile.[1] The primary mechanism by which these compounds exert their cooling effect is through the activation of TRPM8, a non-selective cation channel predominantly expressed in sensory neurons.[2][3]
This guide will focus on this compound and its prominent structural analogs, including the widely studied "WS" series of compounds, to provide a clear, data-driven comparison of their performance.
Structural Analogs of this compound: A Chemical Overview
The structural landscape of these cooling agents can be broadly categorized into two main groups: simple N-alkylcarboxamides and menthol-derived carboxamides. This compound serves as a fundamental scaffold for the first group, while the "WS" series, originally developed by Wilkinson Sword, showcases modifications on a p-menthane backbone.[1]
Table 1: Physicochemical Properties of this compound and Key Structural Analogs
| Compound Name | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | N-(1-methylethyl)butanamide[4] | C₇H₁₅NO | 129.20 | - | Data not readily available | |
| WS-23 | N,2,3-Trimethyl-2-isopropylbutanamide[5] | C₁₀H₂₁NO | 171.28 | 60-63[5] | Almost insoluble in water; soluble in alcohol and grease.[6] | |
| WS-3 | N-Ethyl-p-menthane-3-carboxamide[7] | C₁₃H₂₅NO | 211.34 | 91-98[8] | Slightly soluble in water; soluble in ethanol and other organic solvents.[8] | |
| WS-5 | N-(Ethoxycarbonylmethyl)-p-menthane-3-carboxamide | C₁₅H₂₇NO₃ | 269.38 | 80-82 | Data not readily available | |
| WS-12 | N-(4-Methoxyphenyl)-p-menthane-3-carboxamide | C₁₈H₂₇NO₂ | 289.41 | 105-108 | Data not readily available |
Note: Some physical property data, particularly for solubility, is not consistently available across all compounds from a single, standardized source. The provided information is compiled from various chemical suppliers and literature.
Mechanism of Action: The TRPM8 Signaling Pathway
The cooling sensation elicited by this compound and its analogs is mediated by the activation of the TRPM8 ion channel.[2][3] TRPM8 is a polymodal receptor, meaning it can be activated by multiple stimuli, including cold temperatures (generally below 25-28°C), voltage, and chemical agonists like menthol and the compounds discussed in this guide.[2]
Activation of TRPM8 leads to the influx of cations, primarily Ca²⁺ and Na⁺, into the sensory neuron. This influx causes depolarization of the cell membrane, which, if it reaches the threshold, triggers an action potential. This electrical signal is then transmitted to the brain, where it is interpreted as a sensation of cold.[9][10]
The precise binding sites and mechanisms of activation can differ between agonists. For instance, studies have suggested that menthol and icilin, another TRPM8 agonist, may have different modes of interaction with the channel, and their activation can be differentially modulated by factors like intracellular pH.[11]
Caption: TRPM8 signaling pathway activation by cooling agents.
Head-to-Head Performance Comparison
A direct comparison of the cooling properties of these compounds reveals significant differences in their intensity, onset, and the location of the perceived sensation. This variability is a key consideration for formulation scientists aiming to achieve a specific sensory experience.
Table 2: Comparative Performance of this compound Analogs
| Compound | Relative Cooling Intensity (vs. Menthol) | Onset of Sensation | Primary Sensation Location | Key Characteristics & Notes |
| This compound | Less potent than menthol | - | - | Serves as a basic structural motif. Limited data on sensory properties available. |
| WS-23 | ~75% of menthol | Rapid | Front of the mouth and tongue[12] | Clean, cooling sensation with minimal odor or aftertaste. Often described as a "refrigerated" feeling.[9] |
| WS-3 | ~150% of menthol[13] | Immediate and sharp | Roof of the mouth, back of the tongue, and throat[12] | Strong, clean cooling impact. Can be harsh at high concentrations.[9] |
| WS-5 | ~250-400% of menthol[13] | Instantaneous and intense | Roof of the mouth and back of the tongue[12] | One of the strongest cooling agents, with a lingering effect. Can have a bitter aftertaste at high concentrations.[9] |
| WS-12 | ~125% of menthol[13] | - | Front of the tongue | Offers a strong initial cooling impact with a significantly longer-lasting effect compared to WS-3, WS-5, and WS-23.[14] |
Quantitative Biological Activity:
While sensory data provides valuable qualitative comparisons, quantitative in vitro assays are essential for a precise understanding of a compound's potency. The half-maximal effective concentration (EC₅₀) for TRPM8 activation is a key metric.
Table 3: Reported EC₅₀ Values for TRPM8 Activation
| Compound | EC₅₀ (µM) | Cell System | Reference |
| Menthol | 196 | Xenopus oocytes | [15] |
| WS-3 | 3.7 | Not specified | [16] |
| WS-5 | 84 | Xenopus oocytes | [15] |
| WS-12 | 12 (Xenopus oocytes), 0.193 (HEK cells) | Xenopus oocytes, HEK cells | [15] |
| WS-23 | Less active than menthol (EC50 in mM range) | Xenopus oocytes | [17] |
It is crucial to note that EC₅₀ values can vary depending on the experimental system (e.g., cell line, expression level of the receptor) and assay conditions. The data presented here is compiled from different studies and should be interpreted with this in mind.
Experimental Protocols
To facilitate further research and development, this section provides detailed, step-by-step methodologies for the synthesis of representative compounds and the in vitro evaluation of their activity on the TRPM8 channel.
Synthesis Protocols
The synthesis of N-alkylcarboxamides can be achieved through several well-established organic chemistry routes. Below are representative protocols for the synthesis of a simple acyclic amide (this compound) and a more complex menthol-derived amide (WS-3).
Protocol 1: Synthesis of this compound
This protocol describes a standard amidation reaction using butyryl chloride and isopropylamine.
Caption: General synthesis scheme for this compound.
Materials:
-
Butyryl chloride
-
Isopropylamine
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add butyryl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by flash column chromatography or distillation as needed.
Protocol 2: Synthesis of N-Ethyl-p-menthane-3-carboxamide (WS-3)
This protocol outlines a multi-step synthesis starting from p-menthane-3-carbonitrile.[16]
Caption: A potential synthesis route for WS-3.
Materials:
-
p-Menthane-3-carbonitrile
-
Polyphosphoric acid
-
Ethanol
-
Phosphorus oxychloride (or other suitable activating agent)
-
Standard laboratory glassware for reactions under controlled temperature
Procedure (based on a described method[16]):
-
Combine polyphosphoric acid (85%) and ethanol in a reaction vessel.
-
Cool the mixture and add phosphorus oxychloride dropwise.
-
Add p-menthone-3-carbonitrile to the solution.
-
Heat the reaction mixture at 140°C for 8 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, work up the reaction mixture to isolate the crude product.
-
Purify the crude WS-3 by recrystallization or column chromatography.
Note: These are generalized protocols. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific application.
In Vitro TRPM8 Activation Assay: Calcium Imaging
A common and effective method to assess the activity of TRPM8 agonists is through a cell-based calcium imaging assay using a fluorescent calcium indicator.[11]
Caption: Workflow for a TRPM8 calcium imaging assay.
Materials:
-
HEK293 cells stably expressing human TRPM8
-
Cell culture medium and supplements
-
Black-walled, clear-bottom 96-well microplates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Test compounds (this compound and analogs) dissolved in a suitable solvent (e.g., DMSO)
-
A fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Culture and Plating: Culture HEK293-TRPM8 cells under standard conditions. Seed the cells into 96-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Cell Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition and Fluorescence Measurement: Place the plate in the fluorescence microplate reader. Establish a baseline fluorescence reading. Add varying concentrations of the test compounds to the wells using the instrument's injector. Immediately begin recording the fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Data Analysis: For each concentration of the test compound, calculate the change in fluorescence from the baseline. Plot the fluorescence change against the compound concentration to generate a dose-response curve. Fit the curve using a suitable pharmacological model (e.g., four-parameter logistic equation) to determine the EC₅₀ value for each compound.
Conclusion and Future Directions
This compound and its structural analogs, particularly the WS series of compounds, represent a versatile toolkit for researchers and formulators interested in modulating thermosensation. This guide has provided a comparative overview of their chemical, physical, and biological properties, with a focus on their activity as TRPM8 agonists.
The provided experimental protocols offer a starting point for the synthesis and in vitro characterization of these compounds. Future research should aim to establish a more comprehensive and standardized dataset for a direct head-to-head comparison of a wider range of analogs. Furthermore, exploring the structure-activity relationships within this class of compounds could lead to the rational design of novel cooling agents with tailored properties, such as enhanced potency, specific sensory profiles, and improved safety and stability. The continued investigation of these fascinating molecules holds great promise for advancements in food science, personal care products, and therapeutics.
References
- A. B. Macpherson, L. J. (2016). The TRPM8 channel and its role in cold transduction. Journal of Physiology, 594(2), 297-308.
- Behrendt, H. J., Germann, T., Gillen, C., Hatt, H., & Jostock, R. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British journal of pharmacology, 141(4), 737–745.
-
Cuiguai. (2026). Cooling Agent Hierarchy: When to Use WS-3, WS-5, or WS-23 in Advanced E-Liquid Formulation. Retrieved from [Link]
- Dhaka, A., Viswanath, V., & Patapoutian, A. (2006). TRP ion channels and temperature sensation. Annual review of neuroscience, 29, 135–161.
- Voets, T., Droogmans, G., Wissenbach, U., Janssens, A., Flockerzi, V., & Nilius, B. (2004). The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels.
-
Mandom Corporation. (2007). Mandom Establishes a Sensory Evaluation Method for a Cooling Sensation. Retrieved from [Link]
-
Aogubio. (n.d.). Cooling Agent Series Ws-23/Ws-3/Ws-5/Ws-27 for Your Choose. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis and Properties of N,2,3-Trimethyl-2-isopropylbutamide. Retrieved from [Link]
- Bodding, M., & Flockerzi, V. (2012). Modulation of Thermoreceptor TRPM8 by Cooling Compounds. ACS medicinal chemistry letters, 3(1), 2–7.
- Andersson, D. A., Chase, H. W., & Bevan, S. (2004). TRPM8 activation by menthol, icilin, and cold is differentially modulated by intracellular pH. The Journal of neuroscience, 24(23), 5364–5369.
-
Fingredients. (n.d.). Menthol Carboxamide (WS-3) Cooling Agent - Food Grade Quality. Retrieved from [Link]
- Yu, H., Ao, T., Tian, H., et al. (2025). Sweet-enhancing effect of coolant agent menthol evaluated via sensory analysis and molecular modeling. Food chemistry: X, 100868.
- Namer, B., Seifert, F., Handwerker, H. O., & Voets, T. (2010). Characterization of Selective TRPM8 Ligands and their Structure Activity Response (S.A.R) Relationship. Neuroscience, 168(2), 484-492.
- Yin, Y., et al. (2019).
- Erman, M. B. (2005). Physiological cooling compositions.
- Erman, M. B. (2007). Liquid composition of 2-Isopropyl-N,2,3-trimethylbutyramide and N-Ethyl-p-menthane-3-carboxamide, its preparation method and its applications as a cooling agent and flavor enhancer. U.S.
-
Foreverest Resources Ltd. (2024). Overview of Cooling Agents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). WS-3 Cooling Agent (ETHYL MENTHANE CARBOXAMIDE). Retrieved from [Link]
- Audrain, C., et al. (2025).
-
Dalian Handom Chemicals Co., Ltd. (n.d.). N-ETHYL-2,2-DIISOPROPYLBUTANAMIDE. Retrieved from [Link]
-
Xi'an Taima Biological Engineering Co., Ltd. (n.d.). Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23. Retrieved from [Link]
- Chi, Z. (2006). The Synthesis of New Cooling Agent N,2,3-Trimethyl-2-isopropl Butanamide(WS-23). Flavour Fragrance Cosmetics.
-
Suzhou Greenway Biotech Co.,Ltd. (n.d.). Ethyl Menthane Carboxamide. Retrieved from [Link]
- Glaxosmithkline. (2018). Two randomized studies to evaluate the cooling sensation, consumer liking, and tolerability of a skin disinfectant spray.
- Leffingwell, J. C. (2007). 65 Cooling Ingredients and Their Mechanism of Action. AFINITICA.
- Wm. Wrigley Jr. Company. (2006). Combinations of cooling agents for use in confections.
-
Suzhou Greenway Biotech Co.,Ltd. (n.d.). Ethyl Menthane Carboxamide. Retrieved from [Link]
- Asiri, A. M., et al. (2015). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- Watson, H. R. (2007). Wilkinson Sword Cooling Compounds: From the Beginning to Now. Perfumer & Flavorist, 32(10), 36-41.
-
ResearchGate. (n.d.). Chemical structures of four compounds with cooling properties. Retrieved from [Link]
-
German Federal Institute for Risk Assessment. (2025). Coolants in e-cigarettes are poorly researched. Retrieved from [Link]
-
Idaho National Laboratory. (n.d.). Comparison of Advanced Cooling Technologies Efficiency Depending on Outside Temperature. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. Retrieved from [Link]
- Furrer, S. M., et al. (2008). New Developments in the Chemistry of Cooling Compounds. Chemosensory Perception, 1(2), 119-126.
-
Foreverest Resources Ltd. (n.d.). Cooling Agents WS-3. Retrieved from [Link]
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. bfr.bund.de [bfr.bund.de]
- 4. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101704765B - Method for synthesizing freshener n-ethyl-p-menthane-3-carboxamide - Google Patents [patents.google.com]
- 6. Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23 Latest Price, Cooling agent N,2,3-Trimethyl-2-Isopropylbutamide WS-23 Exporter [handomchemical.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. echemi.com [echemi.com]
- 14. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]
- 15. Modulation of Thermoreceptor TRPM8 by Cooling Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Application of N-Ethyl-p-menthane-3-carboxamide_Chemicalbook [chemicalbook.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to the Independent Mechanistic Verification of N-Isopropylbutyramide and Related Cooling Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the mechanism of action for synthetic cooling agents, focusing on N-Isopropylbutyramide and its structural analogs. While this compound itself is not extensively characterized in public literature, we will use the well-documented synthetic cooling agent N,2,3-trimethyl-2-isopropylbutanamide (WS-23) as a primary exemplar.[1][2][3] The principles and protocols detailed herein are designed to be broadly applicable for the rigorous investigation of any novel compound purported to elicit a cooling sensation.
The central hypothesis for these agents is that they function as chemical agonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, the body's principal detector of cold temperatures.[4][5][6] This guide will move beyond simple assertions, providing the scientific rationale and detailed methodologies required to build a self-validating experimental case from primary screening to definitive electrophysiological characterization.
Part 1: Understanding the Molecular Target: TRPM8
Before designing a verification workflow, a thorough understanding of the target is paramount. TRPM8 is a non-selective cation channel predominantly expressed in a subset of sensory neurons.[5][7] Its activation by cold temperatures (<28°C) or chemical agonists leads to an influx of cations, primarily Ca²⁺ and Na⁺, causing membrane depolarization and the generation of action potentials that are ultimately perceived by the brain as a cooling sensation.[4][8]
Several key features of TRPM8 are critical for experimental design:
-
Polymodal Activation: TRPM8 is activated by multiple stimuli, including cold, voltage, and chemical ligands like menthol and icilin.[9][10] Agonists typically shift the channel's voltage-dependent activation to more physiologically relevant membrane potentials, increasing its open probability.[10]
-
PIP₂ Dependence: The presence of the membrane phospholipid Phosphatidylinositol 4,5-bisphosphate (PIP₂) is essential for TRPM8 activity.[4][11] Depletion of PIP₂ following activation of Phospholipase C (PLC) is a key mechanism of channel desensitization.[4][5]
-
Calcium Permeability: The influx of Ca²⁺ upon channel opening is not only a key signaling event but also provides a robust and convenient readout for channel activation in cellular assays.[4][12]
The signaling cascade following TRPM8 activation is complex, involving multiple feedback and regulatory loops. Understanding this pathway is crucial for interpreting experimental results and identifying potential off-target effects.
Part 2: Comparative Framework and Experimental Workflow
To rigorously validate the mechanism of a novel compound like this compound, its activity must be compared against well-characterized TRPM8 modulators.
Benchmark Compounds:
| Compound | Type | Key Characteristics |
| (-)-Menthol | Natural Agonist | The archetypal TRPM8 agonist; elicits a characteristic cooling sensation. Its activity is well-documented.[4][13] |
| Icilin | Synthetic Super-Cooling Agonist | Significantly more potent than menthol. Full activation by icilin requires intracellular Ca²⁺, suggesting a partially distinct mechanism from menthol.[10][14][15] |
| Capsazepine | Antagonist | A known, albeit non-selective, antagonist of TRPM8 that can be used as a negative control to confirm channel-specific effects.[4][7] |
Integrated Experimental Workflow:
A tiered approach, moving from high-throughput screening to a highly specific, low-throughput technique, provides the most robust and resource-efficient path to mechanistic verification.
Part 3: Experimental Protocols and Data Interpretation
This section provides detailed, self-validating protocols for the key experimental phases. The core principle of a self-validating system is the inclusion of appropriate positive, negative, and vehicle controls within each experiment to ensure that any observed effect is due to the specific action of the test compound on the target.
Phase 1: Calcium Imaging for Functional Screening
This assay provides a rapid and robust method to determine if this compound activates TRPM8 by measuring the resultant intracellular calcium influx.[16][17] It is ideal for determining concentration-response relationships and calculating potency (EC₅₀).
Rationale: We use a cell line (e.g., HEK293 or CHO) that does not endogenously express TRPM8, into which the human TRPM8 channel has been stably transfected.[18][19] This recombinant system ensures that any calcium response to a cooling agent is directly attributable to the expressed TRPM8 channels. The use of a fluorescent calcium indicator like Fluo-4 AM provides a highly sensitive readout of channel activation.[16]
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human TRPM8 (hTRPM8) in DMEM supplemented with 10% FBS and a selection antibiotic (e.g., G418).
-
One day prior to the assay, plate the cells in black-walled, clear-bottom 96-well microplates at a density that will achieve 80-90% confluency on the day of the experiment. This ensures a healthy cell monolayer and a strong fluorescent signal.
-
-
Dye Loading:
-
Prepare a loading buffer consisting of Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Prepare the Fluo-4 AM loading solution by adding the dye to the loading buffer (final concentration 2-5 µM) along with an equal volume of Pluronic F-127 (to aid dye dispersal) and Probenecid (to prevent dye extrusion from the cells).
-
Aspirate the culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation and Assay:
-
Prepare stock solutions of this compound, (-)-Menthol (positive control), and Capsazepine (antagonist control) in DMSO.
-
Perform serial dilutions in assay buffer (HBSS + 20 mM HEPES) to create a range of concentrations (e.g., 8-point, 3-fold dilutions). Ensure the final DMSO concentration is ≤0.1% to avoid solvent-induced artifacts.
-
After incubation, wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Leave 100 µL of buffer in each well.
-
Place the plate into a fluorescence microplate reader (e.g., FlexStation or FLIPR) equipped with liquid handling capabilities.[20]
-
Set the reader to excite at ~490 nm and measure emission at ~525 nm.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Add 25 µL of the compound dilutions to the respective wells and immediately begin recording the change in fluorescence over time (typically 2-3 minutes).
-
-
Controls for a Self-Validating System:
-
Vehicle Control: Wells treated with assay buffer containing 0.1% DMSO. This defines the baseline and controls for mechanical or solvent effects.
-
Positive Control: Wells treated with a range of Menthol concentrations. This confirms that the cells are responsive and provides a benchmark for potency and efficacy.
-
Negative Control (Untransfected Cells): A parallel plate of the parental HEK293 cell line (not expressing TRPM8) should be run. This compound should not elicit a response in these cells, proving the effect is TRPM8-dependent.
-
Antagonist Control: Pre-incubate some wells with Capsazepine (e.g., 10 µM) for 10-15 minutes before adding a known activating concentration (e.g., EC₈₀) of this compound or Menthol. A significant reduction in the signal confirms the response is mediated by TRPM8.
-
Data Interpretation:
The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F₀). Plot the peak (F - F₀) / F₀ response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (maximum efficacy).
| Parameter | Menthol (Benchmark) | Icilin (Benchmark) | This compound (Hypothetical Data) |
| Potency (EC₅₀) | ~80 µM[21] | ~0.5 µM[21] | 150 µM |
| Max Efficacy (Eₘₐₓ) | 100% (Reference) | >100% (Super-agonist) | 95% |
| TRPM8-Dependence | Yes | Yes | Yes (No response in parental cells; blocked by Capsazepine) |
Phase 2: Patch-Clamp Electrophysiology for Mechanistic Confirmation
While calcium imaging confirms functional activation, patch-clamp electrophysiology provides direct, unambiguous evidence that the compound modulates ion flow through the TRPM8 channel.[12][22] This is the gold standard for characterizing ion channel modulators.
Rationale: The whole-cell patch-clamp technique allows for the precise control of membrane voltage and the direct measurement of the ionic currents flowing through all TRPM8 channels on a single cell. This allows for detailed characterization of the compound's effect on channel gating, ion selectivity, and kinetics, providing definitive proof of its mechanism.[18][22]
Detailed Protocol:
-
Cell Preparation:
-
Use the same hTRPM8-expressing HEK293 cells as in the calcium assay.
-
Plate cells at a low density on glass coverslips 24-48 hours before recording to allow for the isolation of single, healthy cells.
-
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. This solution mimics physiological extracellular fluid.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP. pH adjusted to 7.2 with CsOH. Cesium is used to block most endogenous potassium channels, and EGTA chelates intracellular calcium to minimize calcium-dependent desensitization, thereby isolating the TRPM8 current.
-
-
Electrophysiological Recording:
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the pipette and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Apply gentle suction to rupture the membrane patch, achieving the "whole-cell" configuration.
-
Clamp the cell's membrane potential at a holding potential where TRPM8 is typically closed (e.g., -60 mV).
-
-
Experimental Procedure:
-
Apply voltage steps or ramps (e.g., a ramp from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
Perfuse the cell with the external solution containing a specific concentration of this compound (or Menthol as a positive control). A rapid solution exchange system is critical.
-
Record the currents elicited by the same voltage protocol in the presence of the compound. A TRPM8 agonist will induce a characteristic outwardly rectifying current.[4]
-
Wash out the compound to observe the reversibility of the effect.
-
Repeat with multiple concentrations to construct a dose-response curve.
-
Data Interpretation:
Measure the current amplitude at a specific positive potential (e.g., +80 mV) in the presence of different compound concentrations. Normalize these currents to the maximal response and plot against the log of the concentration to determine the EC₅₀. The data will definitively show whether this compound directly activates an ionic current with the signature properties of TRPM8.
| Parameter | Menthol (Benchmark) | This compound (Hypothetical Data) | Interpretation |
| Direct Current Activation | Yes | Yes | Confirms direct channel gating. |
| Current-Voltage (I-V) Curve | Outwardly Rectifying | Outwardly Rectifying | Characteristic of TRPM8 channel. |
| Potency (EC₅₀) | ~40-80 µM[12][21] | 160 µM | Provides a precise measure of potency at the channel level. |
| Reversibility | Yes | Yes | Indicates a non-covalent binding interaction. |
Conclusion
References
-
Yudin, Y., & Rohacs, T. (2012). Regulation of TRPM8 channel activity. PMC. [Link]
-
Scholz, N., et al. (2019). Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun. National Institutes of Health. [Link]
-
Gomez, I., et al. (2023). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. MDPI. [Link]
-
Iftinca, M., & Altier, C. (2021). The cool things to know about TRPM8! Taylor & Francis Online. [Link]
-
Gomis, A., et al. (2017). Signaling Pathways Relevant to Nerve Growth Factor-induced Upregulation of Transient Receptor Potential M8 Expression. PubMed. [Link]
-
ResearchGate. (n.d.). Identified signaling pathways involved in TRPM8 channel regulation. ResearchGate. [Link]
-
MDPI. (n.d.). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. MDPI. [Link]
-
Abe, J., et al. (2009). TRPM8 acute desensitization is mediated by calmodulin and requires PIP2: distinction from tachyphylaxis. Journal of Neurophysiology. [Link]
-
Islas, L. D. (2012). Electrophysiological Methods for the Study of TRP Channels. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Discover the Cooling Power of 2-Isopropyl-N,2,3-trimethylbutyramide. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Sophion Bioscience. (n.d.). Measurement of TRPM8 on Sophion´s Automated Patch Clamp systems. Sophion Bioscience. [Link]
-
Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. The Journal of Neuroscience. [Link]
-
Leffingwell, J. C. (n.d.). Cooler than Menthol. Leffingwell & Associates. [Link]
-
Pertusa, M., & Madrid, R. (2023). Molecular determinants of TRPM8 function: key clues for a cool modulation. PMC. [Link]
-
Zakharian, E., et al. (2010). Gating of Transient Receptor Potential Melastatin 8 (TRPM8) Channels Activated by Cold and Chemical Agonists in Planar Lipid Bilayers. National Institutes of Health. [Link]
-
Andersson, D. A., et al. (2004). TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH. Journal of Neuroscience. [Link]
-
ResearchGate. (n.d.). Selected calcium-imaging traces (functional fingerprints) of individual... ResearchGate. [Link]
-
Brauchi, S., et al. (2004). Clues to understanding cold sensation: Thermodynamics and electrophysiological analysis of the cold receptor TRPM8. PNAS. [Link]
- Erman, M. B., et al. (2006). Compounds with physiological cooling effect.
-
Bautista, D. M., et al. (2007). The menthol receptor TRPM8 is the principal detector of environmental cold. Nature. [Link]
-
de la Roche, J., et al. (2022). Calcium imaging for analgesic drug discovery. PMC. [Link]
-
Mori, N., et al. (2021). Identification of a Novel TRPM8 Agonist from Nutmeg: A Promising Cooling Compound. ACS Omega. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Foreverest Resources Ltd. (2024). Overview of Cooling Agents. Foreverest Resources Ltd. [Link]
-
Zhang, C., et al. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. Request PDF. [Link]
-
Sherk, C., et al. (2018). Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation. ACS Medicinal Chemistry Letters. [Link]
-
Gomez, I., et al. (2019). Recent Progress in TRPM8 Modulation: An Update. PMC. [Link]
- Erman, M. B., et al. (2005). Physiological cooling compositions.
-
Bodding, M., et al. (2009). Inhibition of TRPM8 by icilin distinct from desensitization induced by menthol and menthol derivatives. PubMed. [Link]
-
Patsnap. (2025). What are the new molecules for TRPM8 agonists? Patsnap Synapse. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 3. WO2005117811A2 - Physiological cooling compositions - Google Patents [patents.google.com]
- 4. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. foreverest.net [foreverest.net]
- 7. sophion.com [sophion.com]
- 8. What are the new molecules for TRPM8 agonists? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular determinants of TRPM8 function: key clues for a cool modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal Transduction of Transient Receptor Potential TRPM8 Channels: Role of PIP5K, Gq-Proteins, and c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Identification of a Novel TRPM8 Agonist from Nutmeg: A Promising Cooling Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gating of Transient Receptor Potential Melastatin 8 (TRPM8) Channels Activated by Cold and Chemical Agonists in Planar Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of TRPM8 by icilin distinct from desensitization induced by menthol and menthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Calcium imaging for analgesic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. pnas.org [pnas.org]
- 20. TRPM8 Activation by Menthol, Icilin, and Cold Is Differentially Modulated by Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structural and in Vitro Functional Characterization of a Menthyl TRPM8 Antagonist Indicates Species-Dependent Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Introduction: Beyond Menthol, The Rise of High-Potency Cooling Agents
An In-Depth Comparative Guide to N-Isopropylbutyramide (WS-23) for Sensory Research and Development
This guide provides a comprehensive statistical and methodological comparison of this compound, a potent synthetic cooling agent, against other common sensory alternatives. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, mechanism of action, and comparative performance data, underpinned by detailed experimental protocols to ensure scientific integrity and reproducibility.
The quest for novel sensory experiences in consumer products and therapeutic formulations has led to the development of synthetic cooling agents that overcome the limitations of traditional compounds like menthol. This compound, also known as N,2,3-trimethyl-2-isopropylbutanamide or WS-23, has emerged as a leading alternative, delivering a potent and sustained cooling sensation with virtually no associated aroma or off-taste.[1][2] This key characteristic distinguishes it from menthol and makes it an exceptionally versatile ingredient for applications ranging from confectionary and beverages to topical pharmaceuticals and cosmetics.[2][3]
This guide offers a comparative framework for evaluating this compound against its primary natural counterpart, (-)-menthol, and another widely studied synthetic cooling agent, icilin. We will explore the fundamental properties that influence formulation, the shared molecular target responsible for the cooling sensation, and the detailed experimental workflows required to quantify and characterize their distinct sensory profiles.
Physicochemical Properties: A Foundation for Formulation and Efficacy
The selection of a sensory agent is fundamentally constrained by its physical and chemical properties. These parameters dictate solubility in various vehicles, stability under different storage conditions, and ultimately, the bioavailability of the compound at its target receptor. An effective formulation hinges on a clear understanding of these characteristics. For instance, a compound's octanol-water partition coefficient (logP) provides insight into its lipophilicity, which is a critical determinant of its ability to permeate biological membranes and interact with transmembrane receptors.
Below is a comparative summary of key physicochemical properties for this compound and its alternatives.
| Property | This compound (WS-23) | (-)-Menthol | Icilin |
| Molecular Formula | C₁₀H₂₁NO | C₁₀H₂₀O | C₁₆H₁₇N₃O₂ |
| Molecular Weight | 171.28 g/mol [1] | 156.27 g/mol | 283.33 g/mol |
| Appearance | White crystalline solid[1] | Colorless, crystalline solid | Off-white to yellow solid |
| Solubility | Slightly soluble in water; soluble in alcohols and propylene glycol[1] | Slightly soluble in water; highly soluble in alcohols, ethers | Poorly soluble in water |
| Melting Point | 60-64 °C[4] | 36-38 °C | 145-150 °C |
| logP | ~1.94 - 2.68[1][5] | ~3.3 | ~3.1 |
| Odor Profile | Faint, non-minty[1] | Strong, characteristic minty | Odorless |
Causality Insight: this compound's moderate lipophilicity (logP) and good solubility in common organic solvents make it highly adaptable for both aqueous and lipid-based formulations.[1] Its lack of a strong odor, a direct consequence of its chemical structure differing significantly from the terpene-based menthol, is its primary advantage in applications where flavor and fragrance purity is paramount.
Mechanism of Action: The TRPM8 Ion Channel
The sensation of cold, whether induced by temperature drop or chemical stimuli, is primarily mediated by the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[6][7] TRPM8 is a non-selective cation channel highly expressed in the sensory neurons of the trigeminal and dorsal root ganglia.[7] Activation of this channel leads to an influx of cations (predominantly Ca²⁺ and Na⁺), causing depolarization of the neuron and the transmission of a "cold" signal to the brain.
Cooling agents like this compound, menthol, and icilin act as agonists, binding to specific sites on the TRPM8 protein to induce the same conformational change that occurs with a drop in temperature.[8][9] While these compounds share a common target, their distinct chemical structures result in different binding affinities and activation potencies, which directly translates to variations in the intensity and duration of the cooling sensation. The activation of TRPM8 by these ligands is a key event that can be quantified in vitro.
Caption: TRPM8 channel activation by a cooling agonist.
Comparative Performance Analysis: In Vitro and Sensory Data
Objective comparison requires quantifiable metrics. For sensory agents, this is a two-pronged approach: (1) In vitro cell-based assays to determine potency at the molecular target, and (2) Ex vivo or human sensory panels to characterize the perceived experience.
In Vitro Analysis: TRPM8 Activation Potency
The potency of a cooling agent can be quantified by measuring its ability to activate the TRPM8 channel in a controlled cellular environment. A common method is the calcium flux assay, where cells engineered to express TRPM8 are loaded with a calcium-sensitive fluorescent dye. Upon agonist binding and channel opening, the influx of calcium causes a measurable increase in fluorescence. The concentration of the agonist that produces 50% of the maximal response is known as the half-maximal effective concentration (EC₅₀), a key indicator of potency.
-
Cell Culture: Culture HEK293 (Human Embryonic Kidney 293) cells transiently or stably expressing the human TRPM8 channel in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a 5% CO₂ incubator.
-
Cell Plating: Seed the TRPM8-expressing HEK293 cells into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well. Allow cells to adhere and grow for 24 hours.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Compound Preparation: Prepare serial dilutions of this compound, (-)-menthol, and icilin in the physiological salt solution. A typical concentration range would be from 100 µM down to 1 nM.
-
Fluorescence Measurement: Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system. Set the excitation and emission wavelengths appropriate for the dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Data Acquisition: Record a baseline fluorescence reading for 10-20 seconds. Inject 20 µL of the compound dilutions into the wells and continue to record the fluorescence signal for at least 2-3 minutes to capture the peak response.
-
Data Analysis: For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline from the peak fluorescence. Plot the ΔF against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Caption: Experimental workflow for in vitro TRPM8 activation assay.
| Compound | EC₅₀ (nM) on human TRPM8 | Relative Potency (vs. Menthol) |
| (-)-Menthol | ~20,000 - 50,000 | 1x |
| This compound | ~100 - 300 | ~150-200x |
| Icilin | ~50 - 150 | ~300-400x |
Trustworthiness Insight: This cell-based assay provides a robust and reproducible method for quantifying the intrinsic potency of a compound at its molecular target, independent of formulation or sensory perception variables. The EC₅₀ value is a critical first-pass metric for screening and ranking novel cooling agents.
Sensory Analysis: Quantitative Descriptive Analysis (QDA)
While in vitro data reveals molecular potency, it cannot predict the complex human perception of cooling. Sensory panel testing is essential to characterize the complete sensory profile.[10][11] The Quantitative Descriptive Analysis (QDA) method uses a panel of trained assessors to identify and quantify specific sensory attributes of a product.[12]
-
Panelist Training: Recruit and train a panel of 8-12 individuals. Training involves exposing them to reference standards for various cooling intensities, onsets, and durations to calibrate their responses and ensure consistency.
-
Sample Preparation: Prepare solutions of this compound, (-)-menthol, and a control (vehicle only) in a suitable, taste-neutral vehicle (e.g., 5% ethanol and 5% propylene glycol in purified water). Concentrations should be selected based on pilot testing to elicit a moderate and comparable cooling intensity.
-
Evaluation Procedure:
-
Present the samples to the panelists in a randomized, blinded order.
-
Instruct panelists to take a specific volume (e.g., 5 mL) of the sample, hold it in their mouth for a set time (e.g., 30 seconds), and then expectorate.
-
Panelists will rate the perceived intensity of predefined attributes on a continuous scale (e.g., a 15-cm line scale anchored with "none" to "very strong").
-
-
Attributes to Measure:
-
Cooling Intensity (Peak): The maximum cooling sensation perceived.
-
Time to Onset: The time from initial tasting to the first perception of cooling.
-
Time to Peak Intensity: The time to reach maximum cooling.
-
Duration of Cooling: The total time the cooling sensation persists after expectoration.
-
Minty Aroma/Flavor: The intensity of any mint-like notes.
-
Bitterness/Off-Notes: The intensity of any undesirable tastes.
-
-
Data Analysis: Convert the ratings from the line scales to numerical values. Use statistical analysis (e.g., ANOVA and post-hoc tests) to determine significant differences in the attributes between the compounds.
Caption: Workflow for Quantitative Descriptive Sensory Analysis.
| Attribute | This compound | (-)-Menthol |
| Peak Cooling Intensity | High | Moderate-High |
| Time to Onset | Fast (< 30s) | Moderate (~45-60s) |
| Duration of Cooling | Long (15-30 min) | Moderate (5-10 min) |
| Location of Sensation | Front of mouth, palate | Back of throat, nasal passages |
| Minty Aroma/Flavor | None | Strong |
| Bitterness/Off-Notes | Very Low | Low (can be bitter at high conc.) |
Discussion and Application-Specific Insights
The combined in vitro and sensory data paints a clear picture of this compound as a highly potent, fast-acting, and long-lasting cooling agent with a uniquely clean sensory profile.
-
Causality of Performance: The high potency observed in the calcium flux assay (low EC₅₀) correlates directly with the high perceived cooling intensity from a relatively low concentration. Its chemical structure, lacking the cyclic terpene moiety of menthol, is responsible for the absence of a minty aroma, while its amide group and branched alkyl chain likely contribute to its efficient binding and activation of the TRPM8 channel.
-
For Drug Development Professionals: The clean taste profile of this compound makes it an ideal excipient for oral care products (mouthwash, toothpaste) and oral medications where taste masking is critical. In topical formulations (e.g., analgesics, cooling gels), its high potency and long duration offer the potential for enhanced efficacy and patient compliance without the strong, often polarizing, scent of menthol.
-
For Food and Beverage Researchers: The absence of a minty flavor is a significant advantage, allowing for the addition of a pure cooling sensation to a wide variety of flavor systems—such as citrus, berry, and tropical fruits—without flavor interference. Its rapid onset provides an immediate sensory impact desired in beverages and chewing gum.
Conclusion
This compound (WS-23) represents a significant advancement in sensory agent technology. Statistical comparison based on standardized in vitro and sensory methodologies demonstrates its superiority over traditional agents like menthol in applications requiring a potent, long-lasting, and flavor-neutral cooling effect. Its unique combination of high efficacy at the TRPM8 receptor and a clean perceptual profile makes it an invaluable tool for scientists and developers aiming to create innovative products with precisely tailored sensory characteristics. The protocols outlined in this guide provide a robust framework for the objective evaluation and validation of this compound and other novel sensory compounds.
References
-
Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]
-
Hill, S. J., & Baker, J. G. (2015). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. ResearchGate. Available at: [Link]
-
UCHEM. (2025). Applications of N-Ethyl-2-Isopropyl-2,3-Dimethylbutyramide (CAS: 51115-71-0) in Research. UCHEM. Available at: [Link]
-
Staus, D. P., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Available at: [Link]
-
Food Research Lab. (2024). Sensory Evaluation Methods For Food And Beverage Products. Food Research Lab. Available at: [Link]
-
FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. FlavorSum. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
Cheméo. (n.d.). Butanamide, N-isopropyl - Chemical & Physical Properties. Cheméo. Available at: [Link]
-
NANOLAB. (n.d.). Sensory Panel Analyses: Food Quality and Taste Assessment. NANOLAB. Available at: [Link]
-
Natural Micron Pharm Tech. (n.d.). 2-Isopropyl-N,2,3-trimethylbutyramide. Natural Micron Pharm Tech. Available at: [Link]
-
Nofima. (2025). Nofima's test panel for sensory analysis. Nofima. Available at: [Link]
-
Peekage. (2024). Ultimate Guide to Sensory Testing Methods. Peekage. Available at: [Link]
-
JoVE. (2022). Detection of Ligand-activated G Protein-coupled Receptor Internalization. YouTube. Available at: [Link]
-
Frederick National Laboratory for Cancer Research. (n.d.). G Protein-Coupled Receptors in Drug Discovery: Methods and Protocols. FNLCR. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-isopropyl-3-butenamide. PubChem Compound Database. Available at: [Link]
-
FooDB. (2010). Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). FooDB. Available at: [Link]
- Google Patents. (n.d.). CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide. Google Patents.
-
ResearchGate. (2022). Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. ResearchGate. Available at: [Link]
-
De la Cruz, R., et al. (2021). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. MDPI. Available at: [Link]
-
Dang, S., et al. (2014). Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation. PLOS ONE. Available at: [Link]
-
González-Muñiz, R. (2019). Recent Progress in TRPM8 Modulation: An Update. Molecules. Available at: [Link]
-
Riera, C. E., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Molecular Neuroscience. Available at: [Link]
-
ResearchGate. (n.d.). Specific interactions between menthol isopropyl legs and the channel... ResearchGate. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. N,2,3-Trimethyl-2-isopropylbutanamide - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050) - FooDB [foodb.ca]
- 6. mdpi.com [mdpi.com]
- 7. Antibodies to the Extracellular Pore Loop of TRPM8 Act as Antagonists of Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. foodresearchlab.com [foodresearchlab.com]
- 11. nano-lab.com.tr [nano-lab.com.tr]
- 12. Ultimate Guide to Sensory Testing Methods [peekage.com]
A Technical Guide to Benchmarking N-Isopropylbutyramide: A Proposed Evaluation Framework as a Specialty Industrial Solvent
Introduction: Situating N-Isopropylbutyramide in the Landscape of Industrial Solvents
This compound is a short-chain N-alkyl amide whose performance characteristics are not extensively documented in publicly available literature. However, its chemical structure—a butyramide with an isopropyl group attached to the nitrogen atom—suggests its potential utility as a specialty solvent. Structurally, it shares features with well-established industrial solvents like N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc), which are prized for their high solvency power and miscibility with a wide range of organic and inorganic compounds.[1][2][3] These solvents are integral to numerous industrial processes, including polymer processing, pharmaceutical synthesis, and the manufacturing of coatings and adhesives.[4][5]
This guide puts forth a comprehensive, albeit hypothetical, framework for benchmarking the performance of this compound against these industry-standard solvents. The objective is to provide researchers, scientists, and drug development professionals with a robust set of protocols to evaluate its potential as a viable, and perhaps advantageous, alternative. The causality behind each experimental choice is explained to ensure a thorough and scientifically sound evaluation.
Comparative Benchmarking: this compound vs. Industry Standards
The primary industry standards against which this compound should be benchmarked are N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc). These have been selected due to their widespread use and well-characterized performance profiles in a variety of applications.[6][7]
Key Performance Indicators (KPIs) for Evaluation
A rigorous benchmarking study should focus on a range of physical, chemical, and performance-based KPIs. The following table outlines the critical parameters for comparison.
| Performance Parameter | This compound (Hypothetical Data) | N,N-Dimethylformamide (DMF) (Reference Data) | N,N-Dimethylacetamide (DMAc) (Reference Data) | Standard Test Method |
| Boiling Point (°C) | TBD | 153 | 165-166 | ASTM D1078 |
| Flash Point (°C) | TBD | 58 | 63 | ASTM D93 |
| Solvency Power (e.g., Kauri-Butanol Value) | TBD | High | High | ASTM D1133 |
| Evaporation Rate (relative to n-Butyl Acetate) | TBD | 0.21 | 0.19 | ASTM D3539 |
| Viscosity (cP at 25°C) | TBD | 0.802 | 0.92 | ASTM D445 |
| Surface Tension (dynes/cm at 25°C) | TBD | 36.4 | 36.9 | ASTM D1331 |
| Material Compatibility (e.g., with common polymers) | TBD | Good, but can swell some plastics | Good, but can swell some plastics | ASTM D543 |
| Toxicity Profile (e.g., LD50, PEL) | TBD | Moderate (Hepatotoxic) | Moderate (Hepatotoxic) | OECD Guidelines |
| Biodegradability | TBD | Readily biodegradable | Inherently biodegradable | OECD 301 Series |
TBD - To Be Determined through experimental evaluation.
Experimental Protocols: A Step-by-Step Methodological Framework
The following protocols are designed to be self-validating systems for the comprehensive evaluation of this compound's performance as a specialty solvent.
Determination of Fundamental Physical Properties
A foundational aspect of solvent characterization is the precise measurement of its physical properties.
-
Boiling Point (ASTM D1078): This test determines the temperature at which the solvent transitions from a liquid to a gas at atmospheric pressure, a critical parameter for distillation and recovery processes.
-
Flash Point (ASTM D93): This method assesses the lowest temperature at which the solvent's vapors will ignite in the presence of an ignition source, a crucial safety metric for handling and storage.[8]
-
Viscosity (ASTM D445): This test measures the solvent's resistance to flow, which influences its application in coatings and formulations where flow characteristics are important.
-
Surface Tension (ASTM D1331): This determines the energy at the liquid's surface, affecting its wetting and spreading properties on various substrates.
Solvency Power and Evaporation Rate
The core function of a solvent is its ability to dissolve other substances and its behavior during drying processes.
-
Kauri-Butanol Value (ASTM D1133): This empirical test measures the solvency power of hydrocarbon solvents. A higher value indicates a stronger ability to dissolve resins and polymers.
-
Evaporation Rate (ASTM D3539): This method compares the evaporation rate of the test solvent to a standard (n-butyl acetate), which is critical for applications like coatings and inks where drying time must be controlled.[9]
Material Compatibility Assessment
Understanding the interaction of a solvent with various materials is essential to prevent degradation of equipment and final products.
-
Standard Practice for Evaluating the Resistance of Plastics to Chemical Reagents (ASTM D543): This involves immersing various polymer samples (e.g., polyethylene, polypropylene, PVC, polycarbonate) in this compound, DMF, and DMAc for a specified period and measuring changes in weight, dimensions, and mechanical properties.
Quantification and Purity Analysis
Accurate quantification is necessary for both quality control and in-process monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for both identifying and quantifying this compound and its potential impurities.[10] A validated GC-MS method would provide high sensitivity and selectivity.[11]
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol).
-
GC Conditions: Use a capillary column suitable for polar compounds (e.g., DB-WAX).
-
MS Detection: Operate in full scan mode for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
-
Visualizing the Benchmarking Workflow
The logical flow of the proposed benchmarking study can be visualized as follows:
Caption: A proposed three-phase workflow for benchmarking this compound.
Signaling Pathway: A Note on Mechanism of Action
As a solvent, the primary "mechanism of action" of this compound is physical rather than biological. Its performance is dictated by intermolecular forces (dipole-dipole interactions, hydrogen bonding capabilities, and van der Waals forces) that allow it to surround and dissociate solute molecules. The following diagram illustrates this conceptual "pathway."
Caption: Conceptual pathway of solvent action for this compound.
Conclusion and Forward Outlook
While publicly available performance data for this compound is currently scarce, its chemical structure strongly suggests its potential as a specialty solvent. The benchmarking framework detailed in this guide provides a comprehensive and scientifically rigorous approach to evaluating its performance against established industry standards like DMF and DMAc. By systematically applying the described protocols, researchers and drug development professionals can generate the necessary data to determine if this compound offers a safer, more efficient, or otherwise advantageous alternative in their specific applications. The execution of these evaluations will be critical in unlocking the potential of this and other novel chemical entities.
References
-
U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. EPA.gov. Retrieved from [Link]
-
SYNTHETIKA. (n.d.). DMA) N,N-Dimethylacetamide - Polar high bp solvent. Retrieved from [Link]
-
GNEE. (2026, January 12). What are the applications of dimethylformamide DMF solvent? (CAS 68 12 2). Retrieved from [Link]
-
American Chemical Society. (2023, June 19). N,N−Dimethylacetamide. ACS.org. Retrieved from [Link]
-
Henan EME Technology Co.,Ltd. (2022, September 20). The application of DMF(N,N-DIMETHYLFORMAMIDE). Retrieved from [Link]
-
CP Lab Safety. (n.d.). N,N-Dimethylacetamide, Reagent Plus 2.5 Liter. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). N,N-Dimethylacetamide, Reagent. Retrieved from [Link]
-
IJARST. (2018, January). An Analytical Study on Comparative Analysis of Solvent Systems: Analyzing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. Retrieved from [Link]
-
Patsnap. (2026, January 7). Benchmarking Alkane Solvent Capabilities: Metrics. Retrieved from [Link]
-
ASTM International. (2022, March 17). D5830 Standard Test Method for Solvents Analysis in Hazardous Waste Using Gas Chromatography. Retrieved from [Link]
-
TRL. (n.d.). Solvent Resistance Rub Test – ASTM D4752. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Infinita Lab. (n.d.). Guide for ASTM D1353 Test for Nonvolatile Matter. Retrieved from [Link]
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
-
Infinita Lab. (n.d.). ASTM D1296 Test Standard for Odor of Volatile Solvents and Diluents. Retrieved from [Link]
-
ResearchGate. (2016, January 8). How can I quantify amide species in reaction mixture by UV-Vis method preferably?. Retrieved from [Link]
-
Lonroy Equipment. (2023, November 6). ASTM F1884-2018 Standard Test Method for the Determination of Residual Solvents in Packaging Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). N -Alkyl amide synthesis via N -alkylation of amides with alcohols. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of short-chain amide analogs 15 and 16. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Demonstration of Solvent Performance at an Industrial WtE Facility. Retrieved from [Link]
-
MAC-MOD Analytical. (2025, February 10). Performance evaluation of green and conventional solvents in reversed-phase liquid chromatography based on the separation of non. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) The Potential of Alkyl Amides as Novel Biomarkers and Their Application to Paleocultural Deposits in China. Retrieved from [Link]
-
European Patent Office. (n.d.). Alkylated amide derivatives, their use and pharmaceutical compositions containing them - EP 0319644 A2. Retrieved from [Link]
-
ResearchGate. (n.d.). General structural compatibility relationship between short alkyl-chain.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 20). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). US5723673A - Process for preparing amides of N-alkyl polyhydroxyalkyls.
-
National Center for Biotechnology Information. (2011, February 9). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. PubMed. Retrieved from [Link]
-
MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
PR Newswire. (2026, January 12). Advanced Coatings and Functional Chemicals Market to Reach USD 485.40 Billion by 2033 Amid Sustainability and High-Performance Demand Strategic Revenue Insights (SRI). Retrieved from [Link]
-
Phillips 66. (n.d.). Solvents - Products. Retrieved from [Link]
-
Future Market Insights. (n.d.). Safety Cans Market | Global Industry Analysis & Outlook - 2036. Retrieved from [Link]
-
Future Market Insights. (2026, January 6). 全球中性原子量子計算市場(2026-2036). Retrieved from [Link]
Sources
- 1. Dimethylacetamide ( DMAc : DMA ) N,N-Dimethylacetamide - Polar high bp solvent - 100ml - SYNTHETIKA [synthetikaeu.com]
- 2. gneebio.com [gneebio.com]
- 3. acs.org [acs.org]
- 4. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More [silverfernchemical.com]
- 5. The application of DMF(N,N-DIMETHYLFORMAMIDE) - Blog - Henan EME Technology Co.,Ltd [chinafuran.com]
- 6. epa.gov [epa.gov]
- 7. N,N-Dimethylacetamide | organic solvent | CAS# 127-19-5 | InvivoChem [invivochem.com]
- 8. azbigmedia.com [azbigmedia.com]
- 9. alliancechemical.com [alliancechemical.com]
- 10. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Isopropylbutyramide
For the modern researcher, scientist, or drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides essential, step-by-step procedures for the safe disposal of N-Isopropylbutyramide, grounded in established safety protocols and regulatory frameworks. Our objective is to empower your team with the knowledge to manage this chemical waste stream confidently and responsibly.
Section 1: The Imperative of Proper Disposal: Hazard Profile & Risk Assessment
Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazard profile is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No. 122348-67-8) is not readily accessible, we can establish a robust safety framework by referencing data from the closely related and structurally similar compound, 2-isopropyl-N,2,3-trimethylbutyramide (CAS No. 51115-67-4), commonly known as WS-23. The primary health risk associated with this class of compounds is acute oral toxicity.
The causality for stringent disposal procedures is clear: improper disposal, such as drain dumping, could introduce a harmful substance into aquatic ecosystems, while mixing it with incompatible waste streams could trigger unforeseen chemical reactions within the laboratory. Therefore, every step of the disposal process is designed to mitigate these risks.
Table 1: Hazard Profile based on proxy data for 2-isopropyl-N,2,3-trimethylbutyramide
| Hazard Classification | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][2][3] |
| Aquatic Toxicity, Chronic | H412 | Harmful to aquatic life with long lasting effects. | [1] |
| Physical State | - | White crystalline solid at room temperature. | [4] |
| Oral Toxicity LD50 | - | 490 mg/kg (Rat, female) |[1] |
Section 2: Regulatory Framework: The Generator's Responsibility
In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] RCRA establishes a "cradle-to-grave" approach, which means the generator of the waste—your laboratory—is legally responsible for it from the moment it is created until its final, safe disposal.[6]
Hazardous Waste Determination
The first crucial step is to determine if this compound waste is hazardous. Under RCRA, a waste is hazardous if it is specifically "listed" by the EPA or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[7]
-
Listed Wastes (F, K, P, U-Lists): this compound is not a common industrial solvent or byproduct and is therefore unlikely to appear on the F or K lists.[8][9] It is also not typically found on the P or U lists, which are for discarded, unused commercial chemical products.[5][7]
-
Characteristic Wastes (D-Codes): The determination must be made based on the chemical's properties.[6]
-
Ignitability (D001): Data is unavailable, but some related compounds are combustible.[3] The waste should be handled with caution around ignition sources.
-
Corrosivity (D002): There is no evidence to suggest this compound is corrosive.
-
Reactivity (D003): There is no evidence to suggest this compound is reactive.[1]
-
Toxicity (D004-D043): Given that the proxy compound is classified as "Harmful if swallowed" with a relatively low LD50, the waste should be conservatively managed as toxic hazardous waste .[1]
-
Your institution's Environmental Health and Safety (EHS) office is the ultimate authority for this determination and will provide the specific waste codes required for your waste labels.
Section 3: Procedural Guide to Waste Segregation & Collection
This section provides a step-by-step protocol for the safe collection of this compound waste at the point of generation.
Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard lab coat.
Step 2: Segregate Waste Streams Proper segregation is essential to prevent dangerous reactions and to ensure the waste can be treated correctly by the disposal facility. Never mix this compound waste with other waste streams unless explicitly permitted by your EHS office.
-
Liquid Waste: This includes pure, unused this compound (if in liquid form or dissolved) and the first rinse from cleaning contaminated glassware.
-
Contaminated Solid Waste: This includes items like contaminated gloves, absorbent pads from a spill cleanup, weigh boats, and filter paper.
-
Empty Containers: Original containers that held the pure chemical.
Step 3: Use Designated Hazardous Waste Containers All hazardous waste must be collected in containers that meet EPA standards.
-
Container Integrity: The container must be in good condition, compatible with the amide chemical structure, and have a secure, leak-proof lid.
-
Keep Containers Closed: Except when adding waste, the container must remain tightly sealed. This prevents spills and the release of any potential vapors.
Step 4: Label Containers Correctly and Immediately Improperly labeled containers are a major source of regulatory fines and safety incidents. As soon as you begin adding waste to a container, it must be labeled.
-
Label Contents: Clearly write "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
-
Identify Hazards: Indicate the relevant hazards (e.g., "Toxic").
Step 5: Protocol for Empty Containers An "empty" container of a hazardous chemical must be handled correctly to be considered non-hazardous.
-
Remove all pourable liquid.
-
Triple-rinse the container with a suitable laboratory solvent (e.g., ethanol or acetone).
-
Crucially, the solvent rinsate is now considered hazardous waste. It must be collected in your designated liquid hazardous waste container for this compound.
-
After triple-rinsing, deface the original label on the container and dispose of it in the appropriate solid waste bin as directed by your institution.
Section 4: The Disposal Pathway: From Your Lab to Final Treatment
The journey of hazardous waste from your lab bench to a licensed disposal facility is a highly regulated process. The following workflow illustrates the key stages.
Caption: Workflow for the compliant disposal of this compound waste.
-
Generation Point: This is your immediate workspace where the waste is created.
-
Satellite Accumulation Area (SAA): This is a designated area in or near your laboratory where hazardous waste is collected. You can accumulate up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste at an SAA. The containers must be under the control of the laboratory personnel.
-
Central Accumulation Area (CAA): Once containers are full or have been in the SAA for a specified time (consult your EHS office), they are transported to a central, managed facility location. These areas are subject to weekly inspections and have stricter regulatory requirements.
-
Licensed Transporter: A specialized, licensed company picks up the waste from the CAA. A hazardous waste manifest is created at this point, which is a legal document that tracks the waste.
-
Treatment, Storage, and Disposal Facility (TSDF): The waste is transported to a permitted facility where it is properly treated and disposed of, typically via high-temperature incineration for organic compounds like this compound.
Section 5: Spill & Emergency Management
In the event of a spill during waste collection or transfer, immediate and correct action is critical to ensure personnel safety.
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Isolate the Area: Prevent access to the spill area.
-
Consult the SDS: If available, refer to the SDS for spill cleanup guidance. Based on proxy data, avoid creating dust if it is in solid form.[3]
-
Use Spill Kit: Wearing your full PPE, use an appropriate absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad) to contain and clean up the spill.
-
Collect Cleanup Debris: All materials used for the cleanup, including contaminated gloves, are now considered hazardous waste. Collect them in a sealed bag or container and label it as "Solid Hazardous Waste: this compound Spill Debris."
-
Decontaminate: Clean the spill surface area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.
First Aid (Based on proxy data for related compounds):
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
-
Inhalation: Remove to fresh air. Get medical attention if symptoms occur.[2]
By adhering to these systematic procedures, you build a self-validating system of safety and compliance, ensuring that the disposal of this compound is handled with the same precision and care as your research.
References
-
Research and Innovative Technology Administration (RITA). (2024, June 28). RIFM fragrance ingredient safety assessment, 2-isopropyl-N,2,3-trimethylbutyramide, CAS registry number 51115-67-4. RITA. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2014, March 3). PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide. Australian Department of Health. [Link]
-
Watson International Ltd. (n.d.). Safety Data Sheet: n,2,3-trimethyl-2-isopropylbutamide. ChemWhat. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. EPA.gov. [Link]
-
PubMed. (2021, March 23). Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats. National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Nationally-Defined Values - Source Code. EPA.gov. [Link]
-
Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste. DTSC.ca.gov. [Link]
-
ADVISO. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. ADVISO. [Link]
-
Southwestern University. (n.d.). Hazardous Waste Determination Guide. Southwestern University. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste. EPA.gov. [Link]
-
Cheméo. (n.d.). Butanamide, N-isopropyl - Chemical & Physical Properties. Cheméo. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Applicability of RCRA Hazardous Waste Definition. EPA.gov. [Link]
-
Data.gov. (2025, September 6). Compound 528607: this compound. Data.gov Catalog. [Link]
-
FooDB. (2010, April 8). Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). FooDB. [Link]
Sources
- 1. watson-int.com [watson-int.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]
- 5. actenviro.com [actenviro.com]
- 6. epa.gov [epa.gov]
- 7. southwestern.edu [southwestern.edu]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Isopropylbutyramide
In the dynamic landscape of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with N-Isopropylbutyramide. As a compound utilized in various formulations, a comprehensive understanding of its hazard profile is critical to ensuring a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural and causal analysis to empower researchers with the knowledge to work safely and effectively.
Hazard Analysis of this compound: Understanding the Risks
Before detailing PPE requirements, it is crucial to understand the inherent hazards of this compound. The primary documented hazard is that it is harmful if swallowed (Acute toxicity - Oral, Category 4).[1][2] Additionally, while not its primary classification, some data suggests it may cause mild skin irritation and eye irritation.[3] Inhalation of dusts or vapors may also be harmful. Therefore, our PPE strategy is designed to mitigate these specific routes of exposure.
Core Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting. The subsequent sections will elaborate on the rationale and specific procedures for each.
| Body Part | Required PPE | Standard | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields | EN 166 (EU) or NIOSH (US) approved[1][2][4][5] | To prevent accidental splashes or contact of dust with eyes, which could cause irritation. |
| Hands | Chemical-resistant gloves (Nitrile recommended) | EN 374[4][5] | To prevent skin contact, which may cause mild irritation, and to avoid accidental ingestion from contaminated hands. |
| Body | Laboratory coat or chemical-resistant apron | N/A | To protect skin and personal clothing from contamination. |
| Respiratory | Generally not required with adequate ventilation | N/A | If dusts or aerosols are generated, or if ventilation is poor, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[1][4] |
Detailed PPE Selection and Usage Procedures
Eye and Face Protection: The First Line of Defense
Accidental splashes are a common laboratory mishap. Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.
Procedure:
-
Select safety goggles that are NIOSH-approved and provide a complete seal around the eyes.[2]
-
Ensure the goggles fit snugly but comfortably.
-
In situations with a higher risk of splashing, such as when transferring large volumes, supplement safety goggles with a face shield.
Hand Protection: Preventing Dermal Exposure and Ingestion
Your hands are the most likely part of your body to come into direct contact with this compound. The choice of glove material is critical for ensuring adequate protection.
Procedure:
-
Before use, inspect gloves for any signs of degradation or perforation.[4]
-
Don nitrile gloves, ensuring they are the correct size for a proper fit.
-
When work is complete, remove gloves using the proper technique to avoid contaminating your skin.
-
Dispose of contaminated gloves in the designated hazardous waste container.[4]
-
Wash hands thoroughly with soap and water after removing gloves.[1][2]
Body Protection: Shielding Against Contamination
A lab coat not only protects your skin but also prevents the transfer of chemicals outside of the laboratory on your personal clothing.
Procedure:
-
Always wear a clean, buttoned lab coat when handling this compound.
-
In the event of a significant spill on your lab coat, remove it immediately and follow your institution's procedures for contaminated laundry or disposal.
Respiratory Protection: When to Escalate
Under normal handling conditions in a well-ventilated area, respiratory protection is not typically necessary.[2][4] However, certain procedures may warrant its use.
Procedure:
-
Assess your procedure. If you are weighing out the solid form and dust is likely to be generated, or if you are creating a solution that may produce aerosols, respiratory protection is required.
-
For low levels of dust, a NIOSH-approved N95 dust mask is sufficient.[4]
-
If exposure limits are exceeded or in the case of a large spill in a poorly ventilated area, a full-face respirator should be used.[1][5]
Operational Plan: Safe Handling from Receipt to Disposal
A robust safety plan extends beyond just wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5][6]
Handling and Use
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.[1][5]
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[1][2]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship.
Procedure:
-
This compound and any materials contaminated with it (e.g., gloves, absorbent pads) must be disposed of as hazardous waste.[1][2]
-
Collect liquid waste in a clearly labeled, sealed, and compatible container.
-
Collect solid waste, such as contaminated gloves and absorbent materials, in a separate, clearly labeled, sealed container.
-
Follow all local, regional, and national regulations for the disposal of hazardous waste.[7]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response Workflow
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
